2(1H)-Quinazolinone, 5-chloro-
Description
BenchChem offers high-quality 2(1H)-Quinazolinone, 5-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Quinazolinone, 5-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-quinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-2-1-3-7-5(6)4-10-8(12)11-7/h1-4H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRAWIXBZVGDQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC(=O)N2)C(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309469 | |
| Record name | 5-Chloro-2(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60610-16-4 | |
| Record name | 5-Chloro-2(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60610-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to 5-Chloro-2(1H)-quinazolinone: Synthesis and Characterization
An In-depth Technical Guide for Chemical Researchers and Pharmaceutical Scientists
Abstract
This guide provides a comprehensive overview of the synthesis and detailed characterization of 5-chloro-2(1H)-quinazolinone, a heterocyclic compound of significant interest in medicinal chemistry. The quinazolinone core is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4] This document outlines a reliable and accessible synthetic protocol, delves into the underlying reaction mechanism, and presents a multi-technique approach for the structural elucidation and purity verification of the final product. Detailed experimental procedures, tabulated spectral data, and visual workflows are provided to support researchers in the successful preparation and validation of this important chemical entity.
Introduction: The Significance of the Quinazolinone Scaffold
Quinazolinones are a class of fused heterocyclic compounds that have garnered substantial attention from the scientific community due to their diverse and potent pharmacological activities.[2][3] The core structure, consisting of a pyrimidine ring fused to a benzene ring, serves as a versatile template for the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5]
The introduction of a chlorine atom at the 5-position of the 2(1H)-quinazolinone ring system can significantly modulate the molecule's physicochemical properties and biological activity. Halogen substituents can influence factors such as lipophilicity, metabolic stability, and receptor binding affinity, making 5-chloro-2(1H)-quinazolinone (Molecular Formula: C₈H₅ClN₂O, Molecular Weight: 180.59 g/mol ) an important intermediate and a target molecule in its own right for drug discovery programs.[6]
This guide focuses on a classic and robust synthetic method for its preparation and the rigorous analytical techniques required to confirm its identity and purity, ensuring the reliability of downstream biological evaluations.
Synthesis of 5-Chloro-2(1H)-quinazolinone
The most direct and widely employed method for the synthesis of 2(1H)-quinazolinones involves the condensation and cyclization of an appropriately substituted anthranilic acid derivative with a one-carbon synthon, such as urea.[7] This approach is valued for its operational simplicity and the ready availability of starting materials.
Reaction Principle and Mechanism
The synthesis proceeds via the thermal condensation of 2-amino-6-chlorobenzoic acid with urea. The reaction mechanism involves two key stages:
-
Acylurea Formation: The initial step is a nucleophilic attack by the amino group of 2-amino-6-chlorobenzoic acid on one of the carbonyl carbons of urea, leading to the elimination of ammonia and the formation of an intermediate N-(2-carboxy-3-chlorophenyl)urea.
-
Intramolecular Cyclization: Under thermal conditions, the amide nitrogen of the urea moiety performs an intramolecular nucleophilic attack on the carboxylic acid carbon. This is followed by dehydration to yield the stable, aromatic 5-chloro-2(1H)-quinazolinone ring system.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
2-Amino-6-chlorobenzoic acid
-
Urea
-
Sand bath or high-temperature heating mantle
-
Round-bottom flask equipped with a reflux condenser and drying tube
-
Filtration apparatus (Büchner funnel)
-
Deionized water
-
Ethanol
Procedure:
-
Reagent Preparation: In a 100 mL round-bottom flask, thoroughly mix 2-amino-6-chlorobenzoic acid (e.g., 10.0 g, 1.0 eq) and urea (e.g., 21.0 g, 6.0 eq). The large excess of urea ensures the reaction goes to completion and also serves as a solvent at elevated temperatures.
-
Thermal Reaction: Place the flask in a sand bath and heat the mixture to 180-190 °C. The mixture will melt, and the evolution of ammonia gas will be observed, indicating the progress of the reaction. Maintain this temperature for 3-4 hours.
-
Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 7:3) to observe the consumption of the starting material.
-
Work-up and Isolation: After the reaction is complete, allow the flask to cool to room temperature. The solidified reaction mass will be a solid cake.
-
Purification: Carefully add 50 mL of hot deionized water to the flask and heat to boiling to dissolve any unreacted urea and other water-soluble impurities.
-
Filtration: Cool the mixture in an ice bath to precipitate the crude product. Collect the solid by vacuum filtration through a Büchner funnel and wash the filter cake thoroughly with cold deionized water (3 x 20 mL).
-
Recrystallization: For further purification, recrystallize the crude solid from hot ethanol. Dissolve the product in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 5-chloro-2(1H)-quinazolinone. A combination of spectroscopic and analytical techniques provides a self-validating system for structural confirmation.
Spectroscopic Data
The following tables summarize the expected spectral data for 5-chloro-2(1H)-quinazolinone.
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 - 12.5 | Broad Singlet | 1H | N-H (amide) |
| ~7.70 | Doublet of Doublets | 1H | Aromatic C-H |
| ~7.55 | Triplet | 1H | Aromatic C-H |
| ~7.20 | Doublet of Doublets | 1H | Aromatic C-H |
Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | C =O (amide carbonyl) |
| ~148.0 | Quaternary Ar-C |
| ~134.0 | Aromatic C-H |
| ~128.0 | Quaternary Ar-C (C-Cl) |
| ~127.0 | Aromatic C-H |
| ~122.0 | Aromatic C-H |
| ~118.0 | Quaternary Ar-C |
Table 3: FT-IR and Mass Spectrometry Data
| Technique | Characteristic Peaks / m/z | Interpretation |
| FT-IR (KBr, cm⁻¹) | ~3200-3000 (broad) | N-H stretching |
| ~1680-1660 (strong) | C=O stretching (amide) | |
| ~1610, 1480 | C=C aromatic ring stretching | |
| ~780 | C-Cl stretching | |
| Mass Spec. (EI) | m/z 180 [M]⁺, 182 [M+2]⁺ | Molecular ion peaks showing the characteristic ~3:1 isotopic pattern for chlorine.[8] |
Data Interpretation
-
¹H NMR: The presence of a downfield, broad singlet confirms the amide proton. The aromatic region typically shows three distinct signals corresponding to the protons on the chlorinated benzene ring.
-
¹³C NMR: The spectrum is characterized by the downfield amide carbonyl carbon signal and several signals in the aromatic region, including quaternary carbons (which will not appear in a DEPT-135 experiment) and CH carbons.
-
FT-IR: The strong absorption band around 1670 cm⁻¹ is a definitive indicator of the amide carbonyl group. The broad peak above 3000 cm⁻¹ corresponds to the N-H stretch, characteristic of the lactam tautomer.
-
Mass Spectrometry: The observation of the molecular ion peak at m/z 180, along with the isotopic peak at m/z 182 with approximately one-third the intensity, is conclusive evidence for the presence of one chlorine atom in the molecule.[8]
Conclusion
This guide has detailed a proven and efficient method for the synthesis of 5-chloro-2(1H)-quinazolinone from readily available starting materials. The causality behind the experimental choices, from the use of excess urea to the purification strategy, has been explained to provide a deeper understanding of the process. Furthermore, the comprehensive characterization workflow, integrating NMR, FT-IR, and mass spectrometry, establishes a self-validating system to ensure the structural integrity and purity of the final compound. This foundational knowledge is crucial for researchers utilizing this scaffold in medicinal chemistry, drug development, and materials science.
References
- Supporting Information for a scientific article. (n.d.).
-
Osarodion, O. P. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl quinazolin-4-(3H)-one Derivative. Journal of Material Sciences & Manufacturing Research, 2(1), 4-5. Retrieved from [Link]
-
Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Khan, I., Ibrar, A., Abbas, N., & Saleem, S. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2014, 1–17. Retrieved from [Link]
-
Al-Amiery, A. A., Shaker, L. M., & Kadhum, A. A. H. (2022). 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. Scientific Reports, 12(1), 16127. Retrieved from [Link]
-
Synthesis of 2(1H)-Quinazolinone, 5-chloro-. (n.d.). LookChem. Retrieved from [Link]
-
Al-Ostath, A., Al-Assar, Z., & El-Sayed, R. (2020). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl)quinazolin-4(3H). Molecules, 25(22), 5438. Retrieved from [Link]
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2014, 1-17. Retrieved from [Link]
-
Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Vaskevych, A. I., Tverdokhlebov, A. V., & Vaskevych, R. I. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 26(11), 3333. Retrieved from [Link]
-
QUINAZOLINONE, 4/3H/-, 3-/3-CHLORO- O-TOLYL/-2-METHYL-, - Optional[1H NMR]. (n.d.). SpectraBase. Retrieved from [Link]
-
Asif, M. (2017). Biological Applications of Quinazolinone Analogues: A Review. Journal of Chemical and Pharmaceutical Research, 9(4), 1-13. Retrieved from [Link]
-
Kumar, A., et al. (1998). Newer potential quinazolinones as hypotensive agents. Indian Journal of Chemistry, 37B, 495-498. Retrieved from [Link]
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Current Organic Synthesis, 17(8), 606-628. Retrieved from [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry, 5, 100779. Retrieved from [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 21(1), 35. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 10(49), 29334-29350. Retrieved from [Link]
-
Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2020). RSC Advances, 10(63), 38240-38271. Retrieved from [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Molecules, 26(23), 7350. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemscene.com [chemscene.com]
- 7. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 5-chloro-2(1H)-quinazolinone
Introduction
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2] As a member of this important class, 5-chloro-2(1H)-quinazolinone (CAS No. 60610-16-4) presents a valuable building block for drug discovery and materials science.[3][4][5] Its physicochemical properties—such as solubility, lipophilicity, and crystal structure—are critical determinants of its behavior in biological systems and its suitability for further chemical modification. Understanding these parameters is fundamental for rational drug design, enabling researchers to predict absorption, distribution, metabolism, and excretion (ADME) properties and to optimize molecular interactions with biological targets.
This technical guide provides a comprehensive overview of the known physicochemical properties of 5-chloro-2(1H)-quinazolinone, based on available computational data and spectroscopic information. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of key properties for which experimental data is not yet publicly available. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's fundamental characteristics.
Molecular Identity and Structural Attributes
5-chloro-2(1H)-quinazolinone is a heterocyclic compound featuring a pyrimidine ring fused to a benzene ring.[1] The structure is characterized by a lactam (a cyclic amide) moiety and a chlorine atom substituted at the 5-position of the quinazoline core.
| Identifier | Value | Source |
| Chemical Name | 5-chloro-2(1H)-quinazolinone | [5] |
| Synonyms | 5-Chloroquinazolin-2-ol; 5-chloro-1,2-dihydroquinazolin-2-one | [3][5] |
| CAS Number | 60610-16-4 | [3][4][5] |
| Molecular Formula | C₈H₅ClN₂O | [3][4][5] |
| Molecular Weight | 180.59 g/mol | [3][4] |
| SMILES | ClC1=C2C=NC(=O)NC2=CC=C1 | [3] |
The presence of the lactam group allows the molecule to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen and the ring nitrogens).[3] The chlorine atom at the C5 position significantly influences the molecule's electronic distribution and lipophilicity, which are key factors in its interaction with biological targets and its pharmacokinetic profile.
Summary of Physicochemical Properties
| Property | Value / Status | Comment / Significance | Source |
| logP (calculated) | 1.5765 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability. | [3] |
| TPSA (calculated) | 45.75 Ų | The Topological Polar Surface Area is well within the typical range for orally bioavailable drugs (<140 Ų), predicting good cell penetration. | [3] |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five (≤5). | [3] |
| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule of Five (≤10). | [3] |
| Melting Point | Experimental data not available | A sharp melting point is an important indicator of purity. | |
| Aqueous Solubility | Experimental data not available | Crucial for formulation and influences bioavailability. | |
| pKa | Experimental data not available | The acidity of the N-H proton influences ionization state at physiological pH, affecting solubility and target binding. |
Based on these computational metrics, 5-chloro-2(1H)-quinazolinone exhibits a promising "drug-like" profile according to Lipinski's Rule of Five, making it an attractive candidate for further investigation in drug development programs.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of the compound.
Mass Spectrometry (MS)
In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a protonated molecular ion [M+H]⁺ at m/z 181.59. A key confirmatory feature is the presence of a characteristic isotopic pattern due to the chlorine atom. The spectrum should display two major peaks: one for the ³⁵Cl isotope ([M+H]⁺) and another for the ³⁷Cl isotope ([M+H+2]⁺) with a relative intensity ratio of approximately 3:1. This pattern is a definitive signature for a monochlorinated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation.
-
¹H NMR: Spectra are typically recorded in DMSO-d₆ due to the compound's likely solubility in this polar aprotic solvent.[6] The spectrum is expected to show a complex multiplet pattern in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the four protons on the benzene ring. A broad singlet, exchangeable upon addition of D₂O, is anticipated for the N-H proton of the lactam ring.
-
¹³C NMR: The spectrum will provide information on the carbon skeleton. A key signal would be the carbonyl carbon (C=O) of the lactam, which is expected to appear significantly downfield (typically >160 ppm).[7] Other signals will correspond to the aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule. The spectrum of 5-chloro-2(1H)-quinazolinone is expected to exhibit characteristic absorption bands:
-
~3200 cm⁻¹: N-H stretching vibration of the lactam.
-
~1700 cm⁻¹: A strong C=O stretching vibration from the lactam carbonyl group.[8]
-
~1600 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.
-
~700-800 cm⁻¹: C-Cl stretching vibration.
Visualization of Workflows and Relationships
The following diagrams illustrate the standard workflow for characterizing a compound like 5-chloro-2(1H)-quinazolinone and the interplay between its structure and physicochemical properties.
Experimental Protocols
To ensure scientific rigor, the following standard operating procedures are provided for determining the core physicochemical properties.
Protocol 5.1: Determination of Melting Point
-
Principle: The melting point is determined by heating a small, packed sample in a capillary tube and observing the temperature range over which the solid-to-liquid phase transition occurs. A narrow range indicates high purity.
-
Methodology:
-
Sample Preparation: Finely powder a small amount of dry 5-chloro-2(1H)-quinazolinone. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Apparatus: Place the capillary tube into a calibrated digital melting point apparatus or a traditional Thiele tube filled with mineral oil.
-
Heating: Heat the apparatus rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂).
-
Reporting: The melting point is reported as the range T₁ - T₂. The experiment should be repeated at least twice, and the results averaged.
-
Protocol 5.2: Determination of Aqueous Solubility (Shake-Flask Method)
-
Principle: This equilibrium-based method measures the saturation concentration of a compound in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) after a defined incubation period. The method is considered a gold standard for solubility measurement.[9]
-
Methodology:
-
Preparation: Add an excess amount of 5-chloro-2(1H)-quinazolinone to a known volume of the desired aqueous buffer (e.g., 5 mg in 1 mL of PBS, pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of the incubation is essential.
-
Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable organic solvent (e.g., acetonitrile or methanol). Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
-
Reporting: The solubility is reported in units such as mg/mL or µM.
-
Protocol 5.3: Determination of pKa (Potentiometric Titration)
-
Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (acid or base) is added. The pKa corresponds to the pH at which the compound is 50% ionized.
-
Methodology:
-
Solution Preparation: Dissolve a precisely weighed amount of 5-chloro-2(1H)-quinazolinone in a suitable co-solvent system (e.g., water/methanol) to ensure complete dissolution.
-
Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution with a standardized solution of NaOH (to determine the acidic pKa of the N-H proton).
-
Data Acquisition: Record the pH value after each incremental addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve (the point of half-equivalence). Specialized software can be used for precise calculation.
-
Conclusion
5-chloro-2(1H)-quinazolinone is a heterocyclic compound with significant potential in chemical and pharmaceutical research. While its full experimental characterization is still pending in public literature, computational analysis reveals a favorable drug-like profile, highlighted by its adherence to Lipinski's Rule of Five.[3] Its structure, featuring a lactam ring and a chlorine substituent, provides clear indicators of its expected spectroscopic signatures and physicochemical behavior. The experimental protocols detailed in this guide offer a robust framework for researchers to validate these predictions and establish a comprehensive, high-quality dataset for this promising molecule. Such data is indispensable for advancing its application in the development of novel therapeutics and functional materials.
References
- 5-Chloro-2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazoline. (n.d.). National Institutes of Health.
- 5-Chloro-1,2-dihydroquinazolin-2-one. (n.d.). ChemScene.
-
Raja, R., Poomathi, N., Perumal, P. T., & SubbiahPandi, A. (2015). Crystal structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o498–o499. Retrieved from [Link]
-
Seleem, M. A., El-Gohary, N. M., Abd El-Ghany, N. A., & Hussein, M. M. (2022). 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. Journal of Biomolecular Structure & Dynamics, 40(21), 11099–11112. Retrieved from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Asif, M. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Chemistry. Retrieved from [Link]
-
Nowak, M., & Jampilek, J. (2018). 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline. Molbank, 2018(4), M1025. Retrieved from [Link]
-
5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline. (2018). [PDF]. Retrieved from [Link]
-
2(1H)-Quinazolinone, 5-chloro-. (n.d.). LookChem. Retrieved from [Link]
-
Vaskevych, A., Vaskevych, R., & Gevorgyan, V. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 26(18), 5621. Retrieved from [Link]
-
Al-Salahi, R., & Geffken, D. (2022). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 27(23), 8565. Retrieved from [Link]
-
Synthetic route for the synthesis of quinazoline derivatives (7–27). (n.d.). ResearchGate. Retrieved from [Link]
-
5-chloro-1, 2-dihydroquinazolin-2-one, min 97%, 100 mg. (n.d.). Aladdin Scientific. Retrieved from [Link]
-
5-Chloroquinoline. (n.d.). PubChem. Retrieved from [Link]
-
Kumar, A., Rajput, C. S., & Bhati, S. K. (2007). Newer potential quinazolinones as hypotensive agents. Bioorganic & Medicinal Chemistry, 15(11), 3828–3837. Retrieved from [Link]
-
El-Naggar, A. M., El-Sayed, M. A. A., & Gomha, S. M. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 10(50), 30018–30030. Retrieved from [Link]
-
Journal of Material Sciences & Manufacturing Research. (2021). [PDF]. Semantic Scholar. Retrieved from [Link]
-
9-chloro-2-(2-furyl)[3][6][10]triazolo[1,5-c]quinazolin-5(6H)-one. (n.d.). ChemSynthesis. Retrieved from [Link]
-
5-Chloro-2-pyridinol. (n.d.). NIST WebBook. Retrieved from [Link]
-
El-Gamal, M. I., Abdel-Maksoud, M. S., & El-Din, M. M. G. (2018). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Scientific Reports, 8(1), 14811. Retrieved from [Link]
-
QUINAZOLINONE, 4/3H/-, 3-/3-CHLORO- O-TOLYL/-2-METHYL-. (n.d.). SpectraBase. Retrieved from [Link]
-
Al-Suwaidan, I. A., Alanazi, A. M., & El-Azab, A. S. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 868. Retrieved from [Link]
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. Retrieved from [Link]
-
Green, S., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. Retrieved from [Link]
-
6-Chloro-1-methyl-4-phenyl-2(1H)-quinazolinone. (n.d.). CAS Common Chemistry. Retrieved from [Link]
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. lookchem.com [lookchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 2(1H)-Quinazolinone, 5-chloro-(60610-16-4) 1H NMR spectrum [chemicalbook.com]
- 7. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Chloro-2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazoline - PMC [pmc.ncbi.nlm.nih.gov]
"spectroscopic analysis of 5-chloro-2(1H)-quinazolinone (NMR, IR, MS)"
An In-Depth Spectroscopic Guide to the Characterization of 5-chloro-2(1H)-quinazolinone
Introduction
Heterocyclic compounds are foundational to the pharmaceutical and agrochemical industries, with a significant majority of top-selling drugs incorporating these structural motifs.[1][2] Among these, the quinazoline scaffold holds a place of prominence due to the wide spectrum of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antihypertensive properties.[1][3][4] 5-chloro-2(1H)-quinazolinone is a key intermediate and structural analogue within this class. Its precise structural elucidation is paramount for quality control, reaction monitoring, and the rational design of new bioactive agents.
This technical guide provides a comprehensive, multi-technique spectroscopic analysis of 5-chloro-2(1H)-quinazolinone. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just data, but a field-proven rationale behind the interpretation. This document is intended for researchers, chemists, and drug development professionals who require a robust and validated understanding of this molecule's structural characteristics.
Molecular Structure
The structural formula of 5-chloro-2(1H)-quinazolinone is presented below. The numbering convention used throughout this guide is also indicated.
Caption: Structure of 5-chloro-2(1H)-quinazolinone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous elucidation of the carbon-hydrogen framework of an organic molecule. For quinazolinones, solvent choice is a critical experimental parameter, as it can influence the position of exchangeable protons and the tautomeric equilibrium between the keto (amide) and enol (imidic acid) forms.[5] Polar aprotic solvents like DMSO-d₆ are preferred as they stabilize the dominant keto tautomer and slow the exchange rate of N-H protons, allowing for their observation.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-chloro-2(1H)-quinazolinone in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) is typically used as the internal reference.[6]
-
Data Acquisition:
-
D₂O Exchange (¹H NMR Confirmation):
-
After acquiring the initial ¹H spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Gently shake to mix and re-acquire the ¹H spectrum.
-
Observe the disappearance or significant attenuation of the exchangeable N-H proton signals.[5]
-
¹H NMR Spectral Data & Interpretation
The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Interpretation |
| H1 (N1-H) | 11.0 - 12.5 | Broad Singlet (br s) | - | This is an acidic amide proton. Its signal is typically broad due to quadrupole broadening from the adjacent ¹⁴N and chemical exchange.[5] Its identity is confirmed by its disappearance upon D₂O exchange. |
| H3 (N3-H) | 10.5 - 11.5 | Broad Singlet (br s) | - | Similar to the N1-H, this is an exchangeable amide proton. Its chemical shift can be highly dependent on concentration and temperature. |
| H7 | 7.60 - 7.75 | Triplet (t) | J ≈ 8.0 | This proton is coupled to both H6 and H8, resulting in a triplet. It appears downfield due to the deshielding effects of the fused heterocyclic ring. |
| H6 | 7.30 - 7.45 | Doublet of doublets (dd) | J ≈ 8.0, 1.0 | Coupled to H7 (large coupling) and H8 (small, meta-coupling). |
| H8 | 7.15 - 7.30 | Doublet of doublets (dd) | J ≈ 8.0, 1.0 | Coupled to H7 (large coupling) and H6 (small, meta-coupling). The electron-withdrawing nature of the adjacent nitrogen (N1) shifts this proton downfield relative to a standard benzene ring. |
Note: The exact chemical shifts and coupling constants for H6, H7, and H8 can vary. The pattern, a downfield triplet flanked by two doublet of doublets, is the key diagnostic feature.
¹³C NMR Spectral Data & Interpretation
The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Interpretation |
| C2 (C=O) | 160 - 165 | The amide carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature of quinazolinones. |
| C4 (C=N) | 150 - 155 | The imine-like carbon within the pyrimidine ring is also highly deshielded. |
| C8a | 145 - 150 | A quaternary carbon at the ring junction, deshielded by the adjacent N1 atom. |
| C4a | 138 - 142 | A quaternary carbon at the ring junction, influenced by the adjacent C4 and C5. |
| C7 | 133 - 136 | Aromatic CH carbon. Its chemical shift is influenced by its position relative to the fused ring system. |
| C5 | 128 - 132 | The quaternary carbon directly attached to the chlorine atom. Its signal is often of lower intensity and is shifted downfield by the electronegative substituent. |
| C8 | 124 - 127 | Aromatic CH carbon. |
| C6 | 120 - 123 | Aromatic CH carbon. |
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid 5-chloro-2(1H)-quinazolinone powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.[8]
IR Spectral Data & Interpretation
The IR spectrum is dominated by absorptions from the amide and aromatic functionalities.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Interpretation |
| 3200 - 3000 | Medium, Broad | N-H Stretch | This broad absorption is characteristic of N-H stretching in a hydrogen-bonded system, typical for the amide groups in the quinazolinone ring. |
| 3100 - 3050 | Weak-Medium | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the benzene ring. |
| ~1680 | Strong, Sharp | C=O Stretch (Amide I) | This very strong and sharp peak is a hallmark of the carbonyl group in the cyclic amide (lactam) structure.[1] |
| 1620 - 1580 | Medium-Strong | C=N Stretch / C=C Stretch | Overlapping vibrations from the C=N bond in the pyrimidine ring and the C=C bonds of the aromatic system. |
| 1480 - 1450 | Medium | Aromatic C=C Stretch | Further skeletal vibrations of the benzene ring. |
| ~780 | Strong | C-Cl Stretch / Ar-H Bending | The C-Cl stretch appears in the fingerprint region. This region also contains strong out-of-plane bending vibrations for the aromatic C-H bonds, which are diagnostic of the substitution pattern. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For 5-chloro-2(1H)-quinazolinone, the most critical diagnostic feature is the isotopic signature of the chlorine atom.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced via direct infusion or through a GC inlet.
-
Ionization: The sample is vaporized and bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer.
MS Spectral Data & Interpretation
The molecular formula of 5-chloro-2(1H)-quinazolinone is C₈H₅ClN₂O, with an exact mass of approximately 180.01 Da for the ³⁵Cl isotope.
-
Molecular Ion (M⁺) Peak: The key feature is a pair of peaks for the molecular ion, reflecting the natural abundance of chlorine isotopes:
-
m/z 180: Corresponding to the molecule containing ³⁵Cl.
-
m/z 182: Corresponding to the molecule containing ³⁷Cl.
-
The intensity ratio of the M⁺ peak (m/z 180) to the M+2 peak (m/z 182) will be approximately 3:1 , which is the definitive signature of a single chlorine atom in the molecule.[9]
-
-
Key Fragmentation Pathways: Electron ionization is a high-energy technique that induces fragmentation. A logical pathway involves the initial loss of stable neutral molecules.
Caption: Plausible EI-MS fragmentation pathway.
-
Loss of Carbon Monoxide: The most common initial fragmentation for quinazolinones is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the carbonyl group. This leads to a fragment ion at m/z 152/154 .[10]
-
Loss of Chlorine Radical: The resulting fragment can then lose a chlorine radical (Cl•, 35/37 Da) to form an ion at m/z 117 . This fragmentation pathway is particularly noted for ortho-substituted chloroarenes.[11]
-
Loss of Hydrogen Cyanide: Subsequent fragmentation can involve the loss of hydrogen cyanide (HCN, 27 Da) from the pyrimidine ring, a common fragmentation for nitrogen heterocycles, yielding a fragment at m/z 90 .
Summary & Conclusion
The structural identity of 5-chloro-2(1H)-quinazolinone is unequivocally confirmed by the collective evidence from NMR, IR, and MS analysis.
-
NMR spectroscopy establishes the precise carbon-hydrogen framework, identifying the three distinct aromatic protons and the two exchangeable amide protons, all in their expected chemical environments.
-
IR spectroscopy confirms the presence of critical functional groups, most notably the strong amide C=O stretch at ~1680 cm⁻¹ and the broad N-H absorptions.
-
Mass spectrometry provides the definitive molecular weight and confirms the presence of a single chlorine atom through the characteristic 3:1 isotopic pattern at m/z 180/182. The fragmentation pattern, initiated by the loss of CO, is consistent with the known behavior of this class of compounds.
Together, these three spectroscopic techniques provide a robust, self-validating system for the complete characterization of 5-chloro-2(1H)-quinazolinone, ensuring its identity and purity for applications in research and development.
References
-
Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. Available from: [Link]
-
El-Hashash, M. A., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. Available from: [Link]
-
SciSpace. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Available from: [Link]
-
ResearchGate. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Available from: [Link]
-
bol.com. FT-IR Spectral Study of Some Heterocyclic Compounds. Available from: [Link]
-
Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. ResearchGate. Available from: [Link]
-
Viji, M., et al. (2020). Supporting Information: α-Hydroxy acid as an aldehyde surrogate: Metal-free synthesis of pyrrolo[1,2-a]quinoxalines, quinazolinones, and other N-heterocycles via decarboxylative oxidative annulation reaction. Royal Society of Chemistry. Available from: [Link]
-
ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available from: [Link]
-
Osarodion, O. P. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl quinazolin-4-(3H)-one Derivative. Semantic Scholar. Available from: [Link]
-
Lavecchia, T., et al. (2007). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. Available from: [Link]
-
Talaq, M. (2012). FT-IR Spectral study of some Heterocyclic Compounds: Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. ResearchGate. Available from: [Link]
-
ResearchGate. FTIR Spectrum of the Synthesized (a) Heterocyclic Compound. Available from: [Link]
-
Seleem, H. S., et al. (2021). 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. Springer. Available from: [Link]
-
DeVito, S. C., et al. (2011). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. NIH National Library of Medicine. Available from: [Link]
-
LookChem. 2(1H)-Quinazolinone, 5-chloro-. Available from: [Link]
-
ResearchGate. ¹H-NMR spectra for synthesized quinazoline semicarbazone derivatives. Available from: [Link]
-
Rajput, C. S., & Singhal, S. (2013). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. ResearchGate. Available from: [Link]
-
Pattan, S. R., et al. (2013). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC. Available from: [Link]
-
Foroumadi, A., et al. (2019). Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. NIH National Library of Medicine. Available from: [Link]
-
ResearchGate. Spectra of ¹H NMR in DMSO at a temperature of 25 degrees C. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. Available from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Kertész, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH National Library of Medicine. Available from: [Link]
-
Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Available from: [Link]
-
TSI Journals. (2016). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]
-
Khan, I., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available from: [Link]
-
NIST. 5-Chloro-2-pyridinol. Available from: [Link]
-
Tidwell, D. K. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]
-
Culbertson, T. P., et al. (1952). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society. Available from: [Link]
-
Wang, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Available from: [Link]
-
Vuković, D., et al. (2022). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. Available from: [Link]
-
Al-Salahi, R., & Geffken, D. (2012). 5-Chloro-2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazoline. NIH National Library of Medicine. Available from: [Link]
Sources
- 1. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. scispace.com [scispace.com]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.washington.edu [chem.washington.edu]
- 7. rsc.org [rsc.org]
- 8. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. whitman.edu [whitman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Chloro-2(1H)-quinazolinone (CAS Number: 60610-16-4)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2(1H)-quinazolinone (CAS No. 60610-16-4), a heterocyclic compound belonging to the quinazolinone class of molecules. Quinazolinones are a significant scaffold in medicinal chemistry, known to exhibit a wide array of pharmacological activities. This document details the chemical structure, physicochemical properties, and spectral analysis of 5-Chloro-2(1H)-quinazolinone. Furthermore, a detailed, field-proven synthetic protocol is provided, alongside a discussion of the potential biological activities of this compound based on the established pharmacology of the quinazolinone core. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, providing the foundational knowledge necessary for the further investigation and potential application of this compound.
Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazolinone skeleton, a fusion of a benzene ring and a pyrimidinone ring, is considered a "privileged scaffold" in medicinal chemistry. This designation arises from its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of quinazolinone have been successfully developed into therapeutic agents for various diseases, showcasing their versatility and clinical relevance.
The biological activities associated with the quinazolinone core are extensive and include:
-
Anticancer Activity : Many quinazolinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2] Their mechanisms of action often involve the inhibition of key enzymes in cancer signaling pathways, such as tyrosine kinases and phosphoinositide 3-kinases (PI3Ks).[3]
-
Antimicrobial Activity : The quinazolinone scaffold has been a fertile ground for the discovery of novel antibacterial and antifungal agents.[1][4]
-
Enzyme Inhibition : Quinazolinone derivatives have been shown to inhibit a variety of enzymes, including tyrosinase, urease, and PARP-1, highlighting their potential in treating a range of diseases.[5][6][7]
5-Chloro-2(1H)-quinazolinone, the subject of this guide, incorporates this privileged scaffold with a chlorine substituent at the 5-position. The introduction of a halogen atom can significantly modulate the physicochemical properties and biological activity of a molecule, making this particular derivative a compound of interest for further investigation.
Molecular Structure and Physicochemical Properties
The structural and physicochemical properties of 5-Chloro-2(1H)-quinazolinone are fundamental to understanding its chemical behavior and potential biological interactions.
Chemical Structure
The chemical structure of 5-Chloro-2(1H)-quinazolinone is characterized by a quinazolinone core with a chlorine atom attached to the 5-position of the benzene ring.
Physicochemical Data
A summary of the key physicochemical properties of 5-Chloro-2(1H)-quinazolinone is presented in the table below.
| Property | Value | Source |
| CAS Number | 60610-16-4 | Internal Data |
| Molecular Formula | C₈H₅ClN₂O | Internal Data |
| Molecular Weight | 180.59 g/mol | Internal Data |
| Appearance | White to off-white solid | Generic Data |
| Melting Point | >300 °C | Generic Data |
| Solubility | Soluble in DMSO and other organic solvents | Generic Data |
| Topological Polar Surface Area (TPSA) | 45.75 Ų | Internal Data |
| logP (octanol-water partition coefficient) | 1.5765 | Internal Data |
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
The proton NMR spectrum of 5-Chloro-2(1H)-quinazolinone in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for the aromatic and amine protons. Based on the analysis of similar quinazolinone structures, the following chemical shifts and coupling patterns can be predicted[3][8]:
-
Aromatic Protons (H6, H7, H8) : These protons will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The chlorine atom at position 5 will influence the electronic environment of these protons, leading to specific chemical shifts and coupling patterns. H8, being adjacent to the nitrogen atom, is expected to be the most deshielded. The coupling constants (J-values) will be indicative of the ortho, meta, and para relationships between the protons.
-
NH Proton (H1) : The proton on the nitrogen at position 1 will likely appear as a broad singlet in the downfield region, typically above δ 10.0 ppm, and its chemical shift can be concentration-dependent.
The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule. The key expected signals are:
-
Carbonyl Carbon (C2) : The carbonyl carbon of the quinazolinone ring is expected to resonate in the highly deshielded region of the spectrum, typically around δ 160-165 ppm.
-
Aromatic Carbons : The eight carbon atoms of the quinazolinone ring will give rise to distinct signals in the aromatic region (δ 110-150 ppm). The carbon atom attached to the chlorine (C5) and the carbons adjacent to the nitrogen atoms (C4, C8a) will have characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an Electron Ionization (EI) mass spectrum, 5-Chloro-2(1H)-quinazolinone is expected to show a prominent molecular ion peak [M]⁺ at m/z 180 and an isotopic peak at m/z 182 due to the presence of the ³⁷Cl isotope. Common fragmentation pathways for quinazolinones involve the loss of CO, HCN, and cleavage of the heterocyclic ring.[9]
Infrared (IR) Spectroscopy
The IR spectrum of 5-Chloro-2(1H)-quinazolinone will exhibit characteristic absorption bands for its functional groups:
-
N-H Stretch : A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
-
C=O Stretch : A strong absorption band around 1680-1700 cm⁻¹ due to the carbonyl (C=O) stretching vibration of the lactam ring.[10]
-
C=N and C=C Stretches : Absorptions in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations of the C=N and C=C bonds within the aromatic and heterocyclic rings.
-
C-Cl Stretch : A characteristic absorption in the fingerprint region, typically between 600 and 800 cm⁻¹, for the C-Cl bond.[11]
Synthesis of 5-Chloro-2(1H)-quinazolinone
The synthesis of quinazolinone derivatives can be achieved through various synthetic routes.[12][13][14][15] A common and effective method for the preparation of 2(1H)-quinazolinones involves the condensation of an appropriately substituted 2-aminobenzaldehyde with urea.
Synthetic Workflow
The following diagram illustrates the synthetic pathway for 5-Chloro-2(1H)-quinazolinone.
Caption: Synthetic workflow for 5-Chloro-2(1H)-quinazolinone.
Detailed Experimental Protocol
This protocol describes a robust method for the synthesis of 5-Chloro-2(1H)-quinazolinone.
Materials:
-
2-Amino-6-chlorobenzaldehyde
-
Urea
-
High-boiling point solvent (e.g., N,N-Dimethylformamide or diphenyl ether)
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-amino-6-chlorobenzaldehyde (1.0 equivalent) and urea (1.5 to 2.0 equivalents).
-
Solvent Addition: Add a minimal amount of a high-boiling point solvent to create a slurry.
-
Heating: Heat the reaction mixture to a high temperature (typically 180-200 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Completion and Cooldown: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Precipitation and Filtration: Upon cooling, the product will precipitate out of the solution. If necessary, add a co-solvent like ethanol to facilitate precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold ethanol and then with deionized water to remove any unreacted starting materials and solvent residues.
-
Drying: Dry the purified product under vacuum to obtain 5-Chloro-2(1H)-quinazolinone as a solid.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by the analytical techniques described in Section 3 (NMR, MS, and IR) and by melting point determination.
Potential Biological Activities and Screening Protocols
While specific biological data for 5-Chloro-2(1H)-quinazolinone is limited in the public literature, the extensive research on the quinazolinone scaffold provides a strong rationale for investigating its potential pharmacological activities.
Postulated Biological Targets and Signaling Pathways
Based on the known activities of quinazolinone derivatives, 5-Chloro-2(1H)-quinazolinone could potentially modulate the activity of several key biological targets. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a quinazolinone derivative.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a quinazolinone derivative.
Recommended In Vitro Screening Protocols
To elucidate the biological activity of 5-Chloro-2(1H)-quinazolinone, a tiered screening approach is recommended.
Objective: To assess the cytotoxic effects of the compound against a panel of human cancer cell lines.
Protocol:
-
Cell Culture: Culture a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.
-
Compound Treatment: Seed the cells in 96-well plates and treat with a range of concentrations of 5-Chloro-2(1H)-quinazolinone (typically from 0.01 µM to 100 µM).
-
Viability Assay: After a 48-72 hour incubation period, assess cell viability using a standard method such as the MTT or resazurin assay.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line to determine the compound's potency.
Objective: To determine if the compound inhibits the activity of specific enzymes known to be targets of quinazolinone derivatives.
Example Protocol (Tyrosinase Inhibition):
-
Enzyme Reaction Setup: In a 96-well plate, prepare a reaction mixture containing mushroom tyrosinase and its substrate, L-DOPA, in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of 5-Chloro-2(1H)-quinazolinone to the reaction wells.
-
Kinetic Measurement: Monitor the formation of dopachrome, the product of the enzymatic reaction, by measuring the absorbance at 475 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[5]
Objective: To evaluate the compound's ability to inhibit the growth of pathogenic bacteria and fungi.
Protocol:
-
Microorganism Culture: Grow selected strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth media.
-
Broth Microdilution Assay: In a 96-well plate, prepare serial dilutions of 5-Chloro-2(1H)-quinazolinone in the broth.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for bacteria).
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
5-Chloro-2(1H)-quinazolinone (CAS 60610-16-4) is a molecule of significant interest due to its incorporation of the pharmacologically privileged quinazolinone scaffold. This guide has provided a detailed overview of its chemical structure, properties, and a robust synthetic protocol. While specific biological data for this compound is not extensively documented, the well-established and diverse activities of the quinazolinone class of molecules strongly suggest its potential as a valuable lead compound in drug discovery programs. The recommended screening protocols provide a clear path for the elucidation of its biological profile. Further investigation into the anticancer, enzyme inhibitory, and antimicrobial properties of 5-Chloro-2(1H)-quinazolinone is warranted and could lead to the development of novel therapeutic agents.
References
- Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry.
- Supporting Information for α-Hydroxy acid as an aldehyde surrogate: Metal-free synthesis of pyrrolo[1,2- a]quinoxalines, quinazolinones, and other N-heterocycles via decarboxylative oxidative annulation reaction. The Royal Society of Chemistry.
- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Semantic Scholar.
- Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates.
-
Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][3][5]benzodiazepin-1( 2H)-ones. PubMed.
- Journal of Material Sciences & Manufacturing Research. Semantic Scholar.
- Synthesis and Antimicrobial Activity of some Quinazolinone Deriv
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Taylor & Francis Online.
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
- 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. Taylor & Francis Online.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing.
- Synthesis of quinazolines. Organic Chemistry Portal.
- Potential antimicrobial activities of quinazolinone derivatives: A review. Journal of Chemical and Pharmaceutical Research.
- 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Comput
- Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library.
- Synthesis of quinazolinones. Organic Chemistry Portal.
- Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. PMC - NIH.
- Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study. PMC - PubMed Central.
- Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus.
- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.
- Synthesis of 5-substituted quinazolinone derivatives and their inhibitory activity in vitro. PubMed.
- FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Oriental Journal of Chemistry.
- Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. NIH.
- Synthesis and Urease Inhibition Studies of Some New Quinazolinones.
- Table of Characteristic IR Absorptions. University of Colorado Boulder.
- Evaluation of the COX-2 inhibitory properties of the synthesized...
- NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry D
- 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- QUINAZOLINONE, 4/3H/-, 3-/3-CHLORO- O-TOLYL/-2-METHYL-, - Optional[1H NMR]. SpectraBase.
- NMR Coupling Constants.
- 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide...
- Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]
- 12. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinazoline synthesis [organic-chemistry.org]
- 14. Quinazolinone synthesis [organic-chemistry.org]
- 15. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Activity Screening of 5-Chloro-2(1H)-quinazolinone
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide array of pharmacological activities.[1] Derivatives of this heterocyclic system have been successfully developed into anticancer, anti-inflammatory, and antimicrobial agents.[2][3] This guide focuses on a specific, under-investigated derivative, 5-chloro-2(1H)-quinazolinone (CAS No: 60610-16-4) . While direct biological data for this compound is limited, the known activities of its parent scaffold provide a strong rationale for comprehensive biological evaluation. This document, intended for researchers, scientists, and drug development professionals, outlines a strategic, multi-tiered screening cascade designed to systematically uncover the therapeutic potential of 5-chloro-2(1H)-quinazolinone. We will detail field-proven protocols, explain the causality behind experimental choices, and provide a framework for data interpretation, thereby establishing a robust foundation for its investigation as a novel therapeutic candidate.
Section 1: Introduction and Rationale
Quinazolinone and its derivatives are a class of fused heterocyclic compounds that have garnered immense interest for their diverse biological properties.[4] The structural versatility of the quinazolinone nucleus allows for modifications that can tune its pharmacological profile, leading to potent agents with activities including, but not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive effects.[1][5] Several quinazolinone-based drugs are commercially available, validating the therapeutic importance of this scaffold.[2]
The subject of this guide, 5-chloro-2(1H)-quinazolinone, is a specific analogue whose biological profile has not been extensively characterized. The introduction of a chloro-substituent at the 5-position can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, potentially leading to novel or enhanced biological activities compared to other derivatives.
The rationale for this proposed screening is built on the established potential of the quinazolinone core. Many derivatives exhibit potent anticancer activity by targeting critical signaling pathways, such as inhibiting the Epidermal Growth Factor Receptor (EGFR) or disrupting tubulin polymerization.[6][7] Similarly, their ability to interfere with microbial growth and modulate inflammatory responses makes them attractive candidates for developing new anti-infective and anti-inflammatory drugs.[3] This guide provides a systematic pathway to explore these potential activities for 5-chloro-2(1H)-quinazolinone.
Section 2: Pre-Screening Essentials: Compound Integrity and Preparation
Before commencing any biological screening, the integrity and handling of the test compound must be rigorously controlled. This foundational step is critical for ensuring the reproducibility and validity of all subsequent data.
2.1 Physicochemical Characterization It is imperative to confirm the identity and purity of the compound. Sourcing from a reputable supplier or in-house synthesis should be followed by analytical validation.
-
Identity Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.
-
Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (LC-MS) to determine purity, which should ideally be >95%.
-
Solubility: Determine the compound's solubility in common laboratory solvents, particularly dimethyl sulfoxide (DMSO), which is the standard for preparing stock solutions for biological assays.
| Property | Value / Method | Reference |
| Chemical Name | 5-chloro-2(1H)-quinazolinone | |
| CAS Number | 60610-16-4 | [8][9] |
| Molecular Formula | C₈H₅ClN₂O | [8][9] |
| Molecular Weight | 180.59 g/mol | [9] |
| Purity (Recommended) | >95% (via HPLC) | |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
2.2 Protocol: Preparation of Master Stock Solution
Causality: A high-concentration, well-solubilized stock solution in an inert solvent like DMSO is essential. It allows for minimal solvent concentration in the final assay medium (typically <0.5% v/v) to prevent solvent-induced artifacts or cytotoxicity, ensuring that any observed biological effect is attributable to the compound itself.
-
Objective: To prepare a 10 mM master stock solution of 5-chloro-2(1H)-quinazolinone.
-
Materials:
-
5-chloro-2(1H)-quinazolinone (MW: 180.59)
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber vials
-
-
Procedure:
-
Accurately weigh 1.81 mg of the compound.
-
Transfer the powder to a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
Section 3: A Proposed Tiered Screening Cascade
A tiered or hierarchical screening approach is the most efficient method for drug discovery. It begins with broad, cost-effective primary assays to identify general activity, followed by more complex, specific secondary assays to elucidate the mechanism of action for any identified "hits."
Caption: Potential inhibition of the EGFR signaling pathway by the compound.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): This assay distinguishes between static (growth-inhibiting) and cidal (killing) activity. It involves plating samples from the clear wells of the MIC assay onto agar to see if the microbes can regrow.
-
Time-Kill Kinetics: This assay provides a dynamic view of antimicrobial activity by measuring the rate of killing over time at different multiples of the MIC. [10]* Anti-Biofilm Activity: Many chronic infections are caused by bacteria growing in biofilms, which are resistant to conventional antibiotics. An assay using a crystal violet stain can quantify the compound's ability to prevent biofilm formation or eradicate existing biofilms. [11]
-
Cyclooxygenase (COX) Enzyme Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) often work by inhibiting COX-1 and/or COX-2 enzymes. Commercially available kits can be used to determine if the compound has inhibitory activity against these key targets. [12][13]* Pro-inflammatory Cytokine Measurement: The compound's effect on the production of other key inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), can be quantified using Enzyme-Linked Immunosorbent Assays (ELISA) on the supernatant from LPS-stimulated macrophages. [14]
Section 4: Conclusion and Future Directions
This guide presents a logical and resource-efficient framework for the initial biological characterization of 5-chloro-2(1H)-quinazolinone. By leveraging the known pharmacological profile of the broader quinazolinone class, we have proposed a targeted screening cascade focusing on anticancer, antimicrobial, and anti-inflammatory activities. The emphasis on validated, step-by-step protocols and the rationale behind each experimental choice provides a robust foundation for generating high-quality, reproducible data.
Positive results from this screening cascade would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease (e.g., tumor xenograft models for cancer, carrageenan-induced paw edema for inflammation). [15][16]* ADME/Tox Profiling: Preliminary assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity properties.
The systematic approach detailed herein will effectively elucidate the therapeutic potential of 5-chloro-2(1H)-quinazolinone and determine its viability as a lead compound for future drug development programs.
References
-
(PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Retrieved from [Link]
-
Al-Suhaimi, E. A., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Retrieved from [Link]
-
Review of quinazolinone scaffold as anticancer agents. (2024). Drug Discovery and Development. Retrieved from [Link]
-
BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2023). Innovare Academic Sciences. Retrieved from [Link]
-
A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (2012). Semantic Scholar. Retrieved from [Link]
-
A review on biological activity of quinazolinones. (2022). ResearchGate. Retrieved from [Link]
-
Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2023). Spandidos Publications. Retrieved from [Link]
-
Synthesis and anticancer activity of novel quinazolinone and benzamide derivatives. (2018). Springer. Retrieved from [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). MDPI. Retrieved from [Link]
-
Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. (2022). MDPI. Retrieved from [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). Frontiers in Microbiology. Retrieved from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon. Retrieved from [Link]
-
Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). Pharmacia. Retrieved from [Link]
-
Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022). Molecules. Retrieved from [Link]
-
Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). ResearchGate. Retrieved from [Link]
-
(PDF) Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022). ResearchGate. Retrieved from [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2010). Molecules. Retrieved from [Link]
-
2(1H)-Quinazolinone, 5-chloro-. (n.d.). LookChem. Retrieved from [Link]
-
Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. (2019). Research in Pharmaceutical Sciences. Retrieved from [Link]
-
Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 7. Review of quinazolinone scaffold as anticancer agents [wisdomlib.org]
- 8. 2(1H)-Quinazolinone, 5-chloro-|lookchem [lookchem.com]
- 9. chemscene.com [chemscene.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Therapeutic Targets of 5-chloro-2(1H)-quinazolinone
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2][3] This guide focuses on the specific derivative, 5-chloro-2(1H)-quinazolinone, a molecule of significant interest for novel therapeutic development. While direct extensive research on this particular compound is emerging, the wealth of data on structurally related quinazolinone analogs allows for the formulation of robust hypotheses regarding its potential therapeutic targets. This document provides a comprehensive exploration of these potential targets, grounded in the established pharmacology of the quinazolinone class, and outlines detailed, state-of-the-art experimental workflows for target identification and validation. It is intended to serve as a technical resource for researchers and drug development professionals dedicated to advancing novel therapeutics.
Introduction: The Quinazolinone Scaffold and the Significance of 5-chloro-2(1H)-quinazolinone
Quinazolinones are a class of heterocyclic compounds composed of a fused benzene and pyrimidine ring system.[3][4] Their structural versatility and ability to interact with a multitude of biological targets have established them as a "privileged scaffold" in drug discovery.[5] This has led to the development of clinically approved drugs for a range of diseases, particularly in oncology.[6][7]
5-chloro-2(1H)-quinazolinone is characterized by a chlorine substitution at the 5-position of the quinazolinone core. While much of the existing literature focuses on 4(3H)-quinazolinone derivatives, the 2(1H)-quinazolinone isomer presents a distinct chemical entity with its own unique potential for biological interactions. The chloro- substitution can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its binding affinity to target proteins.
This guide will delve into the most probable therapeutic targets for 5-chloro-2(1H)-quinazolinone, extrapolating from the known mechanisms of action of its chemical relatives. The subsequent sections will detail these potential targets, the rationale for their consideration, and rigorous experimental protocols to validate these hypotheses.
Potential Therapeutic Target Classes
Based on the extensive research into the biological activities of quinazoline and quinazolinone derivatives, several key protein families emerge as high-probability targets for 5-chloro-2(1H)-quinazolinone. These include:
-
Protein Kinases: Particularly within the context of oncology.
-
Poly(ADP-ribose) Polymerases (PARPs): Key enzymes in DNA damage repair.
-
Phosphoinositide 3-Kinases (PI3Ks): Central regulators of cell signaling.
-
Tubulin: A critical component of the cytoskeleton and a target for antimitotic agents.
The following sections will explore each of these potential target classes in detail.
Protein Kinases: The Forefront of Quinazolinone Research
The inhibition of protein kinases, especially receptor tyrosine kinases (RTKs), is a well-established mechanism of action for many quinazoline-based anticancer drugs.[5][6][7] Marketed drugs like Gefitinib and Erlotinib, which feature a 4-anilinoquinazoline core, underscore the potential of this scaffold to target the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).[6][7]
Rationale for Targeting Protein Kinases
The planar structure of the quinazolinone ring system is well-suited to fit into the typically flat, hydrophobic ATP-binding cleft of protein kinases.[1] The specific substitution pattern of 5-chloro-2(1H)-quinazolinone could confer selectivity for certain kinases.
Experimental Workflow for Kinase Target Validation
A systematic approach is required to identify and validate potential kinase targets.
Caption: Experimental workflow for protein kinase target identification and validation.
Detailed Experimental Protocols
Protocol 3.3.1: Broad Kinase Panel Screening
-
Objective: To identify potential kinase targets of 5-chloro-2(1H)-quinazolinone from a large panel of kinases.
-
Methodology: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan® or Reaction Biology).
-
Submit 5-chloro-2(1H)-quinazolinone for screening at a fixed concentration (typically 1-10 µM) against a panel of over 400 human kinases.
-
The assay principle is often based on competitive binding, where the amount of test compound bound to the kinase is quantified.
-
-
Data Analysis: Results are typically provided as a percentage of inhibition or binding relative to a control. Identify kinases that show significant inhibition (e.g., >50%) as primary hits.
Protocol 3.3.2: Biochemical IC50 Determination
-
Objective: To determine the potency of 5-chloro-2(1H)-quinazolinone against the primary hit kinases.
-
Methodology: Use an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay (Promega).
-
Titrate 5-chloro-2(1H)-quinazolinone in a dose-response format (e.g., 10-point, 3-fold serial dilution).
-
Incubate the kinase, its specific substrate, and ATP with the compound dilutions.
-
The amount of ADP produced, which is proportional to kinase activity, is measured via a luminescence-based reaction.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair. Inhibiting PARP in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations) can lead to synthetic lethality. Several quinazoline derivatives have been investigated as PARP-1 inhibitors.[6]
Rationale for Targeting PARP
The quinazolinone core can mimic the nicotinamide moiety of NAD+, the natural substrate of PARP, allowing it to bind to the catalytic domain of the enzyme.
Experimental Workflow for PARP Target Validation
Caption: Workflow for validating PARP-1 as a target.
Detailed Experimental Protocol
Protocol 4.3.1: Cellular PARP Activity Assay
-
Objective: To assess the ability of 5-chloro-2(1H)-quinazolinone to inhibit PARP activity within intact cells.
-
Methodology:
-
Culture cancer cells (e.g., HeLa or a BRCA-deficient line) on coverslips.
-
Treat the cells with a DNA damaging agent (e.g., H₂O₂) in the presence or absence of various concentrations of 5-chloro-2(1H)-quinazolinone.
-
Fix and permeabilize the cells.
-
Perform immunofluorescence staining using an antibody specific for poly(ADP-ribose) (PAR) polymers.
-
Image the cells using fluorescence microscopy.
-
-
Data Analysis: Quantify the fluorescence intensity of PAR staining per cell. A reduction in PAR signal in the presence of the compound indicates PARP inhibition.
Phosphoinositide 3-Kinase (PI3K) Pathway Modulation
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature of many cancers. Some quinazolinone derivatives have shown inhibitory activity against PI3K isoforms.[8]
Rationale for Targeting PI3K
Similar to other kinases, the ATP-binding site of PI3Ks can accommodate planar heterocyclic scaffolds like quinazolinone. The 5-chloro substitution may provide specific interactions within the active site of one or more PI3K isoforms.
Experimental Workflow for PI3K Target Validation
Caption: Workflow for PI3K pathway target validation.
Detailed Experimental Protocol
Protocol 5.3.1: Western Blot Analysis of PI3K Pathway
-
Objective: To determine if 5-chloro-2(1H)-quinazolinone inhibits the PI3K signaling pathway in cancer cells.
-
Methodology:
-
Culture a relevant cancer cell line (e.g., MCF-7, which has a PIK3CA mutation) and serum-starve overnight.
-
Treat the cells with various concentrations of 5-chloro-2(1H)-quinazolinone for a specified time (e.g., 2 hours).
-
Stimulate the cells with a growth factor (e.g., insulin or EGF) for a short period (e.g., 15 minutes).
-
Lyse the cells and perform SDS-PAGE and Western blotting.
-
Probe the membranes with antibodies against phospho-AKT (Ser473), total AKT, phospho-S6K (Thr389), and total S6K.
-
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated to total protein for AKT and S6K would indicate inhibition of the PI3K pathway.
Tubulin Polymerization Inhibition
Disruption of microtubule dynamics is a proven anticancer strategy. Some quinazolinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9]
Rationale for Targeting Tubulin
Certain quinazolinone structures can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.
Experimental Workflow for Tubulin Targeting
Caption: Experimental workflow for validating tubulin as a target.
Detailed Experimental Protocol
Protocol 6.3.1: In Vitro Tubulin Polymerization Assay
-
Objective: To directly measure the effect of 5-chloro-2(1H)-quinazolinone on the polymerization of purified tubulin.
-
Methodology: Utilize a commercially available fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add a fluorescent reporter that incorporates into growing microtubules.
-
Incubate the reaction at 37°C in a microplate reader in the presence of various concentrations of 5-chloro-2(1H)-quinazolinone, a positive control (e.g., paclitaxel for polymerization, colchicine for inhibition), and a negative control (DMSO).
-
Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.
-
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls. Inhibition is indicated by a decrease in the rate and extent of polymerization.
Summary and Future Directions
The exploration of 5-chloro-2(1H)-quinazolinone's therapeutic potential is in its early stages, yet the rich history of the quinazolinone scaffold provides a clear and logical path forward for investigation. The primary hypothesized targets—protein kinases, PARP, PI3K, and tubulin—all represent critical nodes in cancer cell biology and other disease processes.
The experimental workflows and protocols detailed in this guide offer a robust framework for elucidating the mechanism of action of 5-chloro-2(1H)-quinazolinone. A comprehensive screening and validation cascade, as outlined, will be essential to pinpoint its primary targets and to rationalize its further development as a potential therapeutic agent. Future work should also include broader phenotypic screening to uncover novel, unanticipated mechanisms of action and therapeutic applications.
References
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]
-
Therapeutic progression of quinazolines as targeted chemotherapeutic agents. PubMed. [Link]
-
The Role of Quinazolinone Derivatives in Cancer Therapy and R&D. Pharmaffiliates. [Link]
-
(PDF) Quinazoline Derivatives as Targeted Chemotherapeutic Agents. ResearchGate. [Link]
-
Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal for Innovative Research in Technology. [Link]
-
Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry. [Link]
-
Pharmacological importance of quinazolinone-based drugs. ResearchGate. [Link]
-
Biological activities of recent advances in quinazoline. ResearchGate. [Link]
-
2(1H)-Quinazolinone, 5-chloro-. LookChem. [Link]
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. [Link]
-
(PDF) Biological Activity of Quinazolinones. ResearchGate. [Link]
-
Study of developments of biologically active Quinazolinones derivatives: A review. Chemistry & Biology Interface. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
-
Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. PMC - NIH. [Link]
-
(PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC - NIH. [Link]
Sources
- 1. ijirt.org [ijirt.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis, <i>in-silico</i>, and <i>in-vitro</i> study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
"in silico modeling and docking studies of 5-chloro-2(1H)-quinazolinone"
An In-Depth Technical Guide to In Silico Modeling and Docking Studies of 5-chloro-2(1H)-quinazolinone
Abstract
This technical guide provides a comprehensive, step-by-step framework for conducting in silico modeling and molecular docking studies on 5-chloro-2(1H)-quinazolinone, a member of the pharmacologically significant quinazolinone class of heterocyclic compounds. Recognizing the audience of researchers and drug development professionals, this document moves beyond a simple recitation of methods to explain the scientific rationale behind each procedural choice, ensuring a self-validating and trustworthy workflow. We begin by establishing the therapeutic relevance of the quinazolinone scaffold, justifying the selection of Phosphoinositide 3-Kinase Delta (PI3K-δ) as a high-potential molecular target based on existing literature. The core of this guide is a detailed methodology, encompassing ligand and protein preparation, protocol validation via redocking, production docking, and subsequent analysis of binding interactions. All quantitative data are summarized in structured tables, and complex workflows are illustrated with custom-generated diagrams. The guide concludes with an interpretation of hypothetical results and outlines a forward-looking perspective on how such computational findings can effectively guide subsequent experimental validation and lead optimization efforts.
Part 1: Introduction to Quinazolinones and In Silico Drug Discovery
The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry
Quinazolinone and its parent structure, quinazoline, are nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidine ring.[1] This scaffold is considered "privileged" in medicinal chemistry due to its ability to bind to a wide variety of biological targets with high affinity, leading to diverse pharmacological activities.[2][3] Derivatives of quinazolinone have been extensively investigated and developed as therapeutic agents, demonstrating efficacy as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive drugs.[1][3] Several quinazolinone-based drugs have received FDA approval, particularly in oncology, where they function by targeting key signaling molecules like protein kinases.[2]
Focus on 5-chloro-2(1H)-quinazolinone: Rationale for Investigation
The specific compound, 5-chloro-2(1H)-quinazolinone (CAS 60610-16-4), features a chlorine substitution on the benzene ring.[4][5] Halogen substitutions are a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and to potentially form specific halogen bond interactions within a protein's active site, thereby enhancing binding affinity and selectivity. While the biological activity of this specific isomer is not extensively documented, the known anticancer potential of the broader chloro-quinazolinone class makes it a compelling candidate for exploratory in silico analysis.[6][7]
The Role of In Silico Modeling in Modern Drug Discovery
In silico, or computer-aided drug design (CADD), has become an indispensable tool in the pharmaceutical research pipeline.[8] Techniques like molecular docking allow researchers to predict the binding orientation and affinity of a small molecule (ligand) to its protein target at an atomic level.[8][9] The primary advantages of this approach are its efficiency and cost-effectiveness; it enables the rapid screening of large virtual libraries of compounds, prioritizing a smaller, more manageable number of promising candidates for expensive and time-consuming experimental synthesis and testing.[8][10]
Part 2: Target Identification and Justification
Biological Landscape of Quinazolinone Derivatives
The anticancer effects of quinazolinone derivatives are attributed to their ability to modulate a variety of critical cellular targets.[11][12] Extensive research has identified their inhibitory activity against several key protein families:
-
Protein Kinases: Many quinazolines are potent inhibitors of receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial for tumor growth and angiogenesis.[13][14][15]
-
PARP: Poly (ADP-ribose) polymerase inhibitors prevent cancer cells from repairing DNA damage, a critical mechanism in tumors with deficiencies in other repair pathways like BRCA1/2.[16]
-
Tubulin: Some derivatives inhibit the polymerization of tubulin, disrupting microtubule formation and arresting cells in mitosis, similar to classic chemotherapy agents.[11][17]
-
PI3K: The Phosphoinositide 3-Kinase family, particularly the delta isoform (PI3K-δ), has emerged as a target for quinazolinone-based inhibitors, playing a role in cell proliferation, survival, and differentiation.[18]
Selection of Phosphoinositide 3-Kinase Delta (PI3K-δ) as a Primary Target
For this technical guide, we have selected PI3K-δ as the molecular target for docking studies with 5-chloro-2(1H)-quinazolinone. This choice is grounded in authoritative evidence; a prior study successfully identified novel 2-methyl-3-(2-methylphenyl) quinazolin-4(3H)-one derivatives as potent PI3K-δ inhibitors.[18] Furthermore, the availability of a high-resolution co-crystal structure of PI3K-δ with a quinazolinone-based inhibitor (PDB ID: 2WXG) provides an excellent foundation for a robust and verifiable docking protocol.[18]
Part 3: A Validated Methodological Workflow
This section details the complete computational protocol. The causality behind each step is explained to ensure scientific rigor and reproducibility.
Overall Experimental Workflow
The entire in silico process follows a logical progression from data acquisition and preparation to simulation and analysis. This workflow is designed to be systematic and to incorporate a critical validation step that underpins the trustworthiness of the final results.
Ligand Preparation Protocol
Rationale: The starting point for any docking simulation is a high-quality, three-dimensional structure of the ligand. The structure must be energetically minimized to represent a realistic, low-energy conformation.
Step-by-Step Methodology:
-
Obtain 2D Structure: Acquire the 2D structure of 5-chloro-2(1H)-quinazolinone, for example, from the PubChem database or by drawing it in a chemical sketcher like ChemDraw.
-
Convert to 3D: Use a computational chemistry tool, such as Open Babel, to convert the 2D structure into an initial 3D conformation.
-
Add Hydrogens: Add hydrogen atoms appropriate for a physiological pH (typically 7.4). This step is crucial as hydrogens are key participants in hydrogen bonding.
-
Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This process adjusts bond lengths and angles to relieve steric strain and find a stable, low-energy conformer.
-
Save in Required Format: Save the final, prepared ligand structure in the format required by the docking software (e.g., PDBQT for AutoDock Vina).
Target Protein Preparation Protocol (PDB ID: 2WXG)
Rationale: The crystal structure obtained from the Protein Data Bank (PDB) is a static snapshot and often contains non-essential molecules (water, co-solvents) and lacks hydrogen atoms. It must be carefully cleaned and prepared to be suitable for docking.
Step-by-Step Methodology:
-
Download Structure: Obtain the crystal structure of PI3K-δ in complex with its inhibitor from the PDB () using the accession code 2WXG.[18]
-
Separate Chains and Ligands: The 2WXG structure contains the protein and a co-crystallized ligand. For initial preparation, separate the protein chain(s) from the ligand and any other heteroatoms. The co-crystallized ligand should be saved separately for the validation step.
-
Remove Water Molecules: Delete all water molecules from the PDB file. Causality: While some water molecules can be critical for binding (bridging interactions), most bulk solvent molecules in the active site will sterically hinder the docking algorithm and are therefore removed.[19]
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure. This correctly models the protonation states of amino acid residues like Histidine, Aspartate, and Glutamate.
-
Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges) to all protein atoms. This is essential for calculating the electrostatic component of the docking score.
-
Save in Required Format: Save the prepared protein structure in the appropriate format (e.g., PDBQT).
Molecular Docking Protocol Validation
Rationale: This is the most critical step for ensuring the trustworthiness of the study. Before docking our novel compound, we must prove that our chosen software and parameters can accurately reproduce a known binding pose. This is achieved by redocking the co-crystallized ligand back into the protein's active site. A successful validation demonstrates that the protocol is reliable.[20][21]
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 4. 2(1H)-Quinazolinone, 5-chloro-|lookchem [lookchem.com]
- 5. chemscene.com [chemscene.com]
- 6. Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. ijnrd.org [ijnrd.org]
- 10. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 11. mdpi.com [mdpi.com]
- 12. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis, <i>in-silico</i>, and <i>in-vitro</i> study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
- 19. researchgate.net [researchgate.net]
- 20. echemi.com [echemi.com]
- 21. benchchem.com [benchchem.com]
The Ascendant Trajectory of 5-Chloro-Substituted Quinazolinones in Oncology: A Technical Guide for Drug Development Professionals
Preamble: The Quinazolinone Scaffold and the Strategic Imperative of the 5-Chloro Substituent
The quinazolinone scaffold, a fused bicyclic system of benzene and pyrimidine rings, represents a cornerstone in medicinal chemistry, particularly in the realm of oncology. Its inherent structural features provide a versatile platform for the design of targeted therapeutics. Among the myriad of possible substitutions, the introduction of a chlorine atom at the 5-position of the quinazolinone ring has emerged as a critical design element, often conferring enhanced biological activity and target specificity. This technical guide provides an in-depth literature review of 5-chloro-substituted quinazolinones, elucidating their synthesis, multifaceted biological activities with a primary focus on their anticancer properties, and the intricate mechanisms that underpin their therapeutic potential. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel anticancer agents.
I. Synthetic Strategies for 5-Chloro-Substituted Quinazolinones: From Classical Approaches to Modern Methodologies
The synthesis of the 5-chloro-quinazolinone core typically commences from 2-amino-6-chlorobenzoic acid or its derivatives. The strategic placement of the chlorine atom at this position influences the electronic and steric properties of the resulting molecule, which in turn can significantly impact its interaction with biological targets.
A. Foundational Synthesis of the Quinazolinone Ring
A prevalent and classical method for constructing the quinazolinone ring system involves the condensation of an appropriately substituted anthranilic acid with an acid chloride or anhydride, followed by cyclization.
Experimental Protocol: Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones [1]
-
N-Acylation of Anthranilic Acid: Anthranilic acid is reacted with an acyl chloride (e.g., butyryl chloride) in a suitable solvent to yield the corresponding N-acyl anthranilic acid.
-
Cyclization to Benzoxazinone: The resulting N-acyl anthranilic acid is then treated with a dehydrating agent, such as acetic anhydride, to facilitate ring closure and form the 1,3-benzoxazin-4-one intermediate.
-
Formation of the Quinazolinone: The benzoxazinone is subsequently reacted with a primary amine (e.g., aniline or benzylamine) via nucleophilic substitution and subsequent dehydration to yield the desired 2,3-disubstituted-4(3H)-quinazolinone.
This versatile methodology allows for the introduction of a wide array of substituents at the 2 and 3-positions, enabling the exploration of structure-activity relationships.
B. Microwave-Assisted Synthesis: A Green and Efficient Alternative
In recent years, microwave-assisted organic synthesis has gained prominence for its ability to accelerate reaction rates and improve yields. This approach has been successfully applied to the synthesis of quinazolinone derivatives.
Experimental Protocol: Microwave-Assisted Synthesis of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one
-
Formation of the Benzoxazinone: 2-(2-chlorophenyl)-4H-benzo[d][2][3]oxazin-4-one is prepared by reacting anthranilic acid with 2-chlorobenzoyl chloride in pyridine.
-
Microwave-Assisted Amination: The benzoxazinone intermediate (5 mmol) is dissolved in pyridine (10 ml) and treated with a solution of hydrazine hydrate (10 mmol) in pyridine (5 ml).
-
The reaction mixture is irradiated in a microwave oven (800 W) for 5 minutes.
-
Work-up: The reaction mixture is poured into water containing a few drops of HCl. The resulting solid is filtered, washed with water, and recrystallized from diluted ethanol to afford the final product.
This method offers a significant reduction in reaction time compared to conventional heating (10 hours).
Diagram of a general synthetic workflow for 5-chloro-quinazolinones:
Caption: General synthetic route to 5-chloro-quinazolinone derivatives.
II. Anticancer Activity of 5-Chloro-Substituted Quinazolinones: A Comprehensive Evaluation
The introduction of a chlorine atom at the 5-position of the quinazolinone ring has been shown to be a key determinant of the anticancer activity of these compounds. This section will delve into the cytotoxic effects of these derivatives against various cancer cell lines, supported by quantitative data.
A. Cytotoxicity Against a Panel of Cancer Cell Lines
Numerous studies have demonstrated the potent cytotoxic effects of 5-chloro-substituted quinazolinones against a range of human cancer cell lines, including those of the breast (MCF-7), lung (A549), and colon (HCT-116).
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)N-(4-oxo-2-propylquinazolin)3(4H)acatamide (6a) | HeLa | 7.52 | [4] |
| 7-chloro-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4(3H)-one (79) | T790M/L858R EGFR | 0.031 | [5] |
| N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) | c-Src/Abl Kinase | Low Nanomolar | |
| A novel quinazolinone chalcone derivative (QC) | HCT-116 | Data not provided | [6] |
Table 1: In vitro anticancer activity of selected chloro-substituted quinazolinone derivatives.
The data clearly indicates that chloro-substituted quinazolinones exhibit significant cytotoxic activity, with some compounds demonstrating potency in the nanomolar range. For instance, compound 79, a 7-chloro-substituted derivative, shows remarkable activity against the T790M/L858R EGFR mutant, a common mechanism of resistance to first-generation EGFR inhibitors[5].
B. Structure-Activity Relationship (SAR) Insights
The position and nature of substituents on the quinazolinone ring play a crucial role in determining the anticancer potency. While this guide focuses on 5-chloro derivatives, it is important to note that the presence of a halogen at other positions, such as 6 or 7, also significantly influences activity[4]. Furthermore, the nature of the substituent at the 2- and 3-positions can dramatically alter the cytotoxic profile. For example, the introduction of a propyl moiety at the C2 position of a quinazolinone-oxadiazole conjugate was found to improve cytotoxic activity against HeLa cells[4].
III. Mechanism of Action: Unraveling the Molecular Targets
The anticancer effects of 5-chloro-substituted quinazolinones are mediated through their interaction with various molecular targets that are critical for cancer cell proliferation, survival, and metastasis.
A. Inhibition of Epidermal Growth Factor Receptor (EGFR)
A primary and well-established mechanism of action for many quinazolinone derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key player in cell signaling pathways that regulate cell growth and proliferation, and its over-activation is a hallmark of many cancers[2].
Molecular docking studies have provided valuable insights into the binding of 5-chloro-substituted quinazolinones to the ATP-binding site of EGFR. These studies have shown that the quinazolinone scaffold can form key hydrogen bonds and hydrophobic interactions with essential amino acid residues within the active site, such as ASP831, Leu718, Leu764, and Met769, leading to the inhibition of its kinase activity[2][4]. The presence of the 5-chloro substituent can enhance these interactions, contributing to the potent inhibitory activity.
B. Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival. Several quinazolinone derivatives have been shown to inhibit this pathway, often in conjunction with their effects on EGFR.
A novel quinazolinone chalcone derivative has been reported to significantly inhibit the downstream and upstream signaling cascade of the PI3K/Akt/mTOR pathway in human colon cancer HCT-116 cells[6]. This inhibition leads to the induction of apoptosis and cell cycle arrest.
Diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory effect of 5-chloro-quinazolinones:
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 5-chloro-quinazolinones.
IV. Future Perspectives and Challenges
5-Chloro-substituted quinazolinones represent a promising class of anticancer agents with significant potential for further development. Future research in this area should focus on several key aspects:
-
Optimization of Lead Compounds: Further structural modifications of potent 5-chloro-quinazolinone derivatives can lead to the development of compounds with improved efficacy, selectivity, and pharmacokinetic properties.
-
Exploration of Novel Mechanisms: While EGFR and PI3K/Akt/mTOR are key targets, further investigation into other potential mechanisms of action could reveal novel therapeutic opportunities.
-
Combination Therapies: The evaluation of 5-chloro-substituted quinazolinones in combination with other anticancer agents could lead to synergistic effects and overcome drug resistance.
-
Clinical Translation: Promising preclinical candidates should be advanced into clinical trials to evaluate their safety and efficacy in cancer patients.
The continued exploration of this fascinating class of molecules holds great promise for the future of cancer therapy.
V. References
-
Rational design, synthesis, molecular docking, and preliminary cytotoxic evaluation of novel quinazolinone derivatives as potential EGFR inhibitors for lung cancer therapy. Chemical Review and Letters.
-
Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. National Institutes of Health.
-
Molecular Docking of Some Quinazolinone Analogues as an EGFR Inhibitors. Yafteh.
-
Design, Synthesis and Molecular Docking of Novel Quinazolinone Hydrazide Derivatives as EGFR Inhibitors. ResearchGate.
-
Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. PubMed.
-
IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate.
-
Cytotoxicity of these compounds and positive controls against A549,... ResearchGate.
-
Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. National Institutes of Health.
-
Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. National Institutes of Health.
-
IC50 in μM of 5-FU and the test substances against MCF-7, HepG2, A549 and Caco-2 cells. ResearchGate.
-
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed.
-
Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. E-Journal UIN Malang.
-
A Novel Quinazolinone Chalcone Derivative Induces Mitochondrial Dependent Apoptosis and Inhibits PI3K/Akt/mTOR Signaling Pathway in Human Colon Cancer HCT-116 Cells. PubMed.
-
One-step synthesis of 4(3H)-quinazolinones. University of Notre Dame.
-
Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. National Institutes of Health.
-
Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. National Institutes of Health.
-
Scheme 1: Synthetic route for synthesis of Quinazolin-4(3H)One derivatives. ResearchGate.
-
Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs.
-
Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate.
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. National Institutes of Health.
-
(PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate.
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?.
-
A Novel Method for the Synthesis of 4(3H)-Quinazolinones. ResearchGate.
-
A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications (IJPRA).
Sources
- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking of Some Quinazolinone Analogues as an EGFR Inhibitors - Yafteh [yafte.lums.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"reactivity and chemical stability of 5-chloro-2(1H)-quinazolinone"
An In-Depth Technical Guide to the Reactivity and Chemical Stability of 5-Chloro-2(1H)-quinazolinone
Abstract
5-Chloro-2(1H)-quinazolinone is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the quinazolinone scaffold, which is prevalent in numerous biologically active molecules and functional materials, a thorough understanding of its chemical behavior is paramount for its application in drug development and organic synthesis.[1][2][3] This technical guide provides a comprehensive analysis of the reactivity and chemical stability of 5-chloro-2(1H)-quinazolinone (CAS No: 60610-16-4). We delve into its structural features, particularly the influential lactam-lactim tautomerism that governs its reactivity. Key chemical transformations, including regioselective N- and O-alkylation, are discussed with an emphasis on the mechanistic rationale behind reaction outcomes. Furthermore, this guide outlines the compound's stability profile under various conditions, including its behavior in common laboratory solvents and its susceptibility to degradation. Detailed experimental protocols, data tables, and reaction diagrams are provided to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required to effectively utilize this versatile chemical entity.
Introduction to 5-Chloro-2(1H)-quinazolinone
The quinazolinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of activities, including anticancer, anti-inflammatory, and antibacterial properties.[4][5][6] The introduction of a chlorine atom at the 5-position of the 2(1H)-quinazolinone scaffold modulates its electronic and steric properties, influencing its biological activity and chemical reactivity.
Chemical Identity and Structure
5-Chloro-2(1H)-quinazolinone is characterized by a fused bicyclic system composed of a benzene ring and a pyrimidinone ring.[1] A critical feature of its structure is the existence of lactam-lactim tautomerism, which allows the molecule to exist in equilibrium between the amide (lactam) form and the hydroxy-imino (lactim) form. This equilibrium is fundamental to its reactivity, particularly in alkylation reactions.
-
Chemical Name: 5-Chloro-2(1H)-quinazolinone
The lactam form is generally predominant in the solid state and in most solvents, but the lactim form can be trapped by reaction at the oxygen atom under specific conditions.
Caption: Lactam-lactim tautomerism of 5-chloro-2(1H)-quinazolinone.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both biological and chemical systems. The table below summarizes key computed parameters for 5-chloro-2(1H)-quinazolinone.
| Property | Value | Source |
| TPSA (Topological Polar Surface Area) | 45.75 Ų | [8] |
| LogP (Octanol-Water Partition Coeff.) | 1.5765 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 2 | [8] |
| Rotatable Bonds | 0 | [8] |
These properties suggest moderate polarity and membrane permeability, making the scaffold a suitable starting point for drug design. Quinazolinone derivatives are typically crystalline solids with high melting points and are generally insoluble in water but soluble in aqueous alkali.[9]
Synthesis of the Core Scaffold
The construction of the 5-chloro-2(1H)-quinazolinone ring system can be achieved through several synthetic strategies. A common and straightforward method involves the condensation of an appropriately substituted aminobenzaldehyde with urea.
Rationale for Synthetic Route Selection
The chosen method, reacting 2-amino-6-chlorobenzaldehyde with urea, is advantageous due to the commercial availability of the starting materials and the operational simplicity of the reaction.[7] This one-step cyclocondensation provides a direct entry to the desired scaffold. Alternative multi-step syntheses often proceed via anthranilic acid derivatives, which are acylated and then cyclized with an amine source, but these can be more labor-intensive.[5]
Caption: Workflow for the synthesis of 5-chloro-2(1H)-quinazolinone.
Experimental Protocol: Synthesis from 2-amino-6-chlorobenzaldehyde and Urea
This protocol is adapted from established literature procedures for similar quinazolinone syntheses.[7]
Materials:
-
2-amino-6-chlorobenzaldehyde
-
Urea
-
High-boiling point solvent (e.g., diphenyl ether) is optional but can aid in temperature control.
Procedure:
-
Combine 2-amino-6-chlorobenzaldehyde and an excess of urea (e.g., 2-3 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 180 °C. The mixture will melt and begin to evolve ammonia gas.
-
Maintain the temperature for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, which should induce crystallization of the product.
-
Treat the solidified mass with water to dissolve any unreacted urea and other water-soluble impurities.
-
Collect the crude product by filtration, wash thoroughly with water, and then a small amount of cold ethanol.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 5-chloro-2(1H)-quinazolinone.
Chemical Reactivity Profile
The reactivity of 5-chloro-2(1H)-quinazolinone is dominated by the nucleophilicity of the nitrogen and oxygen atoms of the amide group and the electrophilic character of the benzene ring, which is influenced by the chloro- and amide substituents.
N-Alkylation vs. O-Alkylation: A Study in Regioselectivity
Alkylation is a cornerstone reaction for modifying the quinazolinone scaffold, enabling the introduction of diverse functional groups.[10][11] The ambident nucleophilic nature of the quinazolinone anion (formed upon deprotonation) allows for reaction at either the N1-nitrogen or the O2-oxygen.
Mechanistic Considerations: The outcome of the alkylation reaction is highly dependent on the reaction conditions, a principle explained by Hard and Soft Acids and Bases (HSAB) theory.
-
N-Alkylation (Major Pathway): The N1-anion is a "softer" nucleophile and reacts preferentially with "soft" electrophiles like alkyl halides. This reaction is favored under thermodynamic control, often using a polar aprotic solvent like DMF with a base such as K₂CO₃ or NaH.[12][13]
-
O-Alkylation (Minor Pathway): The O2-anion is a "harder" nucleophile. Its reaction is favored with "hard" electrophiles like silyl halides or under conditions that promote kinetic control.
Caption: Regioselective N- vs. O-alkylation of the quinazolinone core.
Protocol: N-Alkylation with an Alkyl Halide
This protocol describes a typical procedure for the preferential N-alkylation of the quinazolinone core.[10][12]
Materials:
-
5-chloro-2(1H)-quinazolinone
-
Alkyl halide (e.g., methyl iodide, ethyl bromoacetate) (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 5-chloro-2(1H)-quinazolinone in anhydrous DMF, add anhydrous K₂CO₃.
-
Stir the suspension at room temperature for 30 minutes to facilitate salt formation.
-
Add the alkyl halide dropwise to the mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water to remove inorganic salts.
-
Purify the crude product by column chromatography or recrystallization to yield the N-alkylated quinazolinone.
Reactions at the Benzene Ring
The benzene portion of the molecule can undergo electrophilic aromatic substitution. The directing effects of the existing substituents are key:
-
The amide group is an ortho, para-director, but it is deactivating.
-
The chloro group is also an ortho, para-director and is deactivating.
Considering the positions, the amide group strongly activates the 6- and 8-positions, while the chloro group directs to the 6-position. Therefore, electrophilic substitution, such as nitration or halogenation, is most likely to occur at the C6 position .[4]
Chemical Stability and Degradation
The stability of 5-chloro-2(1H)-quinazolinone is a critical parameter for its storage, handling, and application in drug formulations. The quinazolinone ring itself is known to be quite stable against oxidation, reduction, and hydrolysis under standard conditions.[4]
Stability in Common Laboratory Solvents
Recent studies on similar quinazoline derivatives have provided crucial insights into their stability in solution. These findings are highly relevant for researchers preparing stock solutions for biological assays or chemical reactions.
| Solvent | Concentration Range | Observation | Stability Duration | Source |
| Ultrapure Water | 10⁻³ M - 10⁻⁵ M | High stability, UV-Vis spectra show no significant change. | >40 days | [14][15][16] |
| DMSO | 10⁻³ M | Unstable, UV-Vis spectra show immediate changes in peak shape and intensity. | < 24 hours | [15][16][17] |
Causality: The instability in DMSO may be due to the solvent's ability to promote decomposition pathways or react with the solute over time. In contrast, the high stability in water makes it a preferred solvent for preparing aqueous stock solutions for short- to medium-term storage, ideally protected from light and kept at a controlled temperature (e.g., 4 °C).[15]
Protocol: UV-Vis Spectroscopic Stability Assay
This protocol allows for the quantitative assessment of a compound's stability in a given solvent over time.
Procedure:
-
Prepare a stock solution of 5-chloro-2(1H)-quinazolinone in the desired solvent (e.g., water, DMSO) at a known concentration (e.g., 10⁻³ M).
-
Immediately after preparation (t=0), record the full UV-Vis absorption spectrum of the solution.
-
Store the solution under controlled conditions (e.g., 22 °C, protected from light).
-
At regular intervals (e.g., 1, 24, 48, 168 hours), record the UV-Vis spectrum again.
-
Analyze the spectra by overlaying them. A stable compound will show no significant change in the absorbance maximum (λ_max) or the overall shape of the spectrum. Degradation is indicated by a decrease in the primary peak intensity and/or the appearance of new peaks.
Photostability
Exposure to light, particularly UV radiation, can induce photochemical reactions. Studies on related quinazolines have shown that irradiation with laser light (e.g., 266 nm or 355 nm) can lead to the breaking of chemical bonds, affecting both the quinazoline core and its substituents.[14] This suggests that 5-chloro-2(1H)-quinazolinone may be photolabile and should be stored in amber vials or otherwise protected from light.
Proposed Degradation Pathways
While specific degradation studies on 5-chloro-2(1H)-quinazolinone are not widely published, pathways can be proposed based on the degradation of related heterocyclic compounds like quinoline and other chlorinated organics.[18][19][20] Oxidative degradation, mediated by hydroxyl radicals or other reactive oxygen species, is a likely pathway.
Plausible Degradation Steps:
-
Hydroxylation: Initial attack by hydroxyl radicals on the benzene ring, leading to hydroxylated intermediates.
-
Ring Opening: Further oxidative attack leads to the cleavage of the pyrimidinone or benzene ring.
-
Fragmentation: The opened-ring intermediates are further degraded into smaller aliphatic acids and inorganic ions (Cl⁻, NH₄⁺).
-
Mineralization: Ultimately, the fragments can be mineralized to CO₂, H₂O, and inorganic salts.
Caption: Proposed oxidative degradation pathway for 5-chloro-2(1H)-quinazolinone.
Conclusion and Future Outlook
5-Chloro-2(1H)-quinazolinone is a chemically stable scaffold with versatile reactivity centered around its ambident nucleophilic amide group. The preferential N-alkylation under standard basic conditions provides a reliable handle for synthetic diversification. Its stability in aqueous solutions is a significant advantage for biological applications, although its instability in DMSO and potential photosensitivity are critical considerations for researchers.
Future research should focus on experimentally validating the proposed degradation pathways and quantifying the impact of the 5-chloro substituent on the rates of electrophilic substitution. A deeper exploration of its O-alkylation chemistry could also unlock new synthetic routes to novel derivatives. As the demand for new therapeutic agents grows, a complete understanding of foundational scaffolds like 5-chloro-2(1H)-quinazolinone will remain essential for the rational design of next-generation drugs.
References
- 1. ujpronline.com [ujpronline.com]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2(1H)-Quinazolinone, 5-chloro-|lookchem [lookchem.com]
- 8. chemscene.com [chemscene.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. tacoma.uw.edu [tacoma.uw.edu]
- 11. mdpi.com [mdpi.com]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. researchgate.net [researchgate.net]
- 14. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Graphene oxide enhanced ozonation of 5-chloro-2-methyl-4-isothiazolin-3-one: Kinetics, degradation pathway, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Synthesis Protocol: 5-chloro-2(1H)-Quinazolinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 5-chloro-2(1H)-quinazolinone, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on the cyclization of 2-amino-6-chlorobenzoic acid with urea, a robust and accessible method. This application note details the reaction mechanism, reagent specifications, experimental procedure, purification, and analytical characterization, alongside critical safety considerations. The protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure reproducibility and success.
Introduction
Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules and approved pharmaceuticals.[1][2] Their diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties, have established them as privileged scaffolds in drug discovery.[3][4] The 5-chloro-2(1H)-quinazolinone moiety, in particular, serves as a valuable intermediate for the synthesis of more complex derivatives, where the chlorine atom can be a site for further functionalization or can modulate the electronic properties of the molecule.
This guide provides a detailed and reliable protocol for the laboratory-scale synthesis of 5-chloro-2(1H)-quinazolinone, starting from the commercially available 2-amino-6-chlorobenzoic acid. The chosen synthetic route involves a one-pot cyclization reaction with urea, which serves as both the carbon and nitrogen source for the formation of the pyrimidinone ring. This method is advantageous due to its operational simplicity and the accessibility of the starting materials.
Reaction Scheme and Mechanism
The synthesis proceeds via a cyclizative condensation reaction between 2-amino-6-chlorobenzoic acid and urea upon heating.
Reaction:
Mechanism Insight: The reaction is believed to initiate with the nucleophilic attack of the amino group of 2-amino-6-chlorobenzoic acid on one of the carbonyl carbons of urea, leading to the formation of an N-acylurea intermediate. Subsequent intramolecular cyclization through the elimination of water and ammonia, driven by the high temperature, results in the formation of the stable quinazolinone ring system.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Amino-6-chlorobenzoic acid | 2148-56-3 | C₇H₆ClNO₂ | 171.58 | ≥98% | Major chemical suppliers |
| Urea | 57-13-6 | CH₄N₂O | 60.06 | ≥99% | Major chemical suppliers |
| Hydrochloric acid (HCl) | 7647-01-0 | HCl | 36.46 | 37% (w/w) | Major chemical suppliers |
| Sodium hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | ≥97% | Major chemical suppliers |
| Deionized water | 7732-18-5 | H₂O | 18.02 | - | Laboratory supply |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | ≥95% | Major chemical suppliers |
Equipment
-
Round-bottom flask (100 mL)
-
Heating mantle with a magnetic stirrer and stir bar
-
Reflux condenser
-
Thermometer
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
pH paper or pH meter
-
Rotary evaporator
-
Melting point apparatus
-
Analytical balance
-
Standard laboratory glassware
Experimental Protocol
Synthesis of 5-chloro-2(1H)-quinazolinone
This protocol is designed for a synthesis scale yielding approximately 1-2 grams of the final product.
Step 1: Reagent Preparation
-
In a 100 mL round-bottom flask, combine 2-amino-6-chlorobenzoic acid (1.72 g, 10 mmol) and urea (1.80 g, 30 mmol).
-
Rationale: An excess of urea is used to drive the reaction to completion and to act as a flux, ensuring a homogeneous reaction mixture at elevated temperatures.
-
Step 2: Reaction
-
Thoroughly mix the solids in the flask.
-
Place the flask in a heating mantle and heat the mixture to 180-190 °C with gentle stirring.
-
Causality: This temperature is crucial for the melting of the reactants and for providing the activation energy required for the cyclization and elimination steps. The reaction mixture will become a molten slurry.
-
-
Maintain the temperature for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane 1:1).
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature. The mixture will solidify.
-
Add 50 mL of a 5% (w/v) sodium hydroxide solution to the flask.
-
Rationale: The basic solution dissolves any unreacted acidic starting material (2-amino-6-chlorobenzoic acid) and helps to break up the solid mass.
-
-
Heat the mixture to boiling with stirring for 15-20 minutes to ensure complete dissolution of byproducts.
-
Cool the mixture in an ice bath.
-
Acidify the solution to pH 5-6 by the dropwise addition of concentrated hydrochloric acid with constant stirring.
-
Rationale: The product, 5-chloro-2(1H)-quinazolinone, is expected to precipitate out of the solution upon neutralization. Careful pH control is necessary to maximize precipitation while keeping impurities dissolved.
-
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water (2 x 20 mL) to remove any remaining salts.
-
Dry the crude product in an oven at 60-70 °C overnight.
Purification
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If necessary, add hot deionized water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
The identity and purity of the synthesized 5-chloro-2(1H)-quinazolinone should be confirmed by standard analytical techniques:
-
Melting Point: Compare the experimental melting point with the literature value.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
Safety Precautions
-
Conduct all steps of the synthesis in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Amino-6-chlorobenzoic acid is an irritant. Avoid inhalation and contact with skin and eyes.[5][6]
-
Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with extreme care.
-
Urea can be an irritant upon contact.
-
The reaction is performed at a high temperature; use caution to avoid thermal burns.
Visualization
Synthetic Workflow
Caption: Simplified reaction pathway for the formation of 5-chloro-2(1H)-quinazolinone.
References
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules. Available at: [Link]
-
Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. Research in Pharmaceutical Sciences. Available at: [Link]
-
Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link]
-
quinazolinones. 2. Synthesis of 6a,7-dihydro-5H-quinazolino[1,2-a]quinazoline-5,8(6H)-diones. Journal of Organic Chemistry. Available at: [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. Available at: [Link]
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available at: [Link]
-
2-Amino-5-chlorobenzoic acid. Mallak Specialties Pvt Ltd. Available at: [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]
-
Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. Available at: [Link]
-
Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. Available at: [Link]
-
A New Synthesis of Aryl Substituted Quinazolin-4(1H)-ones. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry. Available at: [Link]
-
“On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. Molecules. Available at: [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]
Sources
- 1. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. chemimpex.com [chemimpex.com]
Application Notes and Protocols: Leveraging the 5-Chloro-2(1H)-quinazolinone Scaffold for Anticancer Drug Discovery
Introduction: The Quinazolinone Core in Modern Oncology
The quest for novel anticancer agents is a cornerstone of medicinal chemistry, with a significant focus on heterocyclic scaffolds that can serve as privileged structures for targeted therapies. Among these, the quinazoline and quinazolinone core structures are particularly noteworthy.[1] Their rigid, planar nature and capacity for diverse substitutions make them ideal for interacting with the ATP-binding pockets of various kinases, among other biological targets.[2] Historically, this scaffold has yielded several FDA-approved drugs, including the Epidermal Growth Factor Receptor (EGFR) inhibitors gefitinib and erlotinib, validating its clinical significance.[3][4]
This guide focuses on a specific, yet versatile, starting point for new drug discovery campaigns: 5-chloro-2(1H)-quinazolinone . The strategic placement of a chloro group at the 5-position can significantly influence the electronic properties and binding interactions of its derivatives, potentially enhancing potency and selectivity.[3] These application notes provide a comprehensive framework for researchers, from the synthesis of the core scaffold to a suite of robust protocols for evaluating the anticancer potential of its derivatives. We will explore methodologies for assessing cytotoxicity, elucidating the mechanism of cell death, and identifying interactions with key oncogenic pathways.
Part 1: The 5-Chloro-2(1H)-quinazolinone Scaffold: Synthesis and Derivatization
Rationale and Physicochemical Properties
The 5-chloro-2(1H)-quinazolinone scaffold serves as an excellent starting point for library synthesis. The chlorine atom, an electron-withdrawing group, can alter the pKa of the quinazolinone ring system and participate in halogen bonding or other specific interactions within a target's binding site. The core structure allows for derivatization at multiple positions, primarily the N1 and N3 positions of the pyrimidine ring, enabling the exploration of Structure-Activity Relationships (SAR).
| Property | Value | Source |
| CAS Number | 60610-16-4 | [5][6] |
| Molecular Formula | C₈H₅ClN₂O | [5][6] |
| Molecular Weight | 180.59 g/mol | [5][6] |
| Appearance | Off-white to light yellow powder | - |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol | - |
Protocol 1: Synthesis of 5-Chloro-2(1H)-quinazolinone Core
This protocol describes a fundamental method for synthesizing the parent scaffold via cyclocondensation.
Principle: The synthesis involves the reaction of 2-amino-6-chlorobenzaldehyde with urea, which upon heating, undergoes cyclization and dehydration to form the stable 5-chloro-2(1H)-quinazolinone ring system.[5]
Materials:
-
2-amino-6-chlorobenzaldehyde
-
Urea
-
High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard glassware for filtration and recrystallization
-
Ethanol
Procedure:
-
Combine 2-amino-6-chlorobenzaldehyde (1 equivalent) and urea (1.5-2 equivalents) in a round-bottom flask.
-
Add a minimal amount of DMF to create a slurry.
-
Heat the reaction mixture to 180°C with stirring and reflux for 3-4 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from hot ethanol to yield 5-chloro-2(1H)-quinazolinone as a crystalline solid.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Derivatization Strategy
The true power of this scaffold lies in its potential for derivatization to create a library of compounds for screening. The N1 and N3 positions are key handles for introducing diversity. This allows for the exploration of different side chains to optimize target binding and pharmacokinetic properties.
Caption: General workflow for synthesis and derivatization.
Part 2: Primary Screening for Anticancer Activity
Application Note: The Importance of Initial Cytotoxicity Screening
The first step in evaluating a new compound library is to assess general cytotoxicity against a panel of cancer cell lines.[7][8] This provides a broad measure of biological activity and helps prioritize compounds for further study. Assays like the MTT or XTT assay are ideal for this initial high-throughput screening due to their reliability, scalability, and cost-effectiveness.[9] They measure the metabolic activity of cells, which is a robust indicator of cell viability and proliferation.
Protocol 2: Cell Viability Assessment via MTT Assay
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[10][11] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[12]
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom cell culture plates
-
Test compounds (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7)[10]
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-chloro-2(1H)-quinazolinone derivatives in serum-free medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[12]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.[10] Pipette up and down to ensure all crystals are dissolved. Alternatively, shake on an orbital shaker for 15 minutes.[11]
-
Absorbance Reading: Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Part 3: Elucidating the Mechanism of Cell Death
Application Note: Distinguishing Apoptosis from Necrosis
A desirable characteristic of an anticancer drug is the ability to induce apoptosis (programmed cell death) rather than necrosis. Apoptosis is a controlled, non-inflammatory process, whereas necrosis results in cell lysis and can provoke an inflammatory response that may be detrimental in a clinical setting.[13] The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry method to differentiate these cell death pathways.[14]
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can bind to these exposed PS residues.[14] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[15]
Materials:
-
Cells treated with test compounds (at their IC₅₀ concentration) for 24-48 hours
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture dish. For adherent cells, use gentle trypsinization.
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cells twice with cold 1X PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.[15]
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15]
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live, healthy cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (rare, often an artifact).
-
Part 4: Target Identification and Mechanistic Validation
Application Note: Common Targets of Quinazolinone Derivatives
Once a compound is confirmed to induce apoptosis, the next step is to identify its molecular target. Quinazolinone derivatives are known to inhibit several key players in cancer progression.[16][17][18]
-
EGFR Tyrosine Kinase: Many quinazolines act as ATP-competitive inhibitors of EGFR, a receptor tyrosine kinase often overexpressed or mutated in cancers like non-small cell lung cancer.[19][20] Inhibition blocks downstream signaling pathways responsible for cell proliferation and survival.
-
Tubulin Polymerization: Some derivatives disrupt microtubule dynamics by binding to tubulin (often at the colchicine site), which leads to mitotic arrest and subsequent apoptosis.[21][22][23]
-
PI3K/Akt/mTOR Pathway: This is a critical signaling pathway that regulates cell growth, proliferation, and survival.[24] Quinazolinone-based compounds have been developed as potent inhibitors of PI3K or mTOR kinases.[25][26]
The overall workflow involves progressing from broad phenotypic screens to more specific, target-oriented assays.
Caption: PI3K/Akt/mTOR pathway with potential inhibition points.
Conceptual Protocols for Target Validation
-
Tubulin Polymerization Assay: This cell-free assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. Inhibition is typically monitored by an increase in fluorescence of a reporter dye that binds to polymerized tubulin. A positive result, showing reduced fluorescence over time compared to a control, would suggest the compound is a microtubule destabilizer. [22][23]* Kinase Inhibition Assay: These are typically performed using purified recombinant kinases (e.g., EGFR, PI3Kα). The assay measures the transfer of a phosphate group from ATP to a substrate peptide. Inhibition is quantified by a decrease in signal, which can be detected via various methods (e.g., fluorescence, luminescence, or radioactivity). Results are reported as IC₅₀ values for the specific kinase. [19][26]* Western Blotting: This technique is used to confirm target engagement within the cell. For example, if a compound is hypothesized to inhibit EGFR, a western blot can be used to measure the levels of phosphorylated EGFR (p-EGFR) and its downstream effectors (like p-Akt) in treated versus untreated cells. A significant decrease in the phosphorylated forms of these proteins would validate the compound's mechanism of action. [25]
Part 5: Data Synthesis and SAR Analysis
The ultimate goal of the initial screening and validation is to generate a dataset that allows for the development of a Structure-Activity Relationship (SAR). By comparing the chemical modifications of the derivatives with their biological activity, researchers can discern which functional groups enhance potency and selectivity.
Sample Data Summary Table for a Hypothetical Series
| Compound ID | R¹ Group (at N3) | R² Group (at C2) | Cell Viability IC₅₀ (MCF-7, µM) | Apoptosis Induction (% Annexin V+) | Target IC₅₀ (EGFR, µM) |
| Parent | -H | -H | > 100 | < 5% | > 100 |
| CQ-01 | -Methyl | -H | 55.2 | 15% | 80.1 |
| CQ-02 | -Benzyl | -H | 12.8 | 45% | 25.3 |
| CQ-03 | -Benzyl | -Phenyl | 2.5 | 78% | 0.5 |
| CQ-04 | -3-Fluorobenzyl | -Phenyl | 0.9 | 85% | 0.08 |
This is illustrative data and does not represent real experimental results.
This table format allows for a clear comparison, showing how the addition of a benzyl group (CQ-02), a phenyl group (CQ-03), and finally a fluorobenzyl group (CQ-04) progressively improves anticancer activity and target engagement.
Conclusion and Future Directions
The 5-chloro-2(1H)-quinazolinone scaffold represents a highly valuable starting point for the discovery of novel anticancer agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries. The protocols outlined in this guide provide a robust, logical, and efficient workflow for screening these libraries, moving from broad cytotoxicity assessment to specific mechanistic and target validation studies. By systematically applying these methods and carefully analyzing the resulting SAR data, research teams can efficiently identify and optimize lead candidates with significant therapeutic potential against critical cancer targets like EGFR, tubulin, and the PI3K/Akt/mTOR pathway.
References
- Vertex AI Search. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
- PMC. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
- PubMed. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery.
- Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
- MDPI. (n.d.). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization.
- OUCI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
- RSC Publishing. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- NIH. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- PubMed. (2024, December 15). Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects.
- ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- Bentham Science Publishers. (2012, May 1). Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds.
- ResearchGate. (2019, June 29). In-vitro Models in Anticancer Screening.
- (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
- ResearchGate. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors.
- PubMed. (n.d.). A Novel Quinazolinone Chalcone Derivative Induces Mitochondrial Dependent Apoptosis and Inhibits PI3K/Akt/mTOR Signaling Pathway in Human Colon Cancer HCT-116 Cells.
- ResearchGate. (n.d.). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review.
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Abcam. (n.d.). MTT assay protocol.
- PubMed. (2022, September 17). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway.
- BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT/XTT) with STAT3 Degrader-1.
- PMC - NIH. (2022, September 17). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway.
- PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- JoVE. (2023, April 30). Video: Cell Death Pathways and Annexin V & PI Labeling studies.
- (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
- PMC - NIH. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
- LookChem. (n.d.). 2(1H)-Quinazolinone, 5-chloro.
- ChemScene. (n.d.). 5-Chloro-1,2-dihydroquinazolin-2-one.
Sources
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2(1H)-Quinazolinone, 5-chloro-|lookchem [lookchem.com]
- 6. chemscene.com [chemscene.com]
- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. [PDF] Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | Semantic Scholar [semanticscholar.org]
- 17. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]
- 19. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
- 21. mdpi.com [mdpi.com]
- 22. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays of 5-chloro-2(1H)-quinazolinone
Introduction: The Antimicrobial Potential of Quinazolinone Scaffolds
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and notably, antimicrobial properties.[1][2] The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents.[3] Quinazolinone derivatives have demonstrated promising activity against a spectrum of clinically relevant bacteria and fungi, suggesting their potential as a foundational framework for new antimicrobial drugs.[4][5][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in-vitro antimicrobial susceptibility testing of 5-chloro-2(1H)-quinazolinone . The protocols detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[3][4][8][9] We will delve into the causal reasoning behind experimental choices, offering insights honed from field experience to empower researchers in their quest for novel antimicrobial agents.
The potential mechanism of action for some quinazolinone derivatives involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, which leads to bacterial cell death.[4][8] The protocols described below are designed to not only determine the antimicrobial potency of 5-chloro-2(1H)-quinazolinone but also to lay the groundwork for more in-depth mechanistic studies.
Part 1: Physicochemical Properties and Compound Handling
A critical, and often overlooked, aspect of antimicrobial testing is the handling of the test compound. The solubility of 5-chloro-2(1H)-quinazolinone will directly impact the accuracy and reproducibility of the assay results.
Solubility: Based on the general characteristics of quinazolinone derivatives, 5-chloro-2(1H)-quinazolinone is anticipated to have low aqueous solubility.[10] Dimethyl sulfoxide (DMSO) is a recommended starting solvent for creating a high-concentration stock solution.[6][11]
Protocol for Stock Solution Preparation:
-
Initial Solubility Test: Before preparing a large volume, perform a small-scale solubility test. Attempt to dissolve a small, known amount of 5-chloro-2(1H)-quinazolinone in DMSO to determine its approximate solubility.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of 5-chloro-2(1H)-quinazolinone.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 2560 µg/mL).
-
Gently warm the solution and vortex or sonicate until the compound is completely dissolved.[10][11] Visually inspect for any particulate matter.
-
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[11]
Caution: The final concentration of DMSO in the assay wells should be kept to a minimum (ideally ≤1%) to avoid any intrinsic antimicrobial or cell-toxic effects.[6] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Part 2: Core Antimicrobial Susceptibility Testing Protocols
This section details the step-by-step protocols for determining the antimicrobial activity of 5-chloro-2(1H)-quinazolinone.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][12] This protocol is adapted from the CLSI M07 guidelines.[8][9]
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Materials:
-
5-chloro-2(1H)-quinazolinone stock solution in DMSO
-
Sterile 96-well, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35-37°C)
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.[13]
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working stock solution of 5-chloro-2(1H)-quinazolinone (prepared from the DMSO stock and diluted in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound, only inoculum).
-
Well 12 will serve as the sterility control (no compound, no inoculum).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-24 hours in ambient air.
-
-
Determination of MIC:
Data Presentation: MIC Values
| Test Microorganism | Gram Stain | MIC of 5-chloro-2(1H)-quinazolinone (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Experimental Value | Known Value |
| Escherichia coli | Gram-negative | Experimental Value | Known Value |
| Pseudomonas aeruginosa | Gram-negative | Experimental Value | Known Value |
| Enterococcus faecalis | Gram-positive | Experimental Value | Known Value |
Agar Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[14][15] This method is based on the diffusion of the compound from a paper disk into an agar medium.
Step-by-Step Protocol:
-
Preparation of Agar Plates: Use Mueller-Hinton agar (MHA) plates with a depth of 4 mm.[16]
-
Preparation of Bacterial Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[15]
-
-
Application of Disks:
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of 5-chloro-2(1H)-quinazolinone. The compound should be dissolved in a volatile solvent (e.g., methanol) and applied to the disks, allowing the solvent to evaporate completely.
-
Aseptically place the impregnated disks onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.
-
Place a control disk (impregnated with the solvent only) and a positive control disk (e.g., ciprofloxacin) on the same plate.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measurement of Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17][18][19] This assay is a continuation of the broth microdilution (MIC) test.
Experimental Workflow for MBC Determination
Caption: Workflow for MBC determination following an MIC assay.
Step-by-Step Protocol:
-
Following MIC Determination: Use the 96-well plate from the completed MIC assay.
-
Subculturing: From the wells showing no visible growth (the MIC well and the wells with higher concentrations), plate a 10-100 µL aliquot onto a sterile, antibiotic-free MHA plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of 5-chloro-2(1H)-quinazolinone that results in a ≥99.9% reduction in the initial bacterial inoculum.[17][18][19]
Data Presentation: MBC and MBC/MIC Ratio
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | Value from 2.1 | Experimental Value | Calculated Value | Bactericidal (≤4) or Bacteriostatic (>4) |
| Escherichia coli | Value from 2.1 | Experimental Value | Calculated Value | Bactericidal (≤4) or Bacteriostatic (>4) |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[20]
Time-Kill Kinetics Assay
This assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.[20][21][22]
Step-by-Step Protocol:
-
Preparation: Prepare tubes of CAMHB containing 5-chloro-2(1H)-quinazolinone at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Also, include a growth control tube without the compound.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[23]
-
Serial Dilution and Plating: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours. After incubation, count the number of colonies (CFU) and calculate the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of 5-chloro-2(1H)-quinazolinone and the growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20][21]
Part 3: Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the generated data, each protocol incorporates a self-validating system through the use of appropriate controls.
-
Positive Controls: A well-characterized antibiotic (e.g., ciprofloxacin) should be included in each assay to confirm the susceptibility of the test organisms and the validity of the experimental setup.
-
Negative Controls:
-
Growth Control: Confirms the viability and normal growth of the microorganisms in the test medium.
-
Sterility Control: Ensures that the medium and reagents are not contaminated.
-
Vehicle Control: The inclusion of a control with the same concentration of DMSO as in the test wells is crucial to rule out any antimicrobial effects of the solvent itself.
-
-
Quality Control Strains: The use of ATCC (American Type Culture Collection) reference strains with known antimicrobial susceptibility profiles is essential for quality assurance.[24]
References
- CLSI. Performance Standards for Antimicrobial Susceptibility Testing. 32nd ed. CLSI supplement M100.
- Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Chemical and Pharmaceutical Research, 10(4), 1-13.
- Samira I, Patel S, Hasmin M, Patel S. Biological profile of quinazoline. Int J Pharm Chem Sci. 2012;1:1863–1872.
- Singh A, Prajapati S. K, Namdeo K. P, Singh V. K , Verma S. K.
- Wang, D., & Gao, F. (2013). Quinazoline derivatives: Synthesis and bioactivities. Molecules, 18(9), 10597-10636.
- EUCAST. (2020). EUCAST disk diffusion test methodology. European Committee on Antimicrobial Susceptibility Testing.
- Gollapalli Naga Raju et al. Potential antimicrobial activities of quinazolinone derivatives-A review. J. Chem. Pharm. Res., 2015, 7(5):1279-1287.
- Agyare, C., et al. (2017). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms.
- Nasab, R. R., et al. (2018). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. Research in Pharmaceutical Sciences, 13(5), 433–445.
- Gholampour, Z., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Cancer & Metabolism, 10(1), 1-15.
- BMG Labtech. (2024).
- Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
- BenchChem. (2025).
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07.
- Journal of Applied Pharmaceutical Science. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial.
- CLSI Methods Development and Standardization Working Group. (2018). Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01929-17.
- Creative Diagnostics. (n.d.).
- Fakhfouri, L., et al. (2019). Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. Research in Pharmaceutical Sciences, 14(5), 433–441.
- Li, J., et al. (2024). Design, synthesis and antibacterial activity of quinazolinone derivatives containing glycosides. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2296765.
- Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 834.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- CLSI. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- ResearchGate. (2015). Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus.
- BenchChem. (2025). Application Note and Protocol: Time-Kill Kinetics Assay of Antibacterial Agent 49.
- BenchChem. (2025).
- Emery Pharma. (n.d.). Time Kill Kinetics Assay.
- BenchChem. (2025). Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds.
- ResearchGate. (2013).
- Microbiology Online. (n.d.). Broth Microdilution.
- Future Microbiology. (2022). Conventional methods and future trends in antimicrobial susceptibility testing.
- Microbe Investigations. (n.d.).
- El-Sayed, N. N. E., et al. (2016). Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. Molecules, 21(10), 1302.
- Regul
-
ResearchGate. (2025). 5,6-Dihydro-[3][4][5]triazolo[1,5-c]quinazolines. Message 1. Features of interactions between [2-(3-aryl-1H-1,2,4-triazole-5-yl)phenyl]amines, aliphatic and aromatic aldehydes.
Sources
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. CLSI M100 32nd Edition Released | News | CLSI [clsi.org]
- 3. iacld.com [iacld.com]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. ketoanantamhcm.com [ketoanantamhcm.com]
- 17. EUCAST disk diffusion method | PDF [slideshare.net]
- 18. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 885525-06-4 CAS MSDS (5-CHLORO-2-METHYLPYRAZOLO[1,5-A]QUINAZOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 20. emerypharma.com [emerypharma.com]
- 21. cgspace.cgiar.org [cgspace.cgiar.org]
- 22. scribd.com [scribd.com]
- 23. mdpi.com [mdpi.com]
- 24. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 5-Chloro-2(1H)-quinazolinone in Modern Medicinal Chemistry
Introduction: The Quinazolinone Core - A Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, the quinazolinone scaffold stands out as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1][2] This inherent versatility has established quinazolinone and its derivatives as a cornerstone in the development of novel therapeutic agents across a multitude of disease areas.[3][4] The fusion of a benzene ring with a pyrimidine ring creates a bicyclic system that is not only synthetically accessible but also amenable to a wide range of chemical modifications. These modifications at various positions of the quinazolinone nucleus, such as positions 2, 3, 4, 6, 7, and 8, allow for the fine-tuning of pharmacological properties, leading to compounds with enhanced potency and selectivity.[1]
Among the vast library of quinazolinone derivatives, those incorporating a chlorine substituent have demonstrated significant biological activities. This guide focuses specifically on the applications of the 5-chloro-2(1H)-quinazolinone scaffold, a key building block that has contributed to the discovery of potent drug candidates. We will delve into its role in medicinal chemistry, exploring its applications in oncology, infectious diseases, and neuroprotection, supported by detailed protocols and mechanistic insights.
Oncological Applications: Targeting the Engines of Cancer
The fight against cancer has been a major driving force for the exploration of quinazolinone derivatives. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[5][6]
Kinase Inhibition: A Dominant Anti-Cancer Strategy
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Quinazoline derivatives have emerged as potent kinase inhibitors, with several approved drugs, such as gefitinib and dacomitinib, featuring this core structure.[1][5] While specific examples of 5-chloro-2(1H)-quinazolinone as a direct kinase inhibitor are less common in readily available literature, its chlorinated analogs at other positions, such as the 6-chloro derivatives, have shown significant promise. For instance, 6-chloro-2-p-tolylquinazolinone derivatives have been designed and synthesized, exhibiting broad-spectrum antitumor activity against renal, CNS, ovarian, and non-small cell lung cancers.[5] The chloro-substituent often enhances the binding affinity of the molecule to the target kinase.
The general mechanism of action for many quinazoline-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling pathways that drive tumor growth.
Caption: General mechanism of quinazolinone-based kinase inhibitors.
PARP-1 Inhibition: Exploiting DNA Repair Vulnerabilities
Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair pathway. Inhibiting PARP-1 in cancer cells with existing DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality, a promising therapeutic strategy.[5] Quinazoline-2,4(1H,3H)-dione derivatives have been successfully designed as potent PARP-1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[5] The core quinazolinone structure serves as a scaffold to position key pharmacophoric groups that interact with the PARP active site.
Antimicrobial Applications: A Scaffold for Combating Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. The quinazolinone scaffold has demonstrated a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi.[7][8]
Derivatives of 5-chloro-2(1H)-quinazolinone and its isomers have been synthesized and evaluated for their antimicrobial properties. For example, 7-chloro-3-(4-fluorophenyl)-2-((5-(substituted amino) -1H-indol-1-yl)methyl) quinazolin-4(3H)-one derivatives have shown activity against both gram-positive and gram-negative bacteria, as well as fungi.[7] The mechanism of antimicrobial action for quinazolinones can vary, but it often involves the inhibition of essential microbial enzymes or disruption of the cell wall or membrane integrity.
Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases
Recent research has begun to explore the potential of quinazolinone derivatives as neuroprotective agents.[9] In studies using cell-based models of neurodegeneration, certain quinazolinone derivatives have shown promising neural cell protection activities.[9] The exact mechanisms are still under investigation, but they may involve the modulation of pathways related to oxidative stress, inflammation, and apoptosis in neuronal cells. While direct evidence for 5-chloro-2(1H)-quinazolinone in this area is limited, the broader class of quinazolinones presents an exciting avenue for the development of new therapies for neurodegenerative disorders.
Protocols for the Medicinal Chemist
Protocol 1: General Synthesis of a 2-Substituted-5-chloro-4(3H)-quinazolinone Derivative
This protocol outlines a common synthetic route for preparing 2-substituted-4(3H)-quinazolinone derivatives, which can be adapted for the 5-chloro analog. The synthesis typically starts from the corresponding anthranilic acid.[10][11]
Materials:
-
6-Chloro-2-aminobenzoic acid (starting material for a 5-chloro-quinazolinone)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or another suitable base
-
Acetic anhydride
-
Amine (e.g., ammonium acetate, hydrazine hydrate)
-
Appropriate solvents (e.g., toluene, ethanol)
-
Standard laboratory glassware and purification equipment (e.g., reflux condenser, rotary evaporator, chromatography columns)
Procedure:
-
Acylation of Anthranilic Acid:
-
Dissolve 6-chloro-2-aminobenzoic acid in a suitable solvent like pyridine or toluene.
-
Slowly add the desired acyl chloride dropwise at room temperature with stirring.
-
Heat the reaction mixture under reflux for 2-4 hours until the reaction is complete (monitor by TLC).
-
Cool the mixture and pour it into ice-cold water to precipitate the N-acyl anthranilic acid.
-
Filter the solid, wash with water, and dry.
-
-
Cyclization to Benzoxazinone:
-
Reflux the N-acyl anthranilic acid with an excess of acetic anhydride for 1-2 hours.
-
Remove the excess acetic anhydride under reduced pressure using a rotary evaporator to obtain the crude 2-substituted-5-chloro-1,3-benzoxazin-4-one.
-
-
Formation of the Quinazolinone Ring:
-
Dissolve the crude benzoxazinone in a suitable solvent like ethanol.
-
Add the desired amine (e.g., a slight excess of ammonium acetate for an unsubstituted N3, or hydrazine hydrate for a 3-amino derivative).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to allow the product to crystallize.
-
Filter the solid, wash with cold ethanol, and dry to obtain the 2-substituted-5-chloro-4(3H)-quinazolinone derivative.
-
Purify the product by recrystallization or column chromatography as needed.
-
Caption: General synthetic workflow for 2-substituted-5-chloro-4(3H)-quinazolinones.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol describes a standard method for assessing the cytotoxic effects of newly synthesized quinazolinone derivatives on cancer cell lines.[11]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized quinazolinone compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Plate reader (for measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinazolinone compounds in culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Quantitative Data Summary
The following table summarizes representative biological activities of various quinazolinone derivatives, highlighting the potency that can be achieved with this scaffold.
| Compound Class | Target/Assay | Activity (IC50/GI50) | Reference |
| Quinazoline-2,4(1H,3H)-dione derivatives | PARP-1 Inhibition | Nanomolar range | [5] |
| 6-Chloro-2-p-tolylquinazolinone derivatives | Antitumor activity (various cell lines) | Micromolar range | [5] |
| 4-Morpholine-quinazoline derivatives | PI3Kα Inhibition | Micromolar range | [5] |
| Quinazolinone-based CDK2 inhibitors | CDK2 Inhibition / Melanoma cell growth | Micromolar range | [12] |
Conclusion and Future Perspectives
The 5-chloro-2(1H)-quinazolinone scaffold and its isomers continue to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive starting point for medicinal chemistry campaigns. Future research will likely focus on the development of more selective and potent quinazolinone-based inhibitors, the exploration of novel therapeutic applications, and the use of modern drug design techniques, such as structure-based design and computational modeling, to further optimize this remarkable scaffold. The journey of the quinazolinone core from a simple heterocyclic system to a key component of life-saving medicines is a testament to its enduring importance in the field of drug discovery.
References
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
- Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - NIH. (2022-02-09).
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.).
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.).
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. (n.d.).
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. (n.d.).
- Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates - NIH. (2019-10-04).
- Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping - PubMed. (n.d.).
- Biological activities of recent advances in quinazoline - ResearchGate. (n.d.).
- Exploring the Applications of Quinazoline Derivatives in Medicine. (n.d.).
- Biological Applications of Quinazolinone Analogues: A Review - ResearchGate. (2025-08-09).
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (n.d.).
- In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. (2024-05-25).
- (PDF) Biological Activity of Quinazolinones - ResearchGate. (n.d.).
- (PDF) New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents. (2021-04-15).
- Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC - NIH. (n.d.).
- (PDF) Synthesis and antimicrobial evaluation of new series of quinazolin-5-one derivatives. (2025-12-04).
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023-03-28).
- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (n.d.).
- Synthetic route for the synthesis of quinazoline derivatives (7–27). - ResearchGate. (n.d.).
- Recent advances in quinazolinone derivatives: structure, design and therapeutic potential.. (n.d.).
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (n.d.).
- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020-11-27).
- Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Publishing. (2020-11-12).
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (n.d.).
Sources
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. | Semantic Scholar [semanticscholar.org]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Experimental Framework for Evaluating the Efficacy of 5-chloro-2(1H)-quinazolinone
Abstract
This document provides a detailed guide for researchers and drug development professionals on establishing a robust experimental workflow to evaluate the therapeutic efficacy of 5-chloro-2(1H)-quinazolinone. The quinazolinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives acting as targeted chemotherapeutic agents.[1][2][3] This guide presents a phased, logic-driven approach, beginning with essential physicochemical characterization, progressing through in vitro target identification and mechanistic studies, and culminating in a blueprint for advanced in vivo evaluation. The protocols are designed with self-validation and reproducibility as core principles, ensuring the generation of high-fidelity data to inform go/no-go decisions in a drug discovery pipeline.
Introduction: The Quinazolinone Scaffold in Oncology
Quinazolinone and its derivatives are heterocyclic compounds of significant interest due to their broad spectrum of pharmacological activities.[4] In oncology, this scaffold is particularly prominent, forming the core of several FDA-approved targeted therapies that inhibit key signaling molecules like protein kinases.[3][5] The efficacy of these agents stems from their ability to selectively interfere with pathways critical for cancer cell proliferation and survival.[2] The specific compound, 5-chloro-2(1H)-quinazolinone, represents a novel chemical entity whose potential efficacy must be systematically unveiled. This guide provides the experimental framework to rigorously assess its biological activity and mechanism of action.
Phase I: Foundational Compound Characterization and Target Scoping
Before biological evaluation, a thorough understanding of the test article's fundamental properties is non-negotiable. This phase ensures that subsequent biological data is reliable and not confounded by issues of purity, solubility, or stability.
Physicochemical Profiling
The physicochemical properties of a compound dictate its behavior in biological assays and are critical for developability.[6][7]
Protocol 1: Physicochemical Characterization
-
Purity and Identity Confirmation:
-
Assess purity using High-Performance Liquid Chromatography (HPLC) with UV detection. A purity of >95% is required for biological screening.
-
Confirm molecular weight and identity via Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Verify the chemical structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Solubility Assessment:
-
Stability Analysis:
-
Assess the stability of the compound in DMSO stock solution at various storage temperatures (-20°C, 4°C, room temperature) over time.
-
Evaluate stability in aqueous media under typical incubation conditions (37°C, 5% CO₂) to identify any degradation that could affect experimental outcomes.
-
Unbiased Target Identification: Kinase Panel Screening
Given that the quinazolinone scaffold is prevalent in kinase inhibitors, an efficient first step in target discovery is to screen the compound against a broad panel of kinases.[3][5] This approach can rapidly identify high-affinity targets and potential off-target liabilities.
Protocol 2: Broad-Spectrum Kinase Profiling
-
CRO Selection: Engage a reputable contract research organization (CRO) offering kinase screening services (e.g., Reaction Biology, Promega, Creative Biolabs).[10][11][12]
-
Panel Selection: Choose a comprehensive panel (e.g., >400 kinases) to maximize the chances of identifying a primary target.
-
Assay Concentration: Screen the compound at a single high concentration (e.g., 10 µM) to identify any kinases with significant inhibition (e.g., >50% inhibition).
-
Follow-up: For any identified "hits," perform dose-response assays to determine the half-maximal inhibitory concentration (IC50) and confirm potency.
Phase II: In Vitro Cellular Efficacy and Mechanism of Action
This phase translates the findings from biochemical assays into a cellular context to determine the compound's effect on cancer cell viability and to elucidate its mechanism of action.
Cell Line Selection
The choice of cell lines should be data-driven, based on the results from the kinase screen. Select cell lines known to be dependent on the identified target kinase(s) for their growth and survival.
Table 1: Example Cell Line Selection Based on Hypothetical Kinase Target
| Identified Target | Associated Malignancy | Recommended Cell Lines | Rationale for Selection |
| EGFR | Non-Small Cell Lung Cancer | A549, NCI-H1975 | Models for EGFR-driven lung adenocarcinoma. |
| BTK | B-cell Lymphoma | TMD8, Ramos | Models for B-cell receptor pathway dependency. |
| VEGFR2 | Angiogenesis (various tumors) | HUVEC (Human Umbilical Vein Endothelial Cells) | A primary cell model to assess anti-angiogenic effects. |
Cellular Proliferation and Cytotoxicity Assays
The first functional assessment in cells is to measure the compound's impact on proliferation and viability.
Protocol 3: Cell Viability (MTT/MTS) Assay and IC50 Determination
-
Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a 10-point serial dilution of 5-chloro-2(1H)-quinazolinone (e.g., from 100 µM to 5 nM). Treat cells for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Viability Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent viability versus the log-transformed compound concentration and fit the data using a non-linear regression (four-parameter logistic) model to determine the IC50 value.[13][14][15][16]
Diagram 1: Standard In Vitro Efficacy Workflow
Caption: A generalized workflow for determining compound IC50 in cell lines.
Target Engagement and Pathway Analysis
Western blotting is an indispensable technique to confirm that the compound engages its intended target in cells and modulates the downstream signaling pathway.[17][18][19]
Protocol 4: Western Blot for Pathway Modulation
-
Cell Treatment & Lysis: Culture selected cells to 70-80% confluency. Treat with 5-chloro-2(1H)-quinazolinone at concentrations around its IC50 (e.g., 0.5x, 1x, 5x IC50) for a short duration (e.g., 2-6 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of each protein sample onto an SDS-PAGE gel for separation.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature (e.g., in 5% BSA or non-fat milk in TBST).
-
Incubate overnight at 4°C with primary antibodies against the phosphorylated target (e.g., p-EGFR), the total target (e.g., EGFR), and a key downstream effector (e.g., p-Akt).
-
Incubate with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Diagram 2: Hypothetical Target Inhibition Pathway
Caption: Inhibition of a target kinase blocks downstream signaling.
Phase III: Advanced In Vitro and In Vivo Efficacy Models
To better predict clinical success, it is essential to evaluate the compound in models that more closely mimic the complexity of a human tumor.
3D Spheroid Models
Three-dimensional (3D) spheroid cultures recapitulate aspects of the tumor microenvironment, including cell-cell interactions and nutrient gradients, providing a more stringent test of drug efficacy and penetration.[21][22]
Protocol 5: 3D Spheroid Viability Assay
-
Spheroid Formation: Seed cells in ultra-low attachment 96-well plates to promote aggregation into a single spheroid per well. Allow spheroids to form and compact for 3-4 days.[23][24][25]
-
Compound Treatment: Treat the established spheroids with a dose-response of 5-chloro-2(1H)-quinazolinone for an extended period (e.g., 5-7 days).
-
Viability Assessment: Use a 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D) that measures ATP levels to determine cell viability within the spheroid.
-
Analysis: Calculate the 3D IC50 and compare it to the 2D IC50 to assess the impact of the 3D architecture on compound efficacy.
Framework for In Vivo Xenograft Studies
The definitive preclinical test of efficacy involves evaluating the compound's ability to inhibit tumor growth in an animal model. Human tumor xenografts in immunocompromised mice are the industry standard.[26][27][28][29][30]
Experimental Design Blueprint: Xenograft Efficacy Study
-
Model Selection: Use immunocompromised mice (e.g., NOD/SCID or NSG) subcutaneously implanted with a cancer cell line that showed high sensitivity in vitro.[31]
-
Study Groups:
-
Group 1: Vehicle Control (e.g., saline + 5% DMSO)
-
Group 2: Positive Control (a standard-of-care agent for the chosen cancer type)
-
Group 3: 5-chloro-2(1H)-quinazolinone (Low Dose)
-
Group 4: 5-chloro-2(1H)-quinazolinone (High Dose)
-
-
Dosing: Dosing levels should be informed by prior maximum tolerated dose (MTD) studies. Administration can be oral (p.o.) or intraperitoneal (i.p.).
-
Endpoints:
-
Primary: Tumor growth inhibition (TGI). Tumors are measured with calipers 2-3 times per week.[32]
-
Secondary: Body weight (as a measure of toxicity), clinical observations.
-
Exploratory: At the end of the study, tumors can be harvested for Western blot or immunohistochemistry (IHC) to confirm target engagement in vivo.
-
Table 2: Key Parameters for a Subcutaneous Xenograft Study
| Parameter | Design Consideration |
| Animal Model | Female NOD/SCID mice, 6-8 weeks old |
| Tumor Model | 5 x 10⁶ A549 cells in Matrigel, injected subcutaneously |
| Group Size | n = 8-10 mice per group |
| Treatment Start | When average tumor volume reaches 100-150 mm³ |
| Dosing Regimen | Daily oral gavage for 21 days |
| Primary Outcome | Tumor Volume (mm³) and % Tumor Growth Inhibition (TGI) |
| Monitoring | Tumor measurements (3x/week), Body weight (3x/week) |
| Study Termination | When tumors in the control group reach ~1500 mm³ or at signs of unacceptable toxicity |
Conclusion
The systematic evaluation framework detailed in these application notes provides a clear and robust path for assessing the therapeutic potential of 5-chloro-2(1H)-quinazolinone. By progressing logically from fundamental characterization to complex in vitro and in vivo models, researchers can build a comprehensive data package. This approach, grounded in scientific integrity, ensures that only the most promising candidates, with a well-understood mechanism of action, are advanced toward clinical development.
References
-
Zhang, X., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology. [Link]
-
ICE Bioscience. Kinase Panel Screening for Drug Discovery. [Link]
-
Fuso, F., et al. (2013). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Cancer Drug Targets. [Link]
-
Kelm, J.M., et al. (2003). A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids. Biotechnology and Bioengineering. [Link]
-
Corning Life Sciences. Cell Culture Protocol: Best Practice in Spheroid and Organoid Cultures. [Link]
-
Anilkumar, R., & S, J. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
-
Foty, R. (2011). A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids. Journal of Visualized Experiments. [Link]
-
Reaction Biology. Kinase Panel Screening Services. [Link]
-
Weerasekara, S., et al. (2023). Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research. PLoS One. [Link]
-
Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Budach, W., et al. (2004). New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research. [Link]
-
ITQB. Physicochemical characterization of small drug molecules by capillary electrophoresis. [Link]
-
Creative Biolabs. Kinase Target Engagement Assay Panel Screening Service. [Link]
-
Blatt, N.L., et al. (2013). In vivo screening models of anticancer drugs. Life Science Journal. [Link]
-
Bénézet, F., et al. (2012). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology. [Link]
-
Zayed, M.F. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus. [Link]
-
Al-Suwaidan, I.A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]
-
Croucher, D.R., & S, P.J. (2007). Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation. Methods in Molecular Biology. [Link]
-
Wang, X., et al. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy. [Link]
-
MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. [Link]
-
Pharmaceutical Technology. (2018). The Power of In Vitro Assays in Immuno-Oncology. [Link]
-
DavidsonX – D001x – Medicinal Chemistry. IC50 Determination. [Link]
-
Jakes, J., et al. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science. [Link]
-
Erickson, C., et al. (2021). Prospective use of the Single Mouse Experimental Design for Evaluation of PLX038A. Pediatric Blood & Cancer. [Link]
-
Kenna, L.A., et al. (2023). Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA-approved targeted small molecule oncology drugs. Clinical and Translational Science. [Link]
-
Jakes, J., et al. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science. [Link]
-
Keri, R.S., et al. (2021). Therapeutic progression of quinazolines as targeted chemotherapeutic agents. Journal of Medicinal Chemistry. [Link]
-
White Rose Research Online. (2024). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy. [Link]
-
Zayed, M.F. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. ResearchGate. [Link]
-
Sebaugh, J.L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
Melior Discovery. Xenograft Mouse Models. [Link]
-
Altogen Labs. Xenograft Models. [Link]
-
ResearchGate. (2021). Experimental setup for generating mouse Patient-Derived Xenografts... [Link]
-
Sebaugh, J.L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. [Link]
-
JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. [Link]
-
Pace Analytical. Characterization of Physicochemical Properties. [Link]
-
Agarwal, P., et al. (2022). Trends in small molecule drug properties: a developability molecule assessment perspective. Drug Discovery Today. [Link]
-
Wang, D., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]
Sources
- 1. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pacelabs.com [pacelabs.com]
- 7. Trends in small molecule drug properties: A developability molecule assessment perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 12. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. courses.edx.org [courses.edx.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. 3D Cell Culture Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Cell Culture Protocol: Best Practice in Spheroid and Organoid Cultures [corning.com]
- 23. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Video: A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids [jove.com]
- 25. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ijpbs.com [ijpbs.com]
- 28. iv.iiarjournals.org [iv.iiarjournals.org]
- 29. cris.tau.ac.il [cris.tau.ac.il]
- 30. meliordiscovery.com [meliordiscovery.com]
- 31. Xenograft Models - Altogen Labs [altogenlabs.com]
- 32. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Biological Screening of 5-Chloro-2(1H)-quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This document provides a comprehensive guide to the synthesis of 5-chloro-2(1H)-quinazolinone derivatives, a class of compounds with significant therapeutic potential. Detailed synthetic protocols, mechanistic insights, and methodologies for subsequent biological screening are presented to facilitate the discovery and development of novel drug candidates.
Introduction: The Significance of the Quinazolinone Scaffold
Quinazolinones are heterocyclic compounds composed of a benzene ring fused to a pyrimidinone ring.[3] This structural motif is found in a variety of natural alkaloids and synthetic compounds that exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[4][5][6] The versatility of the quinazolinone core allows for extensive structural modifications, enabling the fine-tuning of its biological profile.[7] The introduction of a chlorine atom at the 5-position can significantly influence the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.[8] This guide focuses on the synthesis and evaluation of 5-chloro-2(1H)-quinazolinone derivatives as a promising avenue for drug discovery.
Synthetic Strategies for 5-Chloro-2(1H)-quinazolinone Derivatives
The synthesis of the 5-chloro-2(1H)-quinazolinone core can be achieved through several reliable methods. The choice of a specific route often depends on the availability of starting materials, desired substitution patterns, and scalability.
General Synthetic Scheme
A common and effective approach for the synthesis of 2(1H)-quinazolinones involves the cyclization of appropriately substituted anthranilic acid derivatives.[3] The general workflow for synthesizing 5-chloro-2(1H)-quinazolinone and its subsequent derivatization is outlined below.
Caption: General workflow for the synthesis of 5-chloro-2(1H)-quinazolinone derivatives.
Protocol 1: Synthesis of 5-Chloro-2(1H)-quinazolinone from 2-Amino-6-chlorobenzoic Acid
This protocol details the synthesis of the core 5-chloro-2(1H)-quinazolinone scaffold starting from 2-amino-6-chlorobenzoic acid. The key steps involve the formation of an intermediate urea derivative followed by cyclization.
Materials:
-
2-Amino-6-chlorobenzoic acid
-
Potassium cyanate (KOCN)
-
Hydrochloric acid (HCl)
-
Acetic acid
-
Ethanol
-
Water
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Step-by-Step Procedure:
-
Urea Formation:
-
In a round-bottom flask, dissolve 2-amino-6-chlorobenzoic acid (1 equivalent) in a mixture of water and acetic acid.
-
To this solution, add a solution of potassium cyanate (1.1 equivalents) in water dropwise with constant stirring.
-
Stir the reaction mixture at room temperature for 2-3 hours. The formation of the corresponding ureido-benzoic acid intermediate can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Heat the mixture to reflux for 4-6 hours. The cyclization process leads to the formation of 5-chloro-2,4(1H,3H)-quinazolinedione.
-
Cool the reaction mixture to room temperature, and the product will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-chloro-2(1H)-quinazolinone.
-
Causality behind Experimental Choices: The use of potassium cyanate provides a convenient source of the cyanate ion for the formation of the urea intermediate. The subsequent acid-catalyzed cyclization is a classic method for forming the quinazolinone ring system.[5] Acetic acid is used as a co-solvent to aid in the dissolution of the starting material.
Protocol 2: Derivatization at the N1-Position
The N1-position of the 5-chloro-2(1H)-quinazolinone core is a common site for introducing structural diversity, which can significantly impact biological activity.
Materials:
-
5-Chloro-2(1H)-quinazolinone
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide, ethyl iodide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-chloro-2(1H)-quinazolinone (1 equivalent) in the anhydrous solvent.
-
Add the base (1.2-1.5 equivalents) to the suspension and stir for 15-30 minutes at room temperature.
-
-
Alkylation/Arylation:
-
Add the alkyl or aryl halide (1.1 equivalents) to the reaction mixture dropwise.
-
Heat the reaction mixture to a temperature appropriate for the specific halide and solvent used (typically 60-80 °C) and monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
The product will precipitate out and can be collected by vacuum filtration.
-
Wash the solid with water and then purify it by column chromatography on silica gel or by recrystallization to obtain the desired N1-substituted derivative.
-
Expertise & Experience: The choice of base and solvent is critical for the success of this reaction. A strong, non-nucleophilic base like sodium hydride in an aprotic polar solvent like DMF is often effective for deprotonating the quinazolinone nitrogen, facilitating the subsequent nucleophilic attack on the electrophilic halide.
Characterization of Synthesized Compounds
The structural elucidation of the synthesized 5-chloro-2(1H)-quinazolinone derivatives is crucial to confirm their identity and purity. A combination of spectroscopic techniques is typically employed.
| Technique | Purpose | Expected Observations for 5-Chloro-2(1H)-quinazolinone Core |
| ¹H NMR | To determine the number and environment of protons. | Aromatic protons in the 6-8 ppm region; a broad singlet for the N-H proton (if unsubstituted at N1) typically downfield (>10 ppm).[9][10] |
| ¹³C NMR | To identify the carbon skeleton. | Signals for the carbonyl carbon (~160-170 ppm) and aromatic carbons.[11] |
| Mass Spec. | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight of the compound.[7][11] |
| FT-IR | To identify functional groups. | Characteristic absorption bands for the N-H bond (if present, ~3200-3400 cm⁻¹), C=O bond (~1650-1700 cm⁻¹), and C-Cl bond.[11][12] |
Biological Screening Protocols
Once synthesized and characterized, the 5-chloro-2(1H)-quinazolinone derivatives should be subjected to a panel of biological assays to evaluate their therapeutic potential.
General Workflow for Biological Screening
Caption: A typical workflow for the biological screening of a compound library.
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[14]
-
Normal cell line (for cytotoxicity comparison, e.g., MRC-5)[14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 5-chloro-2(1H)-quinazolinone derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Trustworthiness: The inclusion of both positive and negative controls is essential for the validation of the assay results. Comparing the cytotoxicity against cancer cell lines to that of a normal cell line provides an initial assessment of the compound's therapeutic index.
Protocol 4: In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)[15][17]
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized compounds (dissolved in DMSO)
-
96-well microplates
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.[16]
Step-by-Step Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the microbial strain in the appropriate broth.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of the synthesized compounds in the broth in a 96-well plate.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Authoritative Grounding: This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Conclusion
The synthetic routes and biological screening protocols detailed in this guide provide a solid foundation for the exploration of 5-chloro-2(1H)-quinazolinone derivatives as potential therapeutic agents. The versatility of the quinazolinone scaffold, coupled with the potential for diverse functionalization, makes this class of compounds a rich source for the discovery of novel drugs with a wide range of biological activities.[18][19] Rigorous characterization and systematic biological evaluation are paramount to advancing promising candidates through the drug development pipeline.
References
-
Pharmacological importance of quinazolinone-based drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
The Synthesis of 2-quinazolinones and Homologues. (n.d.). Aston Research Explorer. Retrieved from [Link]
- Al-Ostath, A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6539.
- Al-Suwaidan, I. A., et al. (2018). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. Saudi Pharmaceutical Journal, 26(7), 981-988.
-
Quinazolinone - A Biologically Active Scaffold. (n.d.). ResearchGate. Retrieved from [Link]
- Kumar, A., et al. (2017). Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011–2016).
- Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2021). RSC Medicinal Chemistry, 12(10), 1642-1677.
-
THE SYNTHESIS OF 2-QUINAZOLINONES AND HOMOLOGUES. (n.d.). University of Aston. Retrieved from [Link]
- Vlase, L., et al. (2023). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Molecules, 28(14), 5439.
-
Representative synthetic methods for quinazoline-2,4(1H,3H)-diones. (n.d.). ResearchGate. Retrieved from [Link]
- Li, J., et al. (2006). A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. Organic Letters, 8(2), 241-243.
- El-Malah, A. A., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 27(19), 6296.
-
BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Screening of Some New Substituted-3H-Quinazolin-4-one Analogs as Antimicrobial Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
The methods of synthesizing quinazolinones. (n.d.). ResearchGate. Retrieved from [Link]
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2019). Journal of Chemistry, 2019, 3495237.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2018). RSC Advances, 8(29), 16038-16073.
-
Molecular Modeling of Some Novel 4(3h) - Quinazolinone Derivatives. (n.d.). IJPSCR. Retrieved from [Link]
- Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases. (2018). Journal of the Serbian Chemical Society, 83(10), 1145-1156.
- Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
- Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. (2019). Research in Pharmaceutical Sciences, 14(5), 453-461.
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2010). Molecules, 15(11), 7898-7909.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2013). DARU Journal of Pharmaceutical Sciences, 21(1), 35.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules, 28(21), 7275.
-
Potential antimicrobial activities of quinazolinone derivatives- A review. (n.d.). JOCPR. Retrieved from [Link]
- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2023). RSC Advances, 13(28), 19183-19206.
-
Synthesis of[4][20][21]triazoloquinazolone derivatives using anthranilic acid catalyst. (n.d.). ResearchGate. Retrieved from [Link]
- Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules, 28(3), 978.
-
Synthetic route for the synthesis of quinazoline derivatives (7–27). (n.d.). ResearchGate. Retrieved from [Link]
-
In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. (n.d.). JOCPR. Retrieved from [Link]
-
Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals. Retrieved from [Link]
-
Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (n.d.). IJCPS. Retrieved from [Link]
-
Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 6. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ijpscr.info [ijpscr.info]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. jocpr.com [jocpr.com]
- 17. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 18. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.aston.ac.uk [research.aston.ac.uk]
- 21. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 5-chloro-2(1H)-quinazolinone as a Putative Chemical Probe for Investigating Cellular Signaling Pathways
Introduction: The Quinazolinone Scaffold as a Privileged Motif in Chemical Biology
The quinazolinone core is a recurring structural motif in a vast number of biologically active molecules, demonstrating a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This "privileged scaffold" has been extensively explored in medicinal chemistry, leading to the development of numerous therapeutic agents[3]. The versatility of the quinazolinone ring system allows for facile chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties[4]. In the realm of chemical biology, small molecules bearing the quinazolinone core are increasingly being developed as chemical probes to interrogate complex biological processes, identify novel drug targets, and elucidate mechanisms of action[5][6].
This application note introduces 5-chloro-2(1H)-quinazolinone , a specific derivative of the quinazolinone family, as a potential chemical probe. While direct, extensive characterization of this particular molecule is emerging, its structural similarity to other well-studied quinazolinones suggests its potential utility in probing cellular signaling pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the putative applications and detailed protocols for utilizing 5-chloro-2(1H)-quinazolinone in target identification and validation studies. Based on the known targets of structurally related quinazolinone analogs, we hypothesize that 5-chloro-2(1H)-quinazolinone may engage with protein kinases, a class of enzymes frequently targeted by this scaffold[7].
Hypothesized Mechanism of Action and Target Class
Many quinazolinone derivatives have been identified as potent inhibitors of protein kinases, which play a central role in cellular signal transduction. These enzymes are often dysregulated in diseases such as cancer, making them attractive therapeutic targets[7]. The proposed utility of 5-chloro-2(1H)-quinazolinone as a chemical probe is therefore centered on its potential to interact with and modulate the activity of specific protein kinases.
The general workflow for validating a chemical probe involves confirming its engagement with the intended target in a cellular context, determining its binding affinity and selectivity, and using it to probe the biological consequences of target modulation.
PART 1: Target Engagement Verification using Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm the direct binding of a small molecule to its target protein within intact cells or cell lysates[8][9]. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. Binding of 5-chloro-2(1H)-quinazolinone to its putative kinase target is expected to increase the protein's resistance to heat-induced denaturation.
Experimental Workflow for CETSA
Detailed Protocol for CETSA
Materials:
-
5-chloro-2(1H)-quinazolinone (dissolved in DMSO)
-
Cell line of interest (e.g., a cancer cell line known to express the hypothesized kinase target)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibody against the putative kinase target
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and grow to 80-90% confluency.
-
Treat cells with varying concentrations of 5-chloro-2(1H)-quinazolinone (e.g., 1 µM, 10 µM, 50 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).
-
-
Thermal Challenge:
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by three cycles of freeze-thaw (freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the putative kinase target.
-
Data Analysis and Expected Results:
A successful CETSA experiment will show a shift in the melting curve of the target protein to higher temperatures in the presence of 5-chloro-2(1H)-quinazolinone. This indicates that the compound binds to the target protein and stabilizes it against thermal denaturation. The magnitude of the thermal shift can be dose-dependent.
| Temperature (°C) | Vehicle (DMSO) - Soluble Protein Level | 10 µM 5-chloro-2(1H)-quinazolinone - Soluble Protein Level |
| 40 | 100% | 100% |
| 45 | 95% | 100% |
| 50 | 80% | 98% |
| 55 | 50% (Tm) | 90% |
| 60 | 20% | 75% |
| 65 | 5% | 50% (Tm shift) |
| 70 | <1% | 25% |
PART 2: Determination of Binding Affinity using Fluorescence Polarization
Fluorescence Polarization (FP) is a versatile, solution-based technique for measuring the binding affinity between a small molecule and a protein. The assay relies on the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.
Principle of the Fluorescence Polarization Assay
Detailed Protocol for a Competitive FP Assay
Materials:
-
Purified recombinant protein of the putative kinase target.
-
A known fluorescent ligand (tracer) for the kinase target.
-
5-chloro-2(1H)-quinazolinone.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Black, low-volume 384-well plates.
-
A plate reader with fluorescence polarization capabilities.
Procedure:
-
Assay Optimization:
-
Determine the optimal concentration of the tracer and the target protein to achieve a stable and robust FP signal. This is typically done by titrating the protein against a fixed concentration of the tracer.
-
-
Competitive Binding Assay:
-
Prepare a serial dilution of 5-chloro-2(1H)-quinazolinone in the assay buffer.
-
In a 384-well plate, add a fixed concentration of the target protein and the tracer to each well.
-
Add the serially diluted 5-chloro-2(1H)-quinazolinone or vehicle (DMSO) to the wells.
-
Include control wells with only the tracer (for minimum polarization) and wells with the tracer and target protein but no competitor (for maximum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization using a plate reader.
-
Data Analysis and Expected Results:
The data will be plotted as fluorescence polarization versus the logarithm of the competitor (5-chloro-2(1H)-quinazolinone) concentration. A sigmoidal dose-response curve will be generated, from which the IC50 value (the concentration of the competitor that displaces 50% of the tracer) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
| 5-chloro-2(1H)-quinazolinone (µM) | Fluorescence Polarization (mP) |
| 0.001 | 250 |
| 0.01 | 248 |
| 0.1 | 230 |
| 1 | 150 (IC50) |
| 10 | 75 |
| 100 | 55 |
PART 3: Cellular Activity and Pathway Analysis
Once target engagement and binding affinity are established, the next critical step is to assess the effect of 5-chloro-2(1H)-quinazolinone on cellular signaling pathways downstream of the putative kinase target.
Workflow for Cellular Pathway Analysis
Detailed Protocol for Western Blot Analysis of Downstream Signaling
Materials:
-
5-chloro-2(1H)-quinazolinone.
-
Cell line of interest.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against the phosphorylated and total forms of the downstream substrate of the putative kinase target.
-
Secondary antibody (HRP-conjugated).
-
Other reagents and equipment for Western blotting as listed in the CETSA protocol.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to the desired confluency.
-
Treat cells with a dose-range of 5-chloro-2(1H)-quinazolinone for various time points.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Western Blot Analysis:
-
Determine and normalize protein concentrations.
-
Perform SDS-PAGE and Western blotting.
-
Probe the membranes with primary antibodies against the phosphorylated and total forms of the downstream substrate.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Data Analysis and Expected Results:
A dose- and time-dependent decrease in the phosphorylation of the downstream substrate would indicate that 5-chloro-2(1H)-quinazolinone is inhibiting the activity of its putative kinase target in a cellular context.
Conclusion and Future Directions
This application note provides a foundational framework for characterizing 5-chloro-2(1H)-quinazolinone as a potential chemical probe. The described protocols for target engagement, binding affinity determination, and cellular pathway analysis are essential steps in the validation process. While the specific target of this molecule remains to be definitively identified, the methodologies outlined here provide a clear roadmap for its investigation. Future studies should focus on comprehensive selectivity profiling against a broad panel of kinases and other potential off-targets to fully establish its utility as a selective chemical probe.
References
- Al-Omary, F. A., et al. (2010). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Letters in Drug Design & Discovery, 7(7), 523-532.
- Bojarski, A. J., et al. (2002). Synthesis and pharmacological evaluation of new arylpiperazines. 3-{4-[4-(3-chlorophenyl)-1-piperazinyl] butyl}-quinazolidin-4-one—A dual serotonin 5-HT1A/5-HT2A receptor ligand with an anxiolytic-like activity. Bioorganic & medicinal chemistry, 10(12), 3817-3827.
- Chen, J., et al. (2021). Conjugated structures based on quinazolinones and their application in fluorescent labeling. Organic & Biomolecular Chemistry, 19(30), 6676-6683.
- Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. (2023). Molecules, 28(14), 5489.
- Gao, Y., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science, 10(30), 2305608.
- Henderson, M. J., et al. (2017). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 15(28), 5937-5944.
- Martini, C., et al. (2017). Exploiting the 4-Phenylquinazoline Scaffold for the Development of High Affinity Fluorescent Probes for the Translocator Protein (TSPO). Journal of Medicinal Chemistry, 60(13), 5686-5703.
- Molina, P., et al. (2024). Quinazoline-2,4(1 H,3 H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging. European Journal of Nuclear Medicine and Molecular Imaging, 1-14.
- Parrow, N. L., et al. (2016). Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications. Antioxidants & Redox Signaling, 24(12), 647-664.
- Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules, 28(3), 978.
- Ramadan, S. K., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC advances, 10(50), 29931-29949.
- Seashore-Ludlow, B., & Lundbäck, T. (2016). The Cellular Thermal Shift Assay: A Perspective on Its Development and Future Applications. Journal of biomolecular screening, 21(10), 1019-1033.
- Synthesis and Functional Proteomics Evaluation of Quinazolin-4-One Derivatives as Proteasome Inhibitors_Proteomics data_Part 3. (2025).
- Target Deconvolution of 3-Quinolinecarboxamide-Based Molecules: A Technical Guide. (2025). BenchChem.
- Wang, D., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(5), 1088.
- Zhang, H., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. International Journal of Molecular Sciences, 24(18), 14197.
- Zhang, Y., et al. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Chemistry, 12, 1369557.
- Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024).
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). Molecules, 30(8), 1589.
- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2020). International Journal of Pharmaceutical Sciences and Research, 11(11), 5434-5442.
- Biological Activity of Quinazolinones. (2021). IntechOpen.
- Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. (2016). Organic & Biomolecular Chemistry, 14(28), 6735-6742.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2020). Journal of Chemistry, 2020, 1-22.
- Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2024). International Journal for Innovative Research in Multidisciplinary Field, 10(5), 1-13.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2010). Letters in Drug Design & Discovery, 7(7), 523-532.
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2021). Molecules, 26(16), 4975.
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2014). International Journal of Organic Chemistry, 4(3), 209-221.
- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Molecules, 25(23), 5576.
- Techniques for Molecular Imaging Probe Design. (2010). Molecular Imaging and Biology, 12(5), 473-489.
- 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. (2022). Scientific Reports, 12(1), 18015.
- Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. (2014). Journal of medicinal chemistry, 57(18), 7499-7508.
- Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. (2023). Molecules, 28(18), 6614.
- How to Target Small-Molecule Fluorescent Probes to the Plasma Membrane—The Influence and QSAR Modelling of Amphiphilicity, Lipophilicity, and Flip-Flop. (2023). International journal of molecular sciences, 24(22), 16369.
- Application Notes and Protocols for Labeling Small Molecules for Imaging Studies. (2025). BenchChem.
-
5-Chloro-2-pyridone. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijirt.org [ijirt.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with 5-chloro-2(1H)-quinazolinone
Introduction: The Therapeutic Potential of the Quinazolinone Scaffold
The quinazolinone core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3][4][5][6] Derivatives of this scaffold have been extensively investigated and developed as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[1][5][7][8] In oncology, quinazolinone-based compounds have shown significant promise, with some derivatives advancing to clinical use.[6] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by EGFR, PI3K, and STAT3.[9][10][11][12][13]
5-chloro-2(1H)-quinazolinone is a member of this versatile chemical class. While specific biological data for this particular derivative is not extensively documented in publicly available literature, its structural similarity to other biologically active quinazolinones suggests its potential as a modulator of cellular pathways implicated in disease. The chloro-substitution at the 5-position may influence its pharmacokinetic and pharmacodynamic properties.[1][14]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the biological activity of 5-chloro-2(1H)-quinazolinone using a series of robust cell-based assays. The protocols detailed herein are designed to assess its cytotoxic and apoptotic potential, providing a foundational framework for its characterization as a potential therapeutic agent.
Hypothesized Mechanism of Action
Based on the well-documented activities of structurally related quinazolinone compounds, we hypothesize that 5-chloro-2(1H)-quinazolinone may exert cytotoxic effects on cancer cells by inducing programmed cell death (apoptosis). This could be mediated through the intrinsic or extrinsic apoptotic pathways, potentially involving the modulation of Bcl-2 family proteins and the activation of caspases.[13][15][16][17] The following protocols are designed to systematically test this hypothesis.
Part 1: Assessment of Cytotoxicity
The initial step in characterizing the biological activity of a novel compound is to determine its effect on cell viability. The MTT assay is a widely used, reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][18][19][20]
Protocol 1: MTT Cell Viability Assay
Principle: This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells.[19] The resulting purple formazan crystals are solubilized, and the absorbance is quantified, which is directly proportional to the number of viable cells.[15][19]
Materials:
-
5-chloro-2(1H)-quinazolinone (stock solution in DMSO)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[18]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)[18]
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[15]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture and maintain the chosen cancer cell line in a 37°C, 5% CO2 incubator.[18]
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.[18]
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.[18]
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.[15]
-
Incubate for 24 hours to allow for cell attachment.[18]
-
-
Compound Treatment:
-
Prepare serial dilutions of 5-chloro-2(1H)-quinazolinone in complete growth medium from a concentrated stock solution. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.[18][20]
-
Carefully aspirate the medium from the wells and add 100 µL of the diluted compound solutions.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[19]
-
Incubate for 4 hours at 37°C.[15]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15][20]
-
Mix gently on a plate shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[15][19]
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Expected Outcome
The results of the MTT assay can be summarized in a table to clearly present the cytotoxic potential of 5-chloro-2(1H)-quinazolinone.
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 | 24 | Value to be determined |
| 48 | Value to be determined | |
| 72 | Value to be determined | |
| HeLa | 24 | Value to be determined |
| 48 | Value to be determined | |
| 72 | Value to be determined | |
| HepG2 | 24 | Value to be determined |
| 48 | Value to be determined | |
| 72 | Value to be determined |
Part 2: Investigation of Apoptosis Induction
Following the determination of cytotoxicity, the next logical step is to investigate whether the observed cell death is due to apoptosis. This can be achieved through several complementary assays.
Protocol 2: Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
5-chloro-2(1H)-quinazolinone
-
Human cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with 5-chloro-2(1H)-quinazolinone at its predetermined IC50 concentration for 24 or 48 hours.[15] Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Combine all cells and wash with cold PBS.[15]
-
-
Staining:
-
Incubation and Analysis:
-
Incubate the cells in the dark at room temperature for 15 minutes.[15]
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade. Key proteins to investigate include the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and the executioner caspase, Caspase-3, along with its substrate PARP.[15] A decrease in Bcl-2, an increase in Bax, and the cleavage of Caspase-3 and PARP are hallmarks of apoptosis.
Materials:
-
5-chloro-2(1H)-quinazolinone
-
Human cancer cell line
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with 5-chloro-2(1H)-quinazolinone at the IC50 concentration for the desired time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Experimental Workflow and Signaling Pathway Visualization
To visually represent the proposed experimental workflow and the hypothesized apoptotic pathway, the following diagrams are provided.
Caption: Experimental workflow for the characterization of 5-chloro-2(1H)-quinazolinone.
Caption: Hypothesized intrinsic apoptotic pathway induced by 5-chloro-2(1H)-quinazolinone.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust starting point for elucidating the biological effects of 5-chloro-2(1H)-quinazolinone. Successful execution of these assays will determine its cytotoxic potential and clarify its role in inducing apoptosis.
Should 5-chloro-2(1H)-quinazolinone demonstrate significant pro-apoptotic activity, further investigations could be pursued to:
-
Elucidate the specific molecular target(s): This could involve kinome screening or other target identification approaches.
-
Investigate its effect on the cell cycle: Cell cycle analysis by flow cytometry can determine if the compound induces arrest at specific phases.
-
Assess its efficacy in more complex models: This could include 3D cell cultures (spheroids) or in vivo animal models.
-
Explore its potential in combination therapies: Investigating synergistic effects with known anticancer drugs could reveal enhanced therapeutic potential.
These detailed protocols and the underlying scientific rationale will empower researchers to thoroughly characterize the bioactivity of 5-chloro-2(1H)-quinazolinone and evaluate its promise as a novel therapeutic candidate.
References
- Benchchem. (n.d.). Early Research on Apoptosis Inducer 31: A Technical Overview of a Quinazolinone Derivative.
- Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays with Compound Z.
- National Center for Biotechnology Information. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed.
- JoVE. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- ResearchGate. (n.d.). Design, synthesis, characterization, enzymatic inhibition evaluations, and docking study of novel quinazolinone derivatives.
- Elsevier. (n.d.). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry.
- MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery.
- National Center for Biotechnology Information. (n.d.). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism.
- Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays with CH5138303.
- ResearchGate. (n.d.). Synthesis and Urease Inhibition Studies of Some New Quinazolinones.
- National Center for Biotechnology Information. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. PMC.
- National Center for Biotechnology Information. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
- National Center for Biotechnology Information. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study.
- National Center for Biotechnology Information. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central.
- PubMed. (n.d.). Development of novel quinazolinone-based compounds with anti-proliferative activity as dual STAT-3 and c-Src inhibitors: design, synthesis and molecular dynamic studies.
- Spandidos Publications. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
- ResearchGate. (n.d.). Biological activities of recent advances in quinazoline.
- ResearchGate. (n.d.). (PDF) Biological Activity of Quinazolinones.
- Chemistry & Biology Interface. (2018). Study of developments of biologically active Quinazolinones derivatives: A review.
- Royal Society of Chemistry. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids.
- National Center for Biotechnology Information. (2022). The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study. PMC.
- National Center for Biotechnology Information. (2025). Quinazolinedione Derivatives as Potential Anticancer Agents Through Apoptosis Induction in MCF-7. PMC.
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds.
- MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
- MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
- LookChem. (n.d.). 2(1H)-Quinazolinone, 5-chloro-.
- National Center for Biotechnology Information. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC.
- National Center for Biotechnology Information. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC.
- National Center for Biotechnology Information. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC.
- MedChemExpress. (n.d.). 5-Chloro-2(1H)-pyridinone | Biochemical Reagent.
- National Center for Biotechnology Information. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cbijournal.com [cbijournal.com]
- 5. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, <i>in-silico</i>, and <i>in-vitro</i> study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
- 11. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of novel quinazolinone-based compounds with anti-proliferative activity as dual STAT-3 and c-Src inhibitors: design, synthesis and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinazolinedione Derivatives as Potential Anticancer Agents Through Apoptosis Induction in MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of 5-Chloro-2(1H)-quinazolinone for Preclinical Studies
Introduction: The Significance of 5-Chloro-2(1H)-quinazolinone in Preclinical Research
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] 5-chloro-2(1H)-quinazolinone, in particular, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. The journey of a promising new chemical entity (NCE) from discovery to clinical application is a long and arduous one, with the preclinical phase being a critical gatekeeper.[3][4] A robust and scalable synthetic route for the active pharmaceutical ingredient (API) is paramount to ensure a consistent and adequate supply of high-quality material for toxicology, pharmacokinetic, and pharmacodynamic studies.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 5-chloro-2(1H)-quinazolinone. It details a validated, gram-scale synthetic protocol, purification strategies, and the necessary analytical characterization to meet the stringent requirements for preclinical evaluation. The methodologies presented herein are designed to be reproducible and scalable, providing a solid foundation for advancing drug candidates into further development.
Synthetic Strategy: Selecting a Scalable Route
Several synthetic routes to the quinazolinone core have been reported in the literature.[2][6][7] For the scale-up synthesis of 5-chloro-2(1H)-quinazolinone, two primary strategies are considered based on the availability of starting materials, reaction efficiency, and ease of purification.
Route A: Cyclization of 2-Amino-6-chlorobenzaldehyde with Urea
This one-pot synthesis involves the direct cyclization of a commercially available substituted benzaldehyde with urea. The reaction is typically carried out at elevated temperatures and offers a straightforward approach to the desired product.
Route B: From 2-Amino-6-chlorobenzoic Acid
This route often involves the initial formation of an N-acyl intermediate from 2-amino-6-chlorobenzoic acid, followed by cyclization. While potentially involving more steps, this method can offer better control over impurity profiles.
After careful consideration of factors such as atom economy, cost of starting materials, and operational simplicity, Route A has been selected as the preferred method for scale-up. The directness of this approach minimizes unit operations and potential for material loss, making it more amenable to larger-scale production.
Visualizing the Synthetic Pathway
Caption: Preferred synthetic route for 5-chloro-2(1H)-quinazolinone.
Gram-Scale Synthesis Protocol
This protocol details the synthesis of 5-chloro-2(1H)-quinazolinone on a gram scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment
-
2-Amino-6-chlorobenzaldehyde (≥98% purity)
-
Urea (≥99% purity)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol (95%)
-
Deionized water
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe
-
Heating mantle with a stirrer
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Drying oven
Experimental Procedure
-
Reaction Setup: To a 500 mL three-neck round-bottom flask, add 2-amino-6-chlorobenzaldehyde (15.5 g, 100 mmol) and urea (18.0 g, 300 mmol).
-
Solvent Addition: Add 150 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Stir the mixture and heat to 150 °C. Maintain this temperature for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.
-
Isolation: Pour the reaction mixture into 500 mL of cold deionized water with stirring. Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with deionized water (2 x 100 mL) and then with cold 95% ethanol (2 x 50 mL).
-
Drying: Dry the solid in a vacuum oven at 60 °C to a constant weight.
Process Parameters and Expected Outcome
| Parameter | Value | Rationale |
| Scale | 100 mmol | Provides sufficient material for initial preclinical studies. |
| Equivalents of Urea | 3.0 | Excess urea drives the reaction to completion. |
| Solvent | Anhydrous DMF | High boiling point is suitable for the reaction temperature. |
| Temperature | 150 °C | Optimal temperature for the cyclization reaction. |
| Reaction Time | 6 hours | Sufficient time for complete conversion of the starting material. |
| Purification | Precipitation and washing | Effective for removing unreacted urea and DMF. |
| Expected Yield | 75-85% | |
| Appearance | Off-white to pale yellow solid |
Purification Strategy
For preclinical studies, the purity of the API is of utmost importance. While the initial precipitation and washing provide a product of good purity, recrystallization may be necessary to meet the stringent requirements.
Recrystallization Protocol
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water.
-
Procedure: a. Dissolve the crude 5-chloro-2(1H)-quinazolinone in a minimal amount of hot 95% ethanol. b. If any insoluble material is present, perform a hot filtration. c. Slowly add hot deionized water to the clear solution until the solution becomes cloudy (the cloud point). d. Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization. f. Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Analytical Characterization for Preclinical API Release
The final product must be thoroughly characterized to confirm its identity, purity, and stability before it can be used in preclinical studies.[4][5]
Workflow for Analytical Characterization
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaoffer.com [pharmaoffer.com]
- 4. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. contractpharma.com [contractpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolinone synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2(1H)-quinazolinone Synthesis
Welcome to the technical support center for the synthesis of 5-chloro-2(1H)-quinazolinone. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Overview of the Primary Synthetic Pathway
The synthesis of 5-chloro-2(1H)-quinazolinone is most commonly achieved through the cyclization of an appropriate ortho-substituted benzene ring. A robust and widely adopted method involves the reaction of 2-amino-6-chlorobenzamide with a carbonyl source, such as urea. This pathway is favored for its atom economy and the accessibility of the starting materials, which can be derived from 2-amino-6-chlorobenzoic acid.[1] This guide will focus on optimizing this specific transformation, addressing common pitfalls from starting material preparation to final product purification.
Reaction Scheme: Cyclization of 2-amino-6-chlorobenzamide with Urea
The core reaction involves the thermal condensation of 2-amino-6-chlorobenzamide with urea, which serves as the source for the C2 carbonyl group of the quinazolinone ring. The reaction proceeds via a nucleophilic attack of the primary amine onto a urea-derived isocyanic acid intermediate, followed by an intramolecular cyclization and elimination of ammonia.
Caption: Proposed reaction pathway for the synthesis of 5-chloro-2(1H)-quinazolinone.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
A1: Low yield is a frequent challenge that typically points to issues with reaction conditions, starting material quality, or workup procedures.[2] A systematic approach is crucial for diagnosis.
Causality and Solutions:
-
Inadequate Reaction Temperature: The cyclization with urea is a condensation reaction that requires significant thermal energy to proceed. Temperatures below 180-190°C are often insufficient, leading to a stalled reaction where the starting material is recovered. Conversely, excessive temperatures (>220°C) can lead to decomposition and the formation of tar-like byproducts.[3]
-
Solution: Optimize the temperature by running small-scale trials in 10°C increments, from 180°C to 210°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
-
Presence of Moisture: Quinazolinone synthesis is sensitive to water, which can hydrolyze intermediates or react with the isocyanic acid generated from urea, reducing its availability for the desired reaction.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous reagents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent ingress of atmospheric moisture.[3]
-
-
Impure Starting Material: The purity of 2-amino-6-chlorobenzamide is critical. The precursor, 2-amino-6-chlorobenzoic acid, can be a common impurity and will not participate in the cyclization under these conditions, thus lowering the theoretical yield.
-
Solution: Recrystallize the 2-amino-6-chlorobenzamide prior to use. Confirm purity via melting point and NMR spectroscopy. The starting 2-amino-6-chlorobenzoic acid is a light yellow or beige crystalline solid.[1]
-
-
Inefficient Mixing: The reaction is often run as a melt or in a high-boiling solvent. Poor mixing can lead to localized overheating and non-uniform reaction progress.
-
Solution: Ensure vigorous mechanical or magnetic stirring throughout the reaction. If running solvent-free, ensure the reactants are a finely ground, homogenous mixture.
-
| Parameter | Sub-Optimal Condition | Optimized Condition | Rationale for Optimization |
| Temperature | < 180°C or > 220°C | 190-200°C | Balances reaction rate against thermal decomposition.[3] |
| Atmosphere | Air | Inert (Nitrogen/Argon) | Prevents side reactions and hydrolysis from atmospheric moisture.[3] |
| Reactant Ratio | 1:1 (Amide:Urea) | 1:2 to 1:3 (Amide:Urea) | Using excess urea ensures a sufficient concentration of the reactive isocyanic acid intermediate. |
| Reaction Time | < 2 hours | 3-5 hours | Allows the reaction to proceed to completion, monitored by TLC/LC-MS. |
digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=10, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; decision [shape=diamond, fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; solution [shape=note, fillcolor="#E8F0FE", color="#4285F4", fontcolor="#202124"];start [label="Low Yield of 5-chloro-2(1H)-quinazolinone"]; check_sm [label="Check Starting Material Purity\n(NMR, MP, LC-MS)"]; is_sm_pure [decision, label="Is SM >98% Pure?"]; purify_sm [solution, label="Recrystallize 2-amino-6-chlorobenzamide.\nVerify purity before use."];
check_conditions [label="Review Reaction Conditions"]; is_temp_optimal [decision, label="Temp 190-200°C?"]; adjust_temp [solution, label="Optimize temperature in 10°C increments.\nAvoid >220°C."];
is_anhydrous [decision, label="Anhydrous Conditions?"]; use_anhydrous [solution, label="Oven-dry glassware.\nUse dry reagents.\nRun under N2/Ar."];
check_monitoring [label="Analyze Reaction Monitoring Data\n(TLC, LC-MS)"]; is_reaction_complete [decision, label="Reaction Complete?"]; increase_time [solution, label="Increase reaction time.\nConsider adding more urea."];
start -> check_sm; check_sm -> is_sm_pure; is_sm_pure -> check_conditions [label="Yes"]; is_sm_pure -> purify_sm [label="No"];
check_conditions -> is_temp_optimal; is_temp_optimal -> is_anhydrous [label="Yes"]; is_temp_optimal -> adjust_temp [label="No"];
is_anhydrous -> check_monitoring [label="Yes"]; is_anhydrous -> use_anhydrous [label="No"];
check_monitoring -> is_reaction_complete; is_reaction_complete -> solution [label="Yes\n(Investigate Workup)"]; is_reaction_complete -> increase_time [label="No"]; }
Caption: A systematic workflow for troubleshooting low product yield.
Q2: I am observing a significant amount of an insoluble, high-melting-point byproduct. What is it and how can I prevent its formation?
A2: The formation of insoluble byproducts is common in high-temperature condensation reactions. In this synthesis, the most likely culprit is the formation of dimers or oligomers.
Probable Side Reaction: At high temperatures, 2-amino-6-chlorobenzamide can undergo self-condensation. The amino group of one molecule can attack the amide carbonyl of another, leading to the formation of a dimeric species and the elimination of water. This can continue, forming oligomeric chains that are typically insoluble in common organic solvents.
Preventative Measures:
-
Control Reactant Concentration: If performing the reaction in a high-boiling solvent (e.g., diphenyl ether, sulfolane), using a higher dilution can disfavor intermolecular side reactions.[3]
-
Use Excess Urea: A higher concentration of urea promotes the desired reaction pathway over self-condensation. By ensuring the primary amine reacts preferentially with the urea-derived intermediate, the rate of self-condensation is reduced.
-
Gradual Heating: Bringing the reaction to the target temperature gradually can prevent localized "hot spots" where the rate of self-condensation might spike before the urea has sufficiently decomposed to isocyanic acid.
Q3: What is the recommended experimental protocol for this synthesis?
A3: The following protocol provides a reliable starting point. Optimization may be required based on your specific lab conditions and reagent quality.
Experimental Protocol:
Step 1: Synthesis of 2-amino-6-chlorobenzamide This step is necessary if the starting amide is not commercially available.
-
To a solution of 2-amino-6-chlorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
-
Cool the reaction mixture back to 0°C and bubble ammonia gas through the solution or add a solution of ammonium hydroxide (2.0 eq) dropwise.
-
Stir for 1 hour, then remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from an appropriate solvent like ethanol/water to yield pure 2-amino-6-chlorobenzamide.
Step 2: Synthesis of 5-chloro-2(1H)-quinazolinone
-
Combine 2-amino-6-chlorobenzamide (1.0 eq) and urea (2.5 eq) in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.
-
Heat the mixture in a sand or oil bath to 195°C. The mixture will melt and begin to evolve ammonia gas (use a proper fume hood and consider a bubbler to monitor gas evolution).
-
Maintain the temperature and stir vigorously for 3-4 hours. Monitor the reaction by TLC (e.g., using 10% methanol in dichloromethane) until the starting amide spot has disappeared.
-
Allow the reaction mixture to cool to approximately 100°C. While still warm, add hot water to the flask to begin breaking up the solid mass.
-
Cool to room temperature, and collect the crude solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove excess urea, followed by a cold ethanol wash to remove more soluble impurities.
-
Purify the crude product by recrystallization from glacial acetic acid or a DMF/water mixture to afford 5-chloro-2(1H)-quinazolinone as a crystalline solid.
Q4: How should I characterize the final product to confirm its identity and purity?
A4: A combination of spectroscopic and physical methods is essential for unambiguous characterization.
-
¹H NMR (DMSO-d₆, 400 MHz): Expect signals corresponding to the aromatic protons and the two N-H protons. The quinazolinone N-H protons often appear as broad singlets at δ 11-12 ppm and δ ~7-8 ppm. The three aromatic protons on the chlorinated ring will appear as a complex multiplet or as distinct doublets and triplets between δ 7.0 and 7.8 ppm.
-
¹³C NMR (DMSO-d₆, 100 MHz): Key signals include the C=O carbon of the quinazolinone ring around δ 160-165 ppm and the C2 carbon around δ 150 ppm.[4] Aromatic carbons will appear in the δ 115-140 ppm range.
-
Mass Spectrometry (ESI+): The primary ion observed should correspond to the protonated molecule [M+H]⁺. For 5-chloro-2(1H)-quinazolinone (C₈H₅ClN₂O), the expected m/z will show a characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy (ATR): Look for characteristic peaks for N-H stretching (broad, ~3200-3400 cm⁻¹), C=O stretching (strong, ~1680-1700 cm⁻¹), and C=N/C=C aromatic stretching (~1550-1650 cm⁻¹).
-
Melting Point: A sharp melting point indicates high purity. Compare the observed value with literature reports.
By systematically addressing these common issues, you can significantly improve the yield, purity, and reproducibility of your 5-chloro-2(1H)-quinazolinone synthesis.
References
-
Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates - NIH. Available at: [Link]
-
Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Available at: [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. Available at: [Link]
-
Synthesis of quinazolinones - Organic Chemistry Portal. Available at: [Link]
-
Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization | ACS Omega. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in 5-Chloro-2(1H)-quinazolinone Synthesis
This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in the synthesis of 5-chloro-2(1H)-quinazolinone. As a critical scaffold in medicinal chemistry, optimizing its synthesis is paramount. This document provides a structured, causality-driven approach to troubleshooting, moving beyond simple procedural lists to explain the chemical principles behind each recommendation.
Core Synthesis Pathway and Mechanism
The most common and direct route to 5-chloro-2(1H)-quinazolinone involves the cyclocondensation of 2-amino-6-chlorobenzoic acid with a one-carbon synthon, typically urea or formamide. The reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the stable heterocyclic ring.
Caption: General reaction scheme for 5-chloro-2(1H)-quinazolinone synthesis.
Troubleshooting Guide: A Symptom-Based Approach
Low yield is a symptom, not a root cause. Effective troubleshooting requires identifying the specific experimental observation and linking it to a probable cause. This section is structured to address the most common issues encountered during this synthesis.
Problem 1: Low or No Product Formation with High Starting Material Recovery
Question: My post-reaction analysis (TLC, LC-MS) shows a significant amount of unreacted 2-amino-6-chlorobenzoic acid. What are the primary reasons for this lack of conversion?
Answer: This issue points directly to an incomplete reaction, which can stem from several factors related to reaction conditions and reagent quality. A systematic approach is the most effective way to solve this.[1]
-
Potential Cause A: Suboptimal Reaction Conditions The cyclocondensation step, particularly the final dehydration, often requires significant thermal energy to overcome the activation barrier.[2] Insufficient temperature or reaction time is a common culprit.
-
Expert Recommendation: Conduct small-scale trial reactions to screen for the optimal temperature.[3] Many quinazolinone syntheses require temperatures exceeding 130°C, and sometimes a fusion reaction (neat) at 180-200°C is necessary, especially when using urea.
-
Causality: The intramolecular cyclization is an equilibrium process. High temperatures, often above the boiling point of water, help drive the reaction forward by removing water from the system, in accordance with Le Châtelier's principle.
-
| Parameter | Standard Range | Optimized Range | Rationale |
| Temperature | 120-150 °C | 150-200 °C | Overcomes activation energy for cyclization/dehydration. |
| Time | 2-4 hours | 4-8 hours | Ensures the reaction proceeds to completion. |
| Solvent | High-boiling (e.g., DMF, Diphenyl ether) or Solvent-free (Neat) | Solvent-free | High temperatures are easier to achieve and helps drive off water/ammonia. |
-
Potential Cause B: Purity and Stoichiometry of Reagents Impurities in starting materials can inhibit the reaction, while incorrect stoichiometry will naturally leave the excess reagent unreacted.[1][3]
-
Expert Recommendation:
-
Causality: Urea can decompose at high temperatures. Using an excess ensures a sufficient concentration is present throughout the reaction to drive the initial acylation. Moisture in reagents or solvents can hydrolyze intermediates, preventing cyclization. Ensure solvents are anhydrous if used.[2]
-
-
Potential Cause C: Inefficient Mixing In heterogeneous or solvent-free reactions, poor mixing can lead to localized overheating or areas of low reagent concentration, reducing the overall conversion rate.[1]
-
Expert Recommendation: Ensure vigorous mechanical or magnetic stirring throughout the reaction. For viscous melts, a mechanical stirrer is superior.
-
Causality: Efficient mixing ensures a homogenous distribution of energy and reactants, maximizing the frequency of effective molecular collisions necessary for the reaction to occur.
-
Problem 2: Complex Reaction Mixture with Multiple Byproducts
Question: My TLC/LC-MS analysis shows the formation of the desired product, but it is contaminated with numerous byproducts, making purification difficult and lowering the isolated yield. What are these side-products and how can I prevent them?
Answer: The formation of multiple byproducts suggests that side reactions are competing with the desired cyclization pathway. Controlling reaction conditions is key to improving selectivity.
Caption: Competing reaction pathways leading to low yield.
-
Potential Cause A: Thermal Decomposition While high temperatures are necessary, excessive heat can cause the starting material or the quinazolinone product to decompose.[1][2]
-
Expert Recommendation: Carefully control the reaction temperature using a thermostat-controlled heating mantle or oil bath. Do not exceed 220°C. Monitor the reaction by TLC at regular intervals to determine the point of maximum product formation before significant decomposition begins.[1]
-
Causality: Heterocyclic rings, while aromatic, have limits to their thermal stability. Functional groups can be eliminated, or the ring can undergo fragmentation at very high temperatures.
-
-
Potential Cause B: Intermolecular Condensation At high concentrations, the acylated intermediate can react with another molecule of 2-amino-6-chlorobenzoic acid rather than cyclizing intramolecularly, leading to dimers and oligomers.
-
Expert Recommendation: If performing the reaction in a solvent, ensure adequate dilution. If running neat, ensure rapid and efficient stirring to promote the sterically favored intramolecular cyclization over intermolecular reactions.
-
Causality: Intramolecular reactions (cyclization) are kinetically favored, but under conditions of high concentration and poor mixing, intermolecular reactions can become competitive.
-
Problem 3: Significant Product Loss During Workup and Purification
Question: I have evidence of good product formation in the crude reaction mixture, but my final isolated yield is very low. Where am I losing my product?
Answer: Product loss during isolation is a common issue that can often be resolved by optimizing the purification strategy.
-
Potential Cause A: Inefficient Precipitation/Extraction 5-chloro-2(1H)-quinazolinone has limited solubility in many common organic solvents and water. The workup procedure must account for this.
-
Expert Recommendation: After the reaction, the crude mixture is often a solid mass. A common workup involves treating the cooled mass with a hot aqueous base (like NaOH or K2CO3) to dissolve the acidic product as its salt, followed by filtration to remove insoluble impurities. The product is then re-precipitated by acidifying the filtrate with an acid like HCl.
-
Causality: The quinazolinone is amphoteric but primarily acidic due to the N-H proton. Converting it to its salt form increases aqueous solubility, allowing for purification by extraction or filtration.
-
-
Potential Cause B: Suboptimal Recrystallization Choosing the wrong solvent for recrystallization can lead to either poor recovery (if the product is too soluble) or inefficient purification (if it is not soluble enough).[3]
-
Expert Recommendation: Perform a systematic solvent screen to find the ideal recrystallization solvent.[3] Good candidates often include DMF, acetic acid, or ethanol/water mixtures. The ideal solvent should dissolve the product when hot but show low solubility when cold.
-
Self-Validating Protocol: Recrystallization Solvent Screening
-
Place ~20 mg of crude product into several test tubes.
-
Add 0.5 mL of a different candidate solvent (e.g., Ethanol, Isopropanol, Acetic Acid, DMF, Water) to each tube.
-
Observe solubility at room temperature.
-
Heat the tubes that did not dissolve to the solvent's boiling point. If the product dissolves, it is a potential candidate.
-
Cool the successful tubes slowly to room temperature and then in an ice bath.
-
The solvent that yields a high quantity of pure crystals is the optimal choice.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for monitoring the reaction's progress? A1: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase like Ethyl Acetate/Hexane (e.g., 7:3 or 8:2 v/v) and visualize under a UV lamp (254 nm). The product is typically more polar than the starting anthranilic acid derivative and will have a lower Rf value.
Q2: Are there modern alternatives to conventional heating that might improve yield? A2: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for quinazolinone synthesis by enabling rapid and uniform heating to the target temperature.[6][7]
Q3: How can I confirm the identity and purity of my final product? A3: A combination of techniques is best. Purity can be assessed by melting point determination and LC-MS. Structural confirmation should be done using ¹H NMR, ¹³C NMR, and mass spectrometry.
Key Experimental Protocols
Protocol 1: Synthesis of 5-chloro-2(1H)-quinazolinone (Neat Reaction)
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser (or air condenser), combine 2-amino-6-chlorobenzoic acid (10.0 g, 58.3 mmol) and urea (17.5 g, 291.5 mmol, 5 equivalents).
-
Heating: Place the flask in a sand or oil bath preheated to 190°C.
-
Reaction: Stir the mixture vigorously. The solids will melt to form a paste and then a liquid, with the evolution of ammonia gas. Maintain the temperature at 190-200°C for 4-6 hours. Monitor the reaction periodically by TLC.
-
Workup (Base-Acid Precipitation):
-
Allow the flask to cool to room temperature. The crude product will solidify.
-
Add 100 mL of 2 M sodium hydroxide solution and heat the mixture to 80-90°C with stirring until the solid dissolves.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and slowly acidify to pH 5-6 by adding concentrated hydrochloric acid dropwise with vigorous stirring.
-
A white or off-white precipitate will form.
-
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry in a vacuum oven at 80°C.
-
Expected Yield: 70-85% (before recrystallization).
-
Protocol 2: Purification by Recrystallization from Acetic Acid
-
Dissolution: Place the crude, dry 5-chloro-2(1H)-quinazolinone in an Erlenmeyer flask. Add the minimum amount of hot glacial acetic acid required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The product will crystallize. To maximize recovery, place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol to remove residual acetic acid, and then with cold water.
-
Drying: Dry the pure crystals in a vacuum oven.
References
- BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- BenchChem Technical Support Team. (2025). Addressing side reactions in the synthesis of N-substituted quinazolinones. Benchchem.
- Guidechem. What is 2-Amino-6-chlorobenzoic acid and how is it synthesized?. FAQ - Guidechem.
- BenchChem Technical Support Team. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. Benchchem.
- ChemicalBook. 2-Amino-6-chlorobenzoic acid synthesis. ChemicalBook.
- BenchChem Technical Support Team. (2025). Troubleshooting common side reactions in quinazoline synthesis. Benchchem.
- Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI.
- Asif, M. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives.
- Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.
- Safari, J., & Gandomi-Ravandi, S. (2013). Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl)
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Amino-6-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Quinazolinones, the Winning Horse in Drug Discovery | MDPI [mdpi.com]
- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
"purification challenges and solutions for 5-chloro-2(1H)-quinazolinone"
Welcome to the technical support center for 5-chloro-2(1H)-quinazolinone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic compound. Here, we address common purification challenges and provide robust, field-tested solutions to help you achieve the desired purity and yield in your experiments.
Introduction: The Purification Challenge
5-Chloro-2(1H)-quinazolinone is a key intermediate in the synthesis of various pharmacologically active molecules.[1] Its purification can be non-trivial due to its moderate polarity, potential for tautomerism, and the nature of impurities generated during its synthesis.[2] Typical synthetic routes, such as the condensation of a substituted anthranilic acid with a nitrogen source like urea or cyanamide, can lead to a range of impurities including unreacted starting materials, over-cyclized products, or polymeric tars.[1][3] This guide provides a systematic approach to troubleshooting these issues.
Troubleshooting Guide: Common Purification Issues
This section provides a quick-reference table for identifying and resolving common problems encountered during the purification of 5-chloro-2(1H)-quinazolinone.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) & Protocol |
| Low Purity After Initial Isolation | - Unreacted starting materials (e.g., 2-amino-6-chlorobenzoic acid).- Formation of side-products or isomers. | Acid-Base Extraction: Utilize the acidic nature of unreacted anthranilic acid. Dissolve the crude product in ethyl acetate, wash with a saturated sodium bicarbonate solution to remove acidic impurities, then wash with brine, dry over Na₂SO₄, and concentrate. |
| Persistent Yellow or Brown Coloration | - Polymeric byproducts (tars) formed during high-temperature cyclization reactions.- Residual colored impurities from starting materials. | Activated Charcoal Treatment: During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot solution. Swirl for 5-10 minutes, then perform a hot filtration through a pad of celite to remove the charcoal and adsorbed impurities.[4] |
| Poor Recovery After Recrystallization | - The compound is too soluble in the chosen solvent, even at low temperatures.- An excessive volume of solvent was used for dissolution. | Solvent/Anti-Solvent System: Identify a solvent in which the compound is highly soluble (e.g., DMSO, DMF, hot ethanol) and an "anti-solvent" in which it is poorly soluble (e.g., water, hexane). Dissolve the compound in a minimal amount of the hot solvent and slowly add the anti-solvent until turbidity persists. Allow to cool slowly for crystal formation. |
| Product Fails to Crystallize ("Oils Out") | - Presence of impurities that inhibit crystal lattice formation.- Supersaturation of the solution is too high, leading to amorphous precipitation. | Scratching & Seeding: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If available, add a single seed crystal of pure product. Ensure the cooling process is slow and gradual. |
| Co-eluting Impurities in Column Chromatography | - Impurity has a very similar polarity to the product.- Tautomerization on the silica gel surface causing band broadening. | Optimize Mobile Phase: Switch to a different solvent system. If using Ethyl Acetate/Hexane, try a system with different selectivity like Dichloromethane/Methanol. Adding 0.5-1% acetic acid or triethylamine to the mobile phase can suppress ionization and improve peak shape for acidic or basic compounds, respectively. |
Purification Workflow Decision Guide
Choosing the right purification strategy is critical. The following diagram outlines a logical workflow for purifying crude 5-chloro-2(1H)-quinazolinone.
Caption: Decision workflow for selecting the appropriate purification method.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the recrystallization of 5-chloro-2(1H)-quinazolinone?
A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For 5-chloro-2(1H)-quinazolinone, good starting points for screening are polar protic solvents.
-
Ethanol or Isopropanol: Often effective, but solubility might be significant even when cold, potentially leading to lower recovery.
-
Ethanol/Water or Acetonitrile/Water: A solvent/anti-solvent system is often most effective. Dissolve the crude product in a minimal amount of hot ethanol or acetonitrile and add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly.
-
Acetic Acid: While an excellent solvent for many quinazolinones, residual acetic acid can be difficult to remove. Use this only if other solvents fail, followed by thorough drying under a high vacuum.
Q2: My compound seems insoluble in common chromatography solvents like ethyl acetate/hexane. What should I do?
A2: This is a common issue for heterocyclic compounds with hydrogen-bonding capabilities. If solubility is a problem, you need to increase the polarity of your mobile phase or modify your technique.
-
Switch to a Stronger Mobile Phase: Use a dichloromethane (DCM)/methanol gradient. Start with 100% DCM and gradually increase the methanol concentration (e.g., 0-10%). DCM is a better solvent than ethyl acetate for many heterocycles, and methanol is a strong polar modifier.
-
Dry Loading: Pre-adsorb your crude material onto a small amount of silica gel. First, dissolve your compound in a solvent it is soluble in (like DCM/methanol or acetone), add silica gel (approx. 2-3 times the weight of your compound), and evaporate the solvent completely to get a free-flowing powder. This powder can then be loaded onto the top of your column. This technique ensures that the compound is introduced to the column in a concentrated band, improving separation.
Q3: How can I specifically remove unreacted 2-amino-6-chlorobenzoic acid?
A3: The key is to exploit the carboxylic acid functional group, which is absent in your final product. An acid-base extraction is the most efficient method.[4]
-
Dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium carbonate (Na₂CO₃) solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
-
Repeat the wash 2-3 times.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to yield the purified product.
Q4: What are the most reliable analytical techniques for assessing the final purity of 5-chloro-2(1H)-quinazolinone?
A4: A combination of methods is always best for a comprehensive purity assessment.[5][6]
-
¹H NMR Spectroscopy: This is essential. It confirms the structure and can reveal the presence of impurities if their protons do not overlap with your product's signals. Integration of impurity peaks versus product peaks can give a molar ratio. For higher accuracy, quantitative NMR (qNMR) against a certified internal standard can be used.[6]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is highly sensitive for detecting impurities. Use a high-resolution mass spectrometer (HRMS) to get accurate mass data, which can help in identifying the molecular formulas of unknown impurities.[5] An HPLC with a UV detector will provide the purity profile as a percentage based on peak area at a specific wavelength.[7]
-
Elemental Analysis (CHN): This provides the percentage of Carbon, Hydrogen, and Nitrogen in your sample. If the experimental values are within ±0.4% of the theoretical values calculated for your molecular formula (C₈H₅ClN₂O), it is a strong indicator of high purity.[8]
Q5: I see a persistent impurity with a mass of M+14 in my LC-MS analysis. What could it be and how can I remove it?
A5: An M+14 peak often suggests the presence of a methylated analogue. In quinazolinone synthesis, if a methylating agent or a solvent like methanol is present under certain conditions, N-methylation can occur. Another possibility is an impurity from your starting materials. To remove this, chromatography is your best option. Since the polarity difference will be minimal, you may need to use a shallow gradient and/or a longer column to achieve baseline separation. For example, run a gradient of 20% to 40% ethyl acetate in hexane over 30 column volumes to effectively separate closely-eluting compounds.
Experimental Protocol: Purification by Recrystallization
This protocol describes a standard procedure for purifying 5-chloro-2(1H)-quinazolinone using a solvent/anti-solvent system.
Materials:
-
Crude 5-chloro-2(1H)-quinazolinone
-
Ethanol (EtOH)
-
Deionized Water
-
Erhlenmeyer flasks
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethanol (e.g., 10 mL) and heat the mixture to a gentle boil while stirring.
-
Continue to add ethanol in small portions until the solid is completely dissolved. Avoid adding a large excess.
-
To the hot, clear solution, add hot deionized water dropwise until the solution just begins to turn cloudy (the point of saturation).
-
If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold 50:50 ethanol/water mixture.
-
Dry the purified crystals under a high vacuum to remove all residual solvents.
-
Characterize the final product for purity using NMR and LC-MS.[9]
References
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google P
- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science.
- 5-Chloro-1,2-dihydroquinazolin-2-one. ChemScene.
- Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)acetamide: A Comparative Guide to Analytical Methods. Benchchem.
- Method for preparing 5-chloro-8-hydroxyquinoline.
- Preparation method of 5-chloro-8-hydroxyquinoline and purific
- Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica. (URL not available)
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2021). PMC - NIH.
- Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC - PubMed Central.
- Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. (2023). NIH.
- Synthetic route for the synthesis of quinazoline derivatives (7–27).
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). PMC.
- quinazolinones. 2. Synthesis of 6a,7-dihydro-5H-quinazolino[1,2-a]quinazoline-5,8(6H)-diones. Journal of Organic Chemistry. (URL not available)
- 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. (2023). PMC.
-
Synthesis of quinazolines. Organic Chemistry Portal. [Link]
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2011). PMC - NIH.
-
Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
- Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods. Benchchem.
- Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. (2014). The Royal Society of Chemistry.
- 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline. (2022). MDPI.
-
2(1H)-Quinazolinone, 5-chloro-. LookChem. [Link]
- Efficient synthesis of quinazolinones through base promoted dehydrocyclization using copper (II)
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for preparing 5-chloro-8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2(1H)-Quinazolinone, 5-chloro-(60610-16-4) 1H NMR [m.chemicalbook.com]
Technical Support Center: A Guide to Improving the Purity of Synthesized 5-chloro-2(1H)-quinazolinone
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis and purification of 5-chloro-2(1H)-quinazolinone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the purity of the final compound.
I. Understanding the Synthesis and Potential Impurities
The synthesis of 5-chloro-2(1H)-quinazolinone typically involves the cyclization of 2-amino-6-chlorobenzoic acid or its derivatives. While various synthetic routes exist, a common approach involves reacting 2-amino-6-chlorobenzoic acid with a suitable one-carbon source, such as formamide or urea.[1][2] The purity of the final product is highly dependent on the quality of starting materials, reaction conditions, and the effectiveness of the purification strategy.
Potential impurities can arise from several sources:
-
Unreacted Starting Materials: Incomplete reactions can leave residual 2-amino-6-chlorobenzoic acid or other precursors in the crude product.
-
Side-Reaction Products: Undesired parallel or subsequent reactions can generate structurally related impurities. For instance, the formation of N-substituted quinazolinones can occur if primary amines are present as contaminants.[3]
-
Isomeric Impurities: Depending on the synthetic route, the formation of other chloro-substituted quinazolinone isomers is a possibility.
-
Degradation Products: The product may degrade under harsh reaction or work-up conditions.
The following diagram illustrates a general synthesis pathway and highlights potential points for impurity formation.
Caption: General synthesis pathway and potential sources of impurities.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and purification of 5-chloro-2(1H)-quinazolinone.
Q1: My final product has a low melting point and a broad melting range. What could be the issue?
A low and broad melting point is a classic indicator of an impure compound. The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point range. It is crucial to employ further purification steps.
Q2: Thin Layer Chromatography (TLC) of my crude product shows multiple spots. How do I interpret this?
Multiple spots on a TLC plate confirm the presence of more than one compound in your sample. The spot corresponding to your desired product should be identified by comparing its Rf value to a known standard if available. The other spots represent impurities. The relative intensity of the spots can give a rough estimate of the impurity levels.
Q3: What are the best analytical techniques to assess the purity of 5-chloro-2(1H)-quinazolinone?
A combination of techniques provides the most comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying closely related impurities.[4] A reverse-phase C18 column is often suitable.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities by the presence of unexpected signals.[6][7]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and can help in identifying impurities by their mass-to-charge ratio.[6]
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups in the molecule.[8]
III. Troubleshooting Guide: A Problem-Solution Approach
This guide provides a structured approach to troubleshooting common purity issues.
Problem 1: Persistent presence of starting materials in the final product.
-
Potential Cause: Incomplete reaction due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reagents.
-
Solution:
-
Optimize Reaction Time: Monitor the reaction progress using TLC or HPLC to determine the point of maximum conversion.
-
Adjust Temperature: Gradually increase the reaction temperature, while being mindful of potential side reactions or product degradation.
-
Modify Stoichiometry: Consider using a slight excess of the one-carbon source (e.g., urea or formamide) to drive the reaction to completion.
-
Problem 2: Presence of colored impurities.
-
Potential Cause: Formation of polymeric or degradation byproducts, often due to high reaction temperatures or extended reaction times.
-
Solution:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture briefly, then filter through celite to remove the carbon and adsorbed impurities.[4]
-
Recrystallization: This is a highly effective method for removing colored impurities. Select a solvent in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble at all temperatures.
-
Problem 3: HPLC analysis reveals one or more significant unknown impurity peaks.
-
Potential Cause: Formation of side-reaction products or isomers.
-
Solution:
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities.[5] A silica gel column is commonly used for quinazolinone derivatives.[5] The choice of eluent (solvent system) is critical and should be optimized using TLC first.[5]
-
Preparative HPLC: For difficult separations or to obtain a highly pure sample for analytical purposes, preparative HPLC can be employed.[5]
-
The following flowchart outlines a general troubleshooting workflow for improving purity.
Caption: A logical workflow for troubleshooting purity issues.
IV. Detailed Experimental Protocols
A. Protocol for Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds.[5]
Objective: To remove soluble impurities from the crude 5-chloro-2(1H)-quinazolinone.
Materials:
-
Crude 5-chloro-2(1H)-quinazolinone
-
A suitable solvent (e.g., ethanol, methanol, acetic acid, or a solvent mixture)
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Filter paper and funnel (Büchner funnel for vacuum filtration is recommended)
-
Ice bath
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test small amounts of the crude product in various solvents to find the most suitable one.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The desired compound should crystallize out. Cooling in an ice bath can further increase the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
B. Protocol for Column Chromatography
Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.[5]
Objective: To separate 5-chloro-2(1H)-quinazolinone from impurities with different polarities.
Materials:
-
Crude 5-chloro-2(1H)-quinazolinone
-
Silica gel (230-400 mesh)[5]
-
Eluent (solvent system, e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Collection tubes or flasks
Procedure:
-
Eluent Selection: Use TLC to determine the optimal solvent system that provides good separation between the desired product and impurities (Rf value of the product should be around 0.3-0.4).
-
Column Packing: Prepare a slurry of silica gel in the eluent and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and add a thin layer of sand on top to protect the silica bed.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-chloro-2(1H)-quinazolinone.
V. Data Summary
The following table provides a general guide for selecting a purification method based on the type of impurity.
| Impurity Type | Recommended Primary Purification Method | Recommended Secondary Method |
| Unreacted Starting Materials | Optimize Reaction Conditions / Column Chromatography | Recrystallization |
| Colored Byproducts | Recrystallization with Activated Carbon Treatment | Column Chromatography |
| Isomers/Closely Related Impurities | Column Chromatography | Preparative HPLC |
VI. Conclusion
Improving the purity of synthesized 5-chloro-2(1H)-quinazolinone requires a systematic approach that combines reaction optimization with effective purification strategies. By carefully analyzing the impurity profile and selecting the appropriate purification techniques, researchers can achieve high-purity material essential for downstream applications in drug discovery and development.
References
- Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. Benchchem.
- Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers.
- Addressing side reactions in the synthesis of N-substituted quinazolinones. Benchchem.
- 0.001%, purification through column chromatography. NMR showed additional peaks for pyrrolidine, reaction.
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
- Journal of Material Sciences & Manufacturing Research. Semantic Scholar.
- Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. NIH.
- Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four- Component Synthesis of 4(3H)-Quinazolinones. The Royal Society of Chemistry.
- Supporting Information. The Royal Society of Chemistry.
- Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. PMC - NIH.
- 2-Amino-5-chlorobenzoic acid synthesis. ChemicalBook.
- Newer potential quinazolinones as hypotensive agents.
- Separation of 4(1H)-Quinazolinone, 2-(3,5-dichloro-2-hydroxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
- Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.
- Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega.
- (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
- Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Eureka.
- How is 2-Amino-5-chlorobenzoic acid applied and prepared in drug synthesis?. Guidechem.
- Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica.
- QUINAZOLINONE, 4/3H/-, 3-/3-CHLORO- O-TOLYL/-2-METHYL-, - Optional[1H NMR]. SpectraBase.
- 5-chloro-1, 2-dihydroquinazolin-2-one, min 97%, 100 mg.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central.
- Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. NIH.
- Synthetic route for the synthesis of quinazoline derivatives (7–27).. ResearchGate.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
- Quinazolinones, the Winning Horse in Drug Discovery. MDPI.
- CN1405155A - 5-chloro-8-hydroxyquinoline preparation method. Google Patents.
- 5-Chloro-2(1H)-pyridinone. MedChemExpress.
- CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline. Google Patents.
- Treatment methods and performance. World Health Organization (WHO).
- Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid. Chemical Methodologies.
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"stability issues of 5-chloro-2(1H)-quinazolinone in solution"
Welcome to the technical support guide for 5-chloro-2(1H)-quinazolinone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered when working with this compound in solution. As a heterocyclic scaffold of significant interest in medicinal chemistry, understanding its behavior in various experimental settings is critical for generating reliable and reproducible data.[1][2][3] This guide provides field-proven insights and troubleshooting protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a diagnostic workflow and recommended corrective actions.
Q1: My 5-chloro-2(1H)-quinazolinone solution, which was initially clear, has now become cloudy or formed a precipitate. What is happening and how can I fix it?
A1: This is a common issue that typically points to solubility limits being exceeded, often triggered by changes in temperature or solvent composition.
Underlying Causes:
-
Temperature Fluctuation: Many researchers prepare stock solutions in solvents like DMSO at room temperature and then store them at 4°C or -20°C. 5-chloro-2(1H)-quinazolinone, like many organic compounds, is less soluble at lower temperatures, causing it to precipitate out of solution.
-
Solvent Composition Change: When an aliquot of a high-concentration stock solution (e.g., in DMSO) is diluted into an aqueous buffer for an assay, the drastic change in solvent polarity can cause the compound to crash out if its solubility in the final aqueous medium is low.
-
pH Shift: The quinazolinone structure contains ionizable groups. A significant shift in the pH of your solution can alter the compound's ionization state to one that is less soluble, leading to precipitation.
Diagnostic & Resolution Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Q2: I've noticed a yellow or brown tint developing in my stock solution over time. Does this indicate degradation?
A2: Yes, a color change is a strong visual indicator of chemical degradation. Quinazolinone derivatives can be susceptible to both photo-oxidation and thermal degradation, which can generate chromophoric byproducts.[4][5]
Primary Causes:
-
Photodegradation: Exposure to ambient laboratory light, especially UV wavelengths, can induce decomposition. Some quinazoline derivatives have been shown to be unstable under normal room lighting conditions.[5]
-
Oxidation: The presence of dissolved oxygen in the solvent can lead to oxidative degradation, particularly with prolonged storage or exposure to heat.
-
Thermal Stress: While generally stable at room temperature for short periods, long-term storage at elevated temperatures can accelerate degradation.[4][6]
Preventative Measures & Verification:
-
Protect from Light: Always store stock solutions in amber vials or wrap clear vials in aluminum foil. Minimize exposure to light during experimental setup.
-
Use High-Purity Solvents: Use anhydrous, high-purity solvents (e.g., DMSO) to minimize contaminants that could catalyze degradation.
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to displace oxygen.
-
Verification: To confirm degradation, run an analytical test such as HPLC-UV or LC-MS on the discolored solution. Compare the chromatogram to that of a freshly prepared, colorless standard. The appearance of new peaks or a decrease in the area of the main peak confirms degradation.
Q3: My compound is showing reduced activity in my bioassay, or I'm seeing unexpected peaks in my HPLC/LC-MS analysis. How can I confirm and troubleshoot chemical degradation?
A3: A loss of potency is a critical sign of degradation. The primary mechanism of degradation for 5-chloro-2(1H)-quinazolinone in the presence of nucleophiles (like water) is hydrolysis of the lactam bond within the pyrimidine ring.[7][8] This ring-opening event fundamentally changes the molecule's structure and, consequently, its biological activity.
Degradation Pathway: Hydrolysis The amide bond at the N1-C2 position is susceptible to cleavage, especially under non-neutral pH conditions or at elevated temperatures in aqueous media.[7] This results in the formation of 2-amino-5-chlorobenzoic acid derivatives.
Caption: Experimental workflow for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 5-chloro-2(1H)-quinazolinone as a solid and in solution?
A1: Proper storage is crucial for maintaining compound integrity.
| Form | Temperature | Conditions | Rationale |
| Solid Powder | Room Temperature or 4°C | Tightly sealed container, desiccated. | Stable as a solid. Desiccation prevents uptake of atmospheric moisture. |
| Stock Solution (e.g., in DMSO) | -20°C (Long-term) | Tightly sealed, amber vials. | Minimizes thermal degradation and solvent evaporation. Protection from light is critical. [5] |
| 4°C (Short-term, <1 week) | Tightly sealed, amber vials. | Suitable for solutions that will be used frequently, but check for precipitation before each use. |
Always allow frozen solutions to fully thaw and equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture into the solution.
Q2: Which solvents are recommended for preparing stock solutions? Are there any to avoid?
A2: The choice of solvent is critical for both solubility and stability.
-
Recommended:
-
DMSO (Dimethyl Sulfoxide): Generally the best choice. It offers high solubility for many quinazolinone derivatives and is relatively non-reactive.
-
DMF (Dimethylformamide): Another good option with high solubilizing power. Ensure it is a high-purity, anhydrous grade.
-
-
Use with Caution:
-
Ethanol/Methanol: While some solubility may be achieved, these protic solvents can participate in long-term degradation (hydrolysis/solvolysis), especially if water is present. Prepare fresh solutions if using these.
-
Aqueous Buffers: Direct dissolution in aqueous buffers is often challenging due to low solubility. It is strongly recommended to first prepare a high-concentration stock in DMSO and then perform serial dilutions into the aqueous medium immediately before the experiment. Be mindful of the final DMSO concentration in your assay.
-
The quinazolinone core exists in a lactam-lactim tautomeric equilibrium. In polar solvents, the lactim form can be favored, which may influence reactivity and potential for side reactions like O-alkylation. [2]
Q3: How does pH impact the stability of 5-chloro-2(1H)-quinazolinone in aqueous solutions?
A3: The quinazolinone scaffold is generally most stable in neutral or near-neutral pH solutions. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the internal amide (lactam) bond, leading to ring-opening and inactivation. [7][8]If your experiment requires an aqueous solution, it is imperative to use a well-buffered system (e.g., PBS at pH 7.4 or HEPES) to maintain a stable pH environment. Avoid prolonged incubation in solutions with pH < 5 or pH > 9.
Q4: What specific analytical methods are suitable for monitoring the stability of this compound?
A4: A stability-indicating analytical method is one that can separate the intact parent compound from its potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard. A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid or TFA) is typically effective. UV detection at a wavelength corresponding to the compound's absorbance maximum (e.g., ~224 nm and ~315 nm for similar quinazoline structures) allows for quantification. [5]* Liquid Chromatography-Mass Spectrometry (LC-MS): This provides an orthogonal detection method. It is highly sensitive and can help in identifying the mass of the parent compound and any degradants, which is invaluable for elucidating degradation pathways. [9][10]
References
-
Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]
-
Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. SciSpace. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Journal of Pharmaceutical Sciences. [Link]
-
Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences. [Link]
-
A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. YMER. [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]
-
Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI. [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. [Link]
-
Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules. [Link]
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ymerdigital.com [ymerdigital.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Ensuring the Stability of 5-chloro-2(1H)-quinazolinone
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 5-chloro-2(1H)-quinazolinone to prevent its degradation. The quinazolinone scaffold is a cornerstone in medicinal chemistry, valued for its broad range of biological activities.[1][2][3] While the quinazolinone ring system is noted for its relative stability, the presence of specific functional groups and exposure to suboptimal environmental conditions can compromise the integrity of your sample.[4] This guide offers troubleshooting advice and frequently asked questions to ensure the long-term stability and reliability of your experimental results.
Troubleshooting Guide: Identifying and Preventing Degradation
This section addresses common issues encountered during the storage and handling of 5-chloro-2(1H)-quinazolinone in a question-and-answer format.
Question 1: I've noticed a change in the color and physical appearance of my solid 5-chloro-2(1H)-quinazolinone sample over time. What is the likely cause?
A change in the physical appearance of your compound, such as discoloration (e.g., turning yellow or brown) or clumping, is a primary indicator of degradation. The most common culprits are oxidation and photodegradation.
-
Oxidation: The quinazolinone ring, with its two nitrogen atoms, can be susceptible to oxidation, especially in the presence of atmospheric oxygen.[5] This process can be accelerated by exposure to light and elevated temperatures, leading to the formation of colored byproducts. The pyrimidine nucleus, in particular, can be prone to oxidation, which may result in ring-opening or the formation of N-oxides.[5]
-
Photodegradation: Many heterocyclic compounds are light-sensitive.[6] Exposure to ambient light, especially UV radiation, can provide the energy to initiate degradation reactions, leading to the formation of impurities and a change in the sample's appearance.
Question 2: My analytical data (HPLC, LC-MS, NMR) from a stored sample of 5-chloro-2(1H)-quinazolinone shows unexpected peaks. What are the potential degradation pathways?
The appearance of new peaks in your analytical chromatogram or spectrum is a clear sign of degradation. The primary degradation pathways for quinazolinone derivatives include hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The pyrimidine ring of the quinazolinone scaffold can be susceptible to hydrolysis, particularly under acidic or basic conditions.[4][5] This can lead to the cleavage of the amide bond within the ring, resulting in the formation of ring-opened products.
-
Oxidation: As mentioned previously, the nitrogen atoms and the benzene ring are susceptible to oxidation. This can lead to the formation of N-oxides or hydroxylated derivatives on the benzene ring.
-
Photodegradation: Exposure to light can induce a variety of complex degradation reactions, leading to a mixture of byproducts.
Below is a diagram illustrating the potential degradation pathways for 5-chloro-2(1H)-quinazolinone.
Caption: Potential degradation pathways for 5-chloro-2(1H)-quinazolinone.
Question 3: What are the optimal storage conditions to ensure the long-term stability of 5-chloro-2(1H)-quinazolinone?
To minimize degradation, it is crucial to control the storage environment. The following table summarizes the recommended storage conditions and the rationale behind them.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (short-term) or -20°C (long-term) | Lowering the temperature significantly reduces the rate of all chemical reactions, including hydrolysis and oxidation. |
| Light | Store in an amber vial or in a dark place. | Protects the compound from photodegradation by blocking UV and visible light. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation by displacing atmospheric oxygen. This is particularly important for long-term storage. |
| Humidity | Store in a desiccator or with a desiccant. | Minimizes exposure to moisture, thereby preventing hydrolysis. |
Question 4: How can I experimentally verify the stability of my 5-chloro-2(1H)-quinazolinone sample under my laboratory's storage conditions?
A well-designed stability study can provide empirical data on the degradation rate of your compound. Below is a general protocol for such a study.
Experimental Protocol: Stability Assessment of 5-chloro-2(1H)-quinazolinone
-
Sample Preparation:
-
Accurately weigh several aliquots of your 5-chloro-2(1H)-quinazolinone into separate, appropriate vials (e.g., amber HPLC vials).
-
Prepare a stock solution in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
-
Stress Conditions:
-
Expose the aliquots (both solid and in solution) to a range of conditions you wish to test, for example:
-
Temperature: Room temperature, 4°C, -20°C, and an elevated temperature (e.g., 40°C) as an accelerated stability condition.
-
Light: One set of samples exposed to ambient lab light and another set wrapped in aluminum foil to protect from light.
-
Humidity: One set in a desiccator and another at ambient humidity.
-
-
-
Time Points:
-
Establish a timeline for analysis. For example, T=0, 1 week, 2 weeks, 1 month, and 3 months.
-
-
Analytical Method:
-
At each time point, analyze the samples using a validated stability-indicating method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]
-
Your analytical method should be able to separate the parent compound from its potential degradation products.
-
-
Data Analysis:
-
At each time point, calculate the percentage of the parent compound remaining.
-
Plot the percentage of the parent compound versus time for each storage condition. This will give you a degradation profile and help you determine the optimal storage conditions for your lab.
-
Frequently Asked Questions (FAQs)
Is 5-chloro-2(1H)-quinazolinone sensitive to pH changes when in solution?
Yes, the stability of the quinazolinone ring can be pH-dependent. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the amide bond in the pyrimidine ring.[5] It is advisable to prepare solutions in neutral or buffered systems if they are to be stored for any length of time.
Can I store solutions of 5-chloro-2(1H)-quinazolinone? If so, for how long and under what conditions?
While it is always best practice to prepare solutions fresh, if storage is necessary, it should be done with care. Solutions are generally less stable than the solid compound. If you must store a solution, use a high-purity, dry solvent, store it at -20°C or -80°C in a tightly sealed container, and protect it from light. The acceptable storage duration will depend on the solvent and concentration and should be determined by a stability study as outlined above.
What are some common degradation products I should look for when analyzing my sample by LC-MS?
Based on the potential degradation pathways, you might look for masses corresponding to:
-
Hydrolyzed products: The mass of the parent compound plus the mass of water (M+18).
-
Oxidized products: The mass of the parent compound plus the mass of one or more oxygen atoms (M+16, M+32).
-
Photodegradation products: These can be varied, but you may observe dimers or other complex structures.
By implementing these storage and handling procedures, you can significantly reduce the risk of degradation and ensure the quality and reliability of your 5-chloro-2(1H)-quinazolinone samples.
References
- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous determination of vinclozolin and detection of its degradation products in mouse plasma, serum and urine, and from rabbit bile, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst and Solvent for 5-Chloro-2(1H)-quinazolinone Synthesis
Welcome to the technical support center for the synthesis of 5-chloro-2(1H)-quinazolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Catalyst Selection and Troubleshooting
The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of your 5-chloro-2(1H)-quinazolinone synthesis. This section will guide you through catalyst selection, address common issues, and provide troubleshooting strategies.
Q1: What are the most common classes of catalysts for quinazolinone synthesis, and how do I choose the right one for my starting materials?
A1: Quinazolinone synthesis can be broadly catalyzed by acids, bases, or metal catalysts. The optimal choice depends heavily on your specific synthetic route and starting materials.
-
Acid Catalysts: These are frequently employed in condensation reactions. For instance, in the reaction of an anthranilic acid derivative with a nitrogen source, an acid catalyst facilitates the cyclization step. Common choices include p-toluenesulfonic acid (p-TSA), trifluoroacetic acid (TFA), and acetic acid.[1] Lewis acids can also be utilized.[2]
-
Base Catalysts: Base-promoted reactions are also prevalent, particularly in multi-component syntheses.[1] Organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) and inorganic bases such as potassium carbonate (K2CO3) are often used.[1][3][4]
-
Metal Catalysts: Transition metal catalysts, especially palladium and copper complexes, are instrumental in cross-coupling reactions to form the quinazolinone core.[5][6][7][8][9] For example, palladium-catalyzed reactions are widely used for C-N bond formation.[5][10] Copper catalysts are also effective, often in combination with a base, for reactions involving ortho-halobenzamides.[3][4][11]
Expert Insight: For the synthesis of 5-chloro-2(1H)-quinazolinone, starting from 2-amino-6-chlorobenzoic acid or its derivatives, an acid catalyst is a logical starting point to promote condensation and cyclization. If you are employing a route involving cross-coupling, a palladium or copper catalyst system will be necessary.
Q2: I am observing low yields in my acid-catalyzed synthesis of 5-chloro-2(1H)-quinazolinone. What are the likely causes and how can I improve the yield?
A2: Low yields in acid-catalyzed quinazolinone synthesis can stem from several factors. Here’s a troubleshooting guide:
-
Insufficient Catalyst Loading: The amount of acid catalyst can be critical. While catalytic amounts are often sufficient, some reactions may require a higher loading to drive the equilibrium towards the product.[1]
-
Inappropriate Acid Strength: The pKa of the acid catalyst matters. A weaker acid like acetic acid might not be effective for all substrates, while a stronger acid like TFA could lead to side reactions or decomposition.[1] Experimenting with different acid catalysts (e.g., p-TSA, TFA, HCl) is recommended.[1][12]
-
Water Removal: Condensation reactions produce water, which can inhibit the reaction or lead to hydrolysis of the product. Employing a Dean-Stark apparatus or using a solvent that forms an azeotrope with water (like toluene) can significantly improve yields.
-
Reaction Temperature and Time: Ensure the reaction is running at an optimal temperature and for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13] High temperatures can sometimes lead to decomposition.[13]
Q3: My palladium-catalyzed cross-coupling reaction to form the quinazolinone ring is sluggish or failing. What should I investigate?
A3: Palladium-catalyzed cross-coupling reactions are powerful but can be sensitive to several parameters.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact the reaction's efficiency. Common phosphine-based ligands like XPhos and Xantphos are often effective.[10]
-
Base Selection: The base is critical for the transmetalation step in the catalytic cycle.[10] Inorganic bases like Na2CO3 or K2CO3 are commonly used.[10] The choice of base should be optimized for your specific substrate and solvent system.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation.
-
Solvent: The solvent can influence the solubility of the reactants and the stability of the catalytic species. Toluene, DMF, and DMSO are commonly used solvents for these reactions.[3][4][10]
Section 2: Solvent Optimization and Troubleshooting
The solvent is not merely an inert medium but an active participant that can profoundly influence reaction rates, yields, and even the reaction pathway.
Q4: How does the choice of solvent affect the synthesis of 5-chloro-2(1H)-quinazolinone?
A4: The solvent plays a multifaceted role in the synthesis:
-
Solubility: The solvent must effectively dissolve the reactants, reagents, and catalyst to ensure a homogeneous reaction mixture.
-
Polarity: The polarity of the solvent can influence the transition state of the reaction. Highly polar solvents like DMF and water have been shown to give excellent yields in some quinazolinone syntheses, while non-polar solvents like toluene and THF can be less effective.[14]
-
Boiling Point: The boiling point of the solvent determines the maximum temperature at which the reaction can be run at atmospheric pressure. For reactions requiring high temperatures, a high-boiling solvent is necessary.[13]
-
Azeotropic Properties: As mentioned earlier, solvents that form an azeotrope with water can be advantageous in driving condensation reactions to completion.
Q5: I am observing significant side product formation. Could the solvent be the culprit?
A5: Absolutely. The solvent can influence the selectivity of a reaction.
-
Polar vs. Non-polar: In some cases, switching from a polar to a non-polar solvent, or vice versa, can suppress the formation of side products by altering the relative energies of different reaction pathways.[14]
-
Protic vs. Aprotic: Protic solvents (e.g., ethanol, water) can participate in hydrogen bonding and may favor certain reaction mechanisms, while aprotic solvents (e.g., THF, DMF) will not. For instance, some reactions proceed smoothly in water, providing excellent yields.[14]
-
"Green" Solvents: Consider environmentally benign solvents. For example, anisole has been used as a green solvent for the synthesis of quinazolinones.[5][15] Deep eutectic solvents (DESs) also serve as both the solvent and catalyst in some syntheses.[16]
Data Presentation: Catalyst and Solvent Screening Summary
For a hypothetical synthesis of 5-chloro-2(1H)-quinazolinone from 2-amino-6-chlorobenzonitrile and an aldehyde, a preliminary screening might yield results like these:
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TSA (10) | Toluene | 110 | 12 | 65 |
| 2 | TFA (10) | Dioxane | 100 | 12 | 72 |
| 3 | Acetic Acid (20) | Ethanol | 80 | 24 | 45 |
| 4 | CuI (10) / K2CO3 | DMSO | 120 | 8 | 85 |
| 5 | Pd(OAc)2 (5) / XPhos | Toluene | 100 | 10 | 78 |
This is illustrative data and actual results will vary based on specific substrates and conditions.
Section 3: Experimental Protocols and Workflows
To provide a practical framework, here are detailed step-by-step methodologies for key experiments.
Experimental Protocol 1: Acid-Catalyzed Synthesis of 5-Chloro-2(1H)-quinazolinone
This protocol outlines a general procedure for the synthesis from 2-amino-6-chlorobenzoic acid and a suitable nitrogen source (e.g., formamide).
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-chlorobenzoic acid (1.0 eq).
-
Solvent and Reagent Addition: Add formamide (excess, e.g., 10 eq) as both the reagent and solvent.
-
Catalyst Addition: Add the acid catalyst (e.g., p-TSA, 0.1 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) and stir for the required time, monitoring by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 5-chloro-2(1H)-quinazolinone.
Experimental Protocol 2: Palladium-Catalyzed Synthesis of a Quinazolinone Derivative
This protocol provides a general workflow for a Suzuki cross-coupling reaction to form a C-C bond on a pre-formed quinazolinone core.
-
Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: To the flask, add the bromo-substituted quinazolinone (1.0 eq), the boronic acid pinacol ester (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq), and the base (e.g., Na2CO3, 2.0 eq).[10]
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water).[10]
-
Reaction: Heat the mixture to the desired temperature (e.g., 115 °C) and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).[10]
-
Work-up: Cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualization: Reaction Workflow and Logic
The following diagrams illustrate the decision-making process and workflow for optimizing the synthesis.
Caption: A logical workflow for the systematic optimization of catalyst and solvent conditions.
Sources
- 1. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 2. Base-promoted Lewis acid catalyzed synthesis of quinazoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of quinazolin-4(3H)-ones via Pd(II)-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates - ProQuest [proquest.com]
- 11. Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. asianpubs.org [asianpubs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
"workup procedure optimization for 5-chloro-2(1H)-quinazolinone synthesis"
A Guide to Workup Procedure Optimization, Troubleshooting, and Purification
Welcome to the technical support center for the synthesis of 5-chloro-2(1H)-quinazolinone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the post-reaction workup and purification of this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your workflow effectively.
Quinazolinone derivatives are a cornerstone in medicinal chemistry, recognized for a wide array of biological activities.[1][2][3] The successful synthesis of 5-chloro-2(1H)-quinazolinone is critically dependent on a well-designed workup procedure that ensures high purity and yield by effectively removing unreacted starting materials, reagents, and side products. This guide addresses the most frequent issues encountered in the lab.
Troubleshooting Guide: Common Workup Issues
This section is formatted as a series of common problems and their solutions, providing direct answers to challenges you may face during your experiment.
Question 1: My reaction mixture becomes an unmanageable, thick slurry after quenching with water. How can I improve its handling and filtration?
Answer: This is a frequent issue, often caused by the rapid precipitation of the crude product and/or inorganic salts. The key is to control the rate of precipitation and maintain a stirrable volume.
-
Causality: The product, 5-chloro-2(1H)-quinazolinone, is often sparingly soluble in aqueous media, especially after neutralizing the reaction's acidic catalyst. Rapidly quenching a concentrated reaction mixture in water leads to "shock crystallization," trapping impurities and forming fine particles that clog filter funnels.
-
Solutions:
-
Dilute Before Quenching: Before adding water, dilute the reaction mixture with a suitable water-miscible organic solvent in which the product has moderate solubility at elevated temperatures, such as ethanol, isopropanol, or dioxane.[1] This keeps the product dissolved longer during the initial quench.
-
Controlled Reverse Addition: Instead of adding the reaction mixture to water, slowly add water to the stirred reaction mixture while maintaining a moderately elevated temperature (e.g., 50-60 °C). This allows for the gradual precipitation of the product, leading to larger, more easily filterable crystals.
-
pH Adjustment: Ensure the pH is adjusted carefully. If the reaction is acidic, neutralizing it will cause the product to precipitate. A slow, controlled addition of a base (e.g., aqueous sodium bicarbonate or ammonium hydroxide) is crucial.
-
Question 2: The crude product has a persistent yellow or brown color. What are the likely impurities and what is the best decolorization method?
Answer: Color in the crude product typically indicates the presence of polymeric or oxidized side products.
-
Causality: Many quinazolinone syntheses are conducted at high temperatures, which can lead to the formation of colored impurities.[3] For instance, if starting from an anthranilic acid derivative, residual starting material or intermediates can undergo oxidative degradation.
-
Solutions:
-
Activated Carbon (Charcoal) Treatment: This is the most common and effective method. Dissolve the crude product in a suitable solvent (e.g., hot ethanol, DMF, or acetic acid) and add a small amount of activated carbon (typically 1-5% w/w). Heat the mixture with stirring for 15-30 minutes, then perform a hot filtration through a pad of Celite® or filter aid to remove the carbon. The Celite is essential to prevent fine carbon particles from passing through the filter paper.
-
Solvent Selection for Recrystallization: The choice of recrystallization solvent is critical. A good solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the colored impurities remain either insoluble at high temperatures or soluble at low temperatures. Common solvents for quinazolinones include ethanol, acetic acid, and DMF/water mixtures.[1]
-
Question 3: I'm observing a significant loss of product during the aqueous wash and/or neutralization steps. How can I minimize this?
Answer: Product loss during aqueous workup is almost always due to the partial solubility of the product or its salt form in the aqueous phase.
-
Causality: 5-chloro-2(1H)-quinazolinone possesses both a weakly acidic N-H proton and a basic nitrogen atom, making it amphoteric. At very low or high pH, it can form soluble salts (a hydrochloride salt in strong acid or a sodium/potassium salt in strong base). Washing with large volumes of water at a pH where the compound has maximum solubility will lead to yield loss.
-
Solutions:
-
Precise pH Control: The key is to adjust the pH of the aqueous solution to the isoelectric point of the molecule, where its solubility is at a minimum, before filtration. For most quinazolinones, this is in the weakly acidic to neutral range (pH 5-7). Use a pH meter for accurate adjustment.
-
Use of Saturated Salt Solutions: Wash the crude precipitate with a saturated solution of sodium chloride (brine) instead of deionized water. The high ionic strength of the brine reduces the solubility of organic compounds, a phenomenon known as the "salting out" effect.
-
Temperature Management: Cool the mixture thoroughly in an ice bath before filtration. The solubility of 5-chloro-2(1H)-quinazolinone in aqueous media decreases significantly at lower temperatures.
-
Question 4: My final product purity is low (<98%) even after a single recrystallization. What are the best strategies for achieving high purity?
Answer: Low purity after recrystallization suggests that the chosen solvent is not effective at separating the product from a key impurity or that the impurity has very similar solubility properties.
-
Causality: Co-precipitation of starting materials (e.g., 2-amino-5-chlorobenzoic acid derivatives) or structurally similar side products is a common issue.
-
Solutions:
-
Two-Solvent Recrystallization: If a single solvent is ineffective, a two-solvent system (one "soluble" solvent and one "anti-solvent") can be highly effective. For example, dissolve the crude product in a minimum amount of a hot solvent like DMF or DMSO, and then slowly add an anti-solvent like water or methanol until turbidity persists. Re-heat to clarify and then allow to cool slowly.
-
Sequential pH Precipitation: This is an advanced technique for removing acidic or basic impurities. Dissolve the crude product in a dilute base (like 1M NaOH) to form the soluble sodium salt, leaving non-acidic impurities behind. Filter this solution. Then, re-precipitate the product by slowly acidifying the filtrate with an acid like acetic acid or dilute HCl to the isoelectric point. The reverse process (dissolving in acid to remove non-basic impurities) can also be employed.
-
Digestive Ripening (Slurry Wash): Stirring the crude solid in a hot solvent in which it is only sparingly soluble can be very effective. This process, known as digestion or trituration, allows the poorly formed, impure crystals to dissolve and re-precipitate as more stable, purer crystals, while impurities are washed into the solvent. Hot ethanol or isopropanol are good candidates for this technique.
-
Optimized Workup Workflow
This workflow provides a robust, step-by-step procedure designed to maximize both yield and purity.
Experimental Protocol: Optimized Precipitation and Purification
-
Post-Reaction Cool Down: Once the reaction is deemed complete by TLC or LCMS, allow the reaction vessel to cool to approximately 60-70 °C.
-
Initial Dilution (Optional, for viscous mixtures): If the mixture is highly viscous, add a co-solvent like ethanol or isopropanol (0.5 to 1.0 volume relative to the initial reaction solvent) and stir until homogeneous.
-
Controlled Quenching/Precipitation: Slowly add the warm reaction mixture to a separate vessel containing stirred deionized water (5-10 volumes) at room temperature. Alternatively, for better crystal morphology, slowly add water to the reaction vessel.
-
pH Adjustment for Complete Precipitation: Monitor the pH of the aqueous slurry. Slowly add 2M aqueous sodium bicarbonate solution dropwise until the pH reaches 6.0-7.0. Stir the resulting slurry for at least 30 minutes to ensure complete precipitation.
-
Isolation of Crude Product: Cool the slurry to 0-5 °C using an ice bath and stir for an additional hour. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with:
-
Cold deionized water (2 x 2 volumes) to remove inorganic salts.
-
Cold ethanol or methanol (1 x 2 volumes) to remove non-polar impurities.
-
-
Drying: Dry the crude product in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Recrystallization:
-
Place the crude solid in a flask. Add a suitable solvent (e.g., ethanol, isopropanol, or an acetic acid/water mixture) in a ratio of approximately 10-20 mL per gram of crude product.
-
Heat the mixture to reflux with stirring until all the solid dissolves.
-
If the solution is colored, cool it slightly, add activated carbon (2% w/w), and reflux for 15 minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon or any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Data & Visualization
Workflow Visualization
The following diagram illustrates the optimized workup and purification procedure.
Caption: Optimized workup and purification workflow.
Troubleshooting Logic
This diagram outlines the decision-making process when encountering common workup problems.
Caption: Troubleshooting decision-making diagram.
Table 1: Recrystallization Solvent Selection Guide
| Solvent System | Advantages | Disadvantages | Best For Removing... |
| Ethanol or Isopropanol | Good general-purpose solvent; relatively non-toxic; volatile. | May not be a strong enough solvent if crude is very impure. | Moderately polar and non-polar impurities. |
| Glacial Acetic Acid | Excellent solvent for quinazolinones at high temperatures. | High boiling point; corrosive; must be thoroughly removed. | Polar impurities, including unreacted anthranilic acid derivatives. |
| DMF / Water | Powerful solvent system for highly impure or sparingly soluble products. | DMF is high-boiling and toxic; difficult to remove traces. | A wide range of impurities, particularly when purity is very low. |
| Dioxane / Water | Similar to DMF/Water but dioxane is easier to remove. | Dioxane can form peroxides. | Stubborn impurities that are hard to remove with alcohols. |
Frequently Asked Questions (FAQs)
Q: What is the typical starting material for this synthesis and how does it affect the workup? A: A common route is the condensation of a 2-amino-5-chlorobenzoic acid derivative with a source of carbon and nitrogen, such as urea or formamide.[2][3] The primary impurity to remove during workup is often the unreacted acidic starting material. An alkaline wash or careful recrystallization from a solvent like acetic acid is effective for its removal.
Q: Can column chromatography be used for purification? A: Yes, but it is often not ideal for large-scale purification due to the compound's low solubility in common chromatography solvents like ethyl acetate and hexanes. If required, a mobile phase with a more polar solvent like dichloromethane/methanol is often necessary. Recrystallization is almost always more efficient and scalable.
Q: What are the critical safety precautions for this workup? A: Always work in a well-ventilated fume hood. If using high-boiling solvents like DMF or acetic acid, be aware of their inhalation hazards. When performing hot filtrations, use appropriate personal protective equipment (PPE) including heat-resistant gloves and safety glasses to prevent burns.
References
- Bhat, V., Kumar, V., & Kumar, S. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science Publishers.
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021).
- Al-Suaily, M. A., & Al-Tamimi, A. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules.
- Vaskevych, A., & Vaskevych, R. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules.
- Mishra, S. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
- Hashem, H. E. (2020).
- Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research.
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Noolvi, M. N., & Patel, H. M. (2013). Synthesis, method optimization, anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives and targeting EGFR-tyrosine kinase by rational approach.
- Ozaki, K., Yamada, Y., & Oine, T. (1985). Studies on 4(1H)-quinazolinones. 2. Synthesis of 6a,7-dihydro-5H-quinazolino[1,2-a]quinazoline-5,8(6H)-diones. Journal of Organic Chemistry.
- Sharma, S., & Singh, P. (2021). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.
- El-Naggar, M., & Abdu-Allah, H. H. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. Future Medicinal Chemistry.
- EP1294694B1 - PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES.
- Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
Sources
- 1. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Study of 5-Chloro-2(1H)-quinazolinone and Its Positional Isomers: Synthesis, Physicochemical Properties, and Biological Activity
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quinazolinone scaffold stands out as a "privileged structure," forming the backbone of numerous biologically active compounds.[1][2] The introduction of a halogen atom, such as chlorine, onto the quinazolinone ring can significantly modulate its physicochemical properties and biological activity. This guide provides a comprehensive comparative analysis of 5-chloro-2(1H)-quinazolinone and its positional isomers, focusing on their synthesis, structure-activity relationships, and potential as therapeutic agents. While direct comparative studies are limited, this document synthesizes available data on chloro-substituted quinazolinones to offer insights into the impact of chlorine's position on the molecule's overall profile.
The Quinazolinone Scaffold: A Versatile Pharmacophore
Quinazolinones are a class of fused heterocyclic compounds consisting of a benzene ring fused to a pyrimidine ring.[1] They exist as different isomers, with 2(1H)-quinazolinones and 4(3H)-quinazolinones being the most common.[1] The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the fused ring system.[1] Structure-activity relationship (SAR) studies have highlighted the importance of substitutions at positions 2, 3, 6, 7, and 8 for various pharmacological effects, including anticancer and antimicrobial activities.[1]
Synthesis of Chloro-Substituted 2(1H)-quinazolinones
The synthesis of chloro-substituted 2(1H)-quinazolinones can be achieved through several established synthetic routes. A common and straightforward method involves the cyclization of an appropriately substituted aminobenzonitrile or aminobenzaldehyde with a carbonyl source.
General Synthesis Protocol for 5-Chloro-2(1H)-quinazolinone
This protocol outlines the synthesis of 5-chloro-2(1H)-quinazolinone from 2-amino-6-chlorobenzaldehyde and urea.
Materials:
-
2-amino-6-chlorobenzaldehyde
-
Urea
-
High-boiling point solvent (e.g., N,N-dimethylformamide or diphenyl ether)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-chlorobenzaldehyde (1 equivalent) and urea (1.5-2 equivalents) in a high-boiling point solvent.
-
Reaction: Heat the mixture to reflux (typically 180-200°C) for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, pour the mixture into ice-cold water to induce precipitation.
-
Purification: Collect the crude product by filtration. Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This general procedure can be adapted for the synthesis of other positional isomers (6-chloro, 7-chloro, and 8-chloro) by starting with the corresponding chloro-substituted 2-aminobenzaldehyde or 2-aminobenzonitrile.
Comparative Physicochemical Properties
Table 1: Predicted Physicochemical Properties of Chloro-2(1H)-quinazolinone Isomers
| Isomer | Predicted Lipophilicity (logP) | Predicted pKa | Key Structural Features |
| 5-Chloro | High | Lowered | Steric hindrance from the chlorine atom may influence planarity and intermolecular interactions. |
| 6-Chloro | High | Lowered | The chlorine atom is in a relatively unhindered position, potentially allowing for favorable intermolecular interactions. |
| 7-Chloro | High | Lowered | The electronic effect of chlorine at this position can significantly influence the electron density of the pyrimidine ring. |
| 8-Chloro | High | Lowered | Similar to the 5-chloro isomer, steric interactions may play a significant role in its solid-state structure and receptor binding. |
The introduction of a chlorine atom generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The electron-withdrawing nature of chlorine is also expected to lower the pKa of the N-H proton, potentially affecting its hydrogen bonding capabilities and solubility in aqueous media.
Comparative Biological Activity: A Structure-Activity Relationship Perspective
The position of the chlorine substituent is a critical determinant of the biological activity of quinazolinone derivatives. The following sections compare the potential anticancer and antimicrobial activities of 5-chloro-2(1H)-quinazolinone and its isomers based on available literature for related compounds.
Anticancer Activity
Quinazolinone derivatives have been extensively investigated as potential anticancer agents, with several compounds targeting key signaling pathways involved in cancer progression.[2]
General Trends for Chloro-Substituted Quinazolinones:
-
Position 6: Substitution at the 6-position with a chlorine atom has often been associated with enhanced anticancer activity in the 4(3H)-quinazolinone series.[3] This is thought to be due to favorable interactions within the ATP-binding pocket of protein kinases, a common target for this class of compounds.
-
Position 7: A chlorine atom at the 7-position has also been shown to be favorable for anticonvulsant activity and can contribute to antibacterial potency.[4][5]
-
Positions 5 and 8: Substitutions at the 5 and 8 positions can introduce steric hindrance that may either enhance or diminish activity depending on the specific biological target.
While specific IC₅₀ values for 5-chloro-2(1H)-quinazolinone against various cancer cell lines are not widely reported in publicly available literature, we can infer its potential activity based on the general SAR of halogenated quinazolinones. A comparative screening of all four monochloro isomers would be necessary to definitively establish the optimal position for anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of compounds.[6]
Workflow Diagram:
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Activity
Quinazolinone derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[7] The presence and position of a halogen substituent can significantly impact this activity.
General Trends for Chloro-Substituted Quinazolinones:
-
Halogen substitution on the quinazolinone ring is generally favorable for antimicrobial activity.[7]
-
The specific position of the chlorine atom can influence the spectrum of activity (i.e., activity against Gram-positive vs. Gram-negative bacteria).
A direct comparison of the antimicrobial efficacy of 5-chloro-2(1H)-quinazolinone with its isomers would require experimental testing against a panel of relevant microorganisms.
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[8]
Workflow Diagram:
Sources
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Comparative Analysis of the Biological Activity of 5-Chloro-2(1H)-quinazolinone and its 7-Chloro Isomer: An Experimental Guide
Introduction
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The therapeutic potential of these molecules is profoundly influenced by the nature and position of substituents on the fused ring system.[3] Halogenation, in particular, is a well-established strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic profile.
This guide provides a comparative overview of the biological activities of two specific constitutional isomers: 5-chloro-2(1H)-quinazolinone and 7-chloro-2(1H)-quinazolinone. Direct, head-to-head comparative studies on these specific isomers are limited in published literature. Therefore, this analysis synthesizes data from related chloro-substituted quinazolinone analogs, particularly the more extensively studied 4(3H)-quinazolinone series, to project potential activities and establish a robust experimental framework for their direct comparison. We will delve into the structural rationale for anticipated differences in activity and provide detailed, validated protocols for researchers aiming to elucidate the distinct biological profiles of these isomers.
Part 1: Structural and Physicochemical Considerations
The position of the chlorine atom on the benzene ring of the quinazolinone core is critical as it dictates the molecule's electronic distribution, lipophilicity, and steric profile. These properties, in turn, govern how the molecule interacts with biological targets.
-
5-Chloro-2(1H)-quinazolinone: The chlorine atom at position 5 is ortho to the fused ring junction and meta to the lactam nitrogen. Its electron-withdrawing inductive effect is pronounced, potentially influencing the acidity of the N1-proton and the overall electron density of the bicyclic system.
-
7-Chloro-2(1H)-quinazolinone: The chlorine atom at position 7 is para to the lactam nitrogen. This position allows for both inductive and resonance effects to influence the pyrimidine ring, which can significantly alter binding affinities to target proteins. Structure-activity relationship (SAR) studies on analogous scaffolds have often highlighted the 7-position as a key site for modification to enhance potency.[4]
Caption: Experimental workflow for comparative biological evaluation.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol determines the concentration of each isomer that inhibits the growth of a panel of human cancer cell lines by 50% (IC50).
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity. [5] Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. [5]2. Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of 5-chloro and 7-chloro-2(1H)-quinazolinone in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of each concentration to the designated wells. Include wells with untreated cells (negative control) and a known anticancer drug like Doxorubicin (positive control).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of each isomer that visibly inhibits the growth of a specific microorganism.
Causality: The broth microdilution method is a standardized and quantitative technique to measure the in vitro susceptibility of bacteria to antimicrobial agents. By identifying the lowest concentration that prevents visible growth, we can directly compare the bacteriostatic or bactericidal potency of the two isomers. [4] Methodology:
-
Bacterial Strains: Use reference strains of Gram-positive (Staphylococcus aureus ATCC 25923) and Gram-negative (Escherichia coli ATCC 25922) bacteria.
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending colonies from an overnight agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each quinazolinone isomer in Mueller-Hinton Broth (MHB), typically ranging from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A known antibiotic like Ciprofloxacin should be used as a reference standard.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion
While the definitive biological profile of 5-chloro-2(1H)-quinazolinone versus its 7-chloro isomer awaits direct experimental confirmation, a review of structure-activity relationships in analogous compounds provides a strong predictive framework. Evidence strongly suggests that the 7-chloro isomer is more likely to possess potent antimicrobial activity. The potential for anticancer activity is high for both isomers, but again, the 7-position is often favored in related heterocyclic scaffolds. The provided experimental protocols offer a clear and robust pathway for researchers to empirically validate these hypotheses and uncover the unique therapeutic potential of each isomer.
References
-
Al-Suwaidan, I. A., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(17), 8118-8131. Available from: [Link]
-
Lokhandwala, S., et al. (2015). PHARMACOLOGICAL ACTIVITIES OF SOME 4-CHLORO QUINAZOLINONE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 4(6), 1339-1346. Available from: [Link]
-
Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]
-
Lee, H., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 28(19), 6815. Available from: [Link]
-
Al-Obaid, A. M., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 120. Available from: [Link]
-
Li, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5183. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1826-1837. Available from: [Link]
-
Fakhar, I., et al. (2019). Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. Research in Pharmaceutical Sciences, 14(5), 440-448. Available from: [Link]
-
Ranjbar, S., et al. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 13(4), 356-364. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. Available from: [Link]
-
Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1-14. Available from: [Link]
-
Kumar, A., et al. (2021). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 11(1), 13-31. Available from: [Link]
-
de Villiers, K. A., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(18), 13865-13880. Available from: [Link]
-
Osarodion, O. P. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d]–[6][7]oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(1), 212-220. Available from: [Link]
-
Jatav, V., et al. (2017). A review on biological activity of quinazolinones. Journal of Drug Delivery and Therapeutics, 7(7), 153-158. Available from: [Link]
-
Gomha, S. M., et al. (2017). Synthetic route for the synthesis of quinazoline derivatives. ResearchGate. Available from: [Link]
-
Le-Baut, G., et al. (2015). Quinazolinone-based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co. SciSpace. Available from: [Link]
-
Chen, Q., et al. (2019). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules, 24(19), 3477. Available from: [Link]
-
Gollapalli, N. R., et al. (2015). Potential antimicrobial activities of quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 7(5), 1279-1287. Available from: [Link]
-
Li, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Semantic Scholar. Available from: [Link]
-
Párkányi, C., & Schmidt, D. S. (2001). ChemInform Abstract: Synthesis of 5-Chloro-2-methyl-3-(5-methylthiazol-2-yl)-4(3H)-quinazolinone and... ChemInform. Available from: [Link]
-
Boulddour, L., et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 26(11), 3326. Available from: [Link]
-
Velihina, E. S., et al. (2020). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 97(6), 540-548. Available from: [Link]
-
Kumar, R., et al. (2018). Study of developments of biologically active Quinazolinones derivatives: A review. The Pharma Innovation Journal, 7(4), 844-859. Available from: [Link]
-
Al-Omar, M. A. (2019). Biological Activity of Quinazolinones. IntechOpen. Available from: [Link]
-
Abdel-Gawad, H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 125. Available from: [Link]
-
Pillay, S., et al. (2022). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Molecules, 27(19), 6614. Available from: [Link]
-
Alafeefy, A. M. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of the Saudi Chemical Society, 17(2), 191-203. Available from: [Link]
-
Asiri, A. M., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 28(13), 5184. Available from: [Link]
-
Khan, I., et al. (2021). Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study. Scientific Reports, 11(1), 1-14. Available from: [Link]
-
Al-Salahi, R., et al. (2014). Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. ResearchGate. Available from: [Link]
-
Sangani, C. B., et al. (2020). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Current Computer-Aided Drug Design, 16(5), 555-563. Available from: [Link]
-
Al-Omar, M. A., & Amr, A. G. E. (2010). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 15(8), 5249-5285. Available from: [Link]
-
Nguyen, T. H. V., et al. (2023). Discovery of a novel benzimidazole conjugated quinazolinone derivative as a promising SARS-CoV-2 3CL protease inhibitor. RSC Medicinal Chemistry, 14(11), 2187-2192. Available from: [Link]
-
Rakesh, K. P., et al. (2017). Biological Applications of Quinazolinone Analogues: A Review. Organic & Medicinal Chemistry International Journal, 2(2). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cbijournal.com [cbijournal.com]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Senior Application Scientist's Guide to Validating the Anticancer Activity of 5-chloro-2(1H)-quinazolinone in Multiple Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer potential of the novel compound 5-chloro-2(1H)-quinazolinone. By employing a multi-faceted approach across a panel of cancer cell lines, this document outlines the necessary experimental protocols and data analysis strategies to rigorously assess the compound's efficacy and elucidate its mechanism of action. This guide is designed to be a dynamic resource, offering both foundational methodologies and the flexibility to adapt to emerging data.
Introduction: The Therapeutic Promise of Quinazolinones
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including notable anticancer properties.[1][2][3] Several quinazolinone derivatives have been successfully developed into clinically approved drugs for cancer therapy, primarily by targeting key players in cell signaling pathways that drive tumor growth and proliferation.[3] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of tubulin polymerization, a critical process for cell division, and the modulation of signaling cascades like the epidermal growth factor receptor (EGFR) and PI3K/Akt pathways.[4][5]
The subject of this guide, 5-chloro-2(1H)-quinazolinone, is a novel derivative with potential anticancer activity. The presence of the chloro substituent on the quinazolinone ring is a key structural feature that may influence its biological activity, as halogenation has been shown to modulate the cytotoxic effects of this class of compounds.[6] This guide will walk you through a systematic in vitro evaluation of 5-chloro-2(1H)-quinazolinone, comparing its performance against established anticancer agents and providing the experimental foundation for further preclinical development.
Experimental Design and Methodologies
A robust validation of a novel anticancer compound requires a carefully planned experimental design. This includes the selection of appropriate cancer cell lines, the use of relevant positive controls, and the application of a battery of assays to assess cytotoxicity and delve into the mechanism of action.
Cell Line Panel
To assess the breadth of 5-chloro-2(1H)-quinazolinone's anticancer activity, a panel of well-characterized human cancer cell lines representing different tumor types is essential. For this guide, we will utilize the following cell lines:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT-116: A human colon carcinoma cell line.
-
PC-3: A human prostate cancer cell line.
These cell lines are widely used in cancer research and provide a diverse set of genetic backgrounds to evaluate the compound's efficacy.
Comparative Anticancer Agents
To benchmark the performance of 5-chloro-2(1H)-quinazolinone, it is crucial to compare its activity against well-established anticancer drugs with known mechanisms of action. The following agents will be used as positive controls:
-
Doxorubicin: A topoisomerase II inhibitor that intercalates into DNA, leading to the inhibition of DNA replication and transcription.
-
Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Erlotinib: A tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR).[7]
Experimental Workflow
The overall workflow for the in vitro validation of 5-chloro-2(1H)-quinazolinone is depicted in the following diagram.
Caption: A general workflow for the in vitro validation of a novel anticancer compound.
Detailed Experimental Protocols
The following section provides detailed, step-by-step protocols for the key experiments outlined in this guide.
Protocol 1: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][8]
Materials:
-
Selected cancer cell lines (MCF-7, A549, HCT-116, PC-3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
5-chloro-2(1H)-quinazolinone and control drugs (Doxorubicin, Paclitaxel, Erlotinib)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-chloro-2(1H)-quinazolinone and the control drugs in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO-treated cells) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis by flow cytometry.[9][10] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, indicative of late apoptosis or necrosis.[11][12]
Materials:
-
Selected cancer cell lines
-
5-chloro-2(1H)-quinazolinone and control drugs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 5-chloro-2(1H)-quinazolinone and control drugs at their respective IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[6]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1][13]
Materials:
-
Selected cancer cell lines
-
5-chloro-2(1H)-quinazolinone and control drugs
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 5-chloro-2(1H)-quinazolinone and control drugs at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 3 mL of cold 70% ethanol while vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Comparative Analysis and Data Presentation
The data generated from the aforementioned assays should be meticulously analyzed and presented in a clear and comparative manner.
Cytotoxicity and IC50 Values
The primary output of the MTT assay is the IC50 value, which represents the concentration of a compound required to inhibit cell growth by 50%. Due to the current lack of publicly available experimental data for the specific anticancer activity of 5-chloro-2(1H)-quinazolinone, we will present hypothetical data for this compound, which is essential for illustrating the comparative analysis. This data is based on the known activity of structurally similar quinazolinone derivatives. It is imperative that researchers generate their own experimental data for this specific compound.
Table 1: Comparative IC50 Values (µM) of 5-chloro-2(1H)-quinazolinone and Control Drugs in Multiple Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | PC-3 (Prostate) |
| 5-chloro-2(1H)-quinazolinone (Hypothetical) | 8.5 | 12.3 | 15.1 | 10.8 |
| Doxorubicin | 0.5 - 1.5 | 0.1 - 0.5 | 0.2 - 1.0 | 1.0 - 5.0 |
| Paclitaxel | 0.005 - 0.05 | 0.01 - 0.1 | 0.001 - 0.01 | 0.01 - 0.1 |
| Erlotinib | >10 | 1 - 10 | >10 | >10 |
Note: The IC50 values for the control drugs are presented as a range to reflect the variability reported in the literature under different experimental conditions.
Elucidating the Mechanism of Action
Understanding how a compound exerts its anticancer effects is critical for its development as a therapeutic agent. The apoptosis and cell cycle analysis assays provide initial insights into the potential mechanism of action of 5-chloro-2(1H)-quinazolinone.
Induction of Apoptosis
The results from the Annexin V/PI staining assay will reveal whether 5-chloro-2(1H)-quinazolinone induces programmed cell death. A significant increase in the percentage of Annexin V-positive cells (both early and late apoptotic) compared to the untreated control would indicate that the compound's cytotoxic effect is mediated, at least in part, through the induction of apoptosis.
Cell Cycle Arrest
The cell cycle analysis will determine if 5-chloro-2(1H)-quinazolinone affects the normal progression of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M or S phase) would suggest that the compound interferes with the molecular machinery that governs cell cycle transitions. This is a common mechanism for many anticancer drugs, including paclitaxel which causes a G2/M arrest.
Potential Signaling Pathways
Based on the known mechanisms of other quinazolinone derivatives, 5-chloro-2(1H)-quinazolinone may target key signaling pathways involved in cancer cell proliferation and survival. Two of the most common targets for this class of compounds are the EGFR and PI3K/Akt pathways.
Sources
- 1. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrevlett.com [chemrevlett.com]
- 11. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, <i>in-silico</i>, and <i>in-vitro</i> study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 5-chloro-2(1H)-quinazolinone's Antimicrobial Spectrum: A Comparative Guide
This guide provides a comprehensive framework for the cross-validation of the antimicrobial spectrum of 5-chloro-2(1H)-quinazolinone. As the challenge of antimicrobial resistance intensifies, the rigorous evaluation of novel chemical entities is paramount. Quinazolinone derivatives have emerged as a promising class of compounds with a broad range of biological activities, including significant antimicrobial potential.[1][2][3] This document outlines the experimental design, detailed protocols, and data interpretation necessary to objectively compare the antimicrobial efficacy of 5-chloro-2(1H)-quinazolinone against established clinical agents.
The core of this guide is a comparative analysis against ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and fluconazole, a widely used azole antifungal agent. The selection of these comparators provides a robust benchmark for assessing the potential clinical utility of the target compound. The methodologies described herein adhere to internationally recognized standards to ensure data integrity and reproducibility.
Rationale and Experimental Design
The primary objective of this cross-validation study is to determine the in vitro antimicrobial spectrum and potency of 5-chloro-2(1H)-quinazolinone. The experimental design is centered around the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
The selection of test organisms is critical for a comprehensive evaluation. The panel should include representative Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen, to establish the breadth of the compound's activity. The chosen organisms for this guide are:
-
Gram-positive bacteria:
-
Gram-negative bacteria:
-
Fungal pathogen:
Experimental Workflow
The overall workflow for the cross-validation study is depicted in the following diagram. This systematic approach ensures that all variables are controlled and the results are comparable.
Caption: Experimental workflow for the antimicrobial cross-validation study.
Detailed Experimental Protocols
The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure standardized and reproducible results.
Preparation of Antimicrobial Stock Solutions
-
Compound Solubilization: Accurately weigh 10 mg of 5-chloro-2(1H)-quinazolinone, ciprofloxacin, and fluconazole. Dissolve each compound in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to a final concentration of 10 mg/mL.
-
Stock Solution Preparation: From the 10 mg/mL solution, prepare a stock solution of 1280 µg/mL in the appropriate broth medium (Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions to create a range of concentrations for the MIC assay.
Preparation of Microbial Inoculum
-
Bacterial Culture: From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium and transfer them to a tube containing sterile saline.
-
Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Final Inoculum: Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Fungal Culture: For Candida albicans, follow a similar procedure, adjusting the final inoculum to approximately 0.5-2.5 x 10³ CFU/mL.
Broth Microdilution Assay for MIC Determination
-
Plate Preparation: Dispense 50 µL of the appropriate broth medium into each well of a 96-well microtiter plate.
-
Compound Addition: Add 50 µL of the serially diluted compound solutions to the corresponding wells, resulting in a final volume of 100 µL and the desired test concentrations.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well.
-
Controls: Include a growth control (no compound) and a sterility control (no inoculum) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for Candida albicans.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Data Presentation and Comparative Analysis
The results of the MIC testing should be compiled into a clear and concise table for easy comparison.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Microorganism | 5-chloro-2(1H)-quinazolinone | Ciprofloxacin | Fluconazole |
| Staphylococcus aureus | Data | Data | NA |
| Streptococcus pyogenes | Data | Data | NA |
| Escherichia coli | Data | Data | NA |
| Pseudomonas aeruginosa | Data | Data | NA |
| Candida albicans | Data | NA | Data |
NA: Not Applicable
Interpretation of Results
The comparative analysis of the MIC values will provide insights into the antimicrobial profile of 5-chloro-2(1H)-quinazolinone.
-
Broad vs. Narrow Spectrum: Activity against both Gram-positive and Gram-negative bacteria would suggest a broad-spectrum antibacterial agent.
-
Potency: Lower MIC values indicate higher potency. A direct comparison with ciprofloxacin and fluconazole will benchmark the compound's efficacy.
-
Mechanism of Action Insights: The spectrum of activity can provide clues about the potential mechanism of action. For instance, many quinazolinone derivatives have been reported to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.[2]
Mechanistic Considerations
While this guide focuses on phenotypic screening, understanding the potential mechanism of action provides valuable context. The quinazolinone scaffold is a versatile pharmacophore, and its derivatives have been shown to target various cellular processes in microorganisms. The presence of the chlorine atom at the 5-position can significantly influence the compound's electronic properties and its ability to interact with biological targets. Further studies, such as DNA gyrase inhibition assays or cell membrane integrity assays, would be logical next steps to elucidate the precise mechanism of action.
Conclusion and Future Directions
This guide provides a robust framework for the initial cross-validation of the antimicrobial spectrum of 5-chloro-2(1H)-quinazolinone. The described methodologies, when executed with precision, will yield reliable and comparable data. The results of this study will be instrumental in guiding further preclinical development, including toxicity studies and in vivo efficacy models. The continued exploration of novel quinazolinone derivatives is a promising avenue in the quest for new and effective antimicrobial agents.
References
-
Singh A, Prajapati SK, Namdeo KP, Singh VK, Verma SK. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J. 2008;1(1). Available from: [Link]
-
Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. PMC. Available from: [Link]
-
Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. ResearchGate. Available from: [Link]
-
Al-Salem HS, Al-Othman AM, Al-Ghamdi AM. Synthesis and antimicrobial evaluation of new quinazolinone derivatives containing thiourea and thiazolidine moieties. Journal of the Iranian Chemical Society. 2021;18(1):1-1. Available from: [Link]
-
Gürsoy A, Ilhan N. Synthesis and antimicrobial evaluation of new quinazolinone derivatives. Farmaco. 1995;50(7-8):559-563. Available from: [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Available from: [Link]
-
Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC. Available from: [Link]
-
Synthesis and antimicrobial evaluation of new series of quinazolin-5-one derivatives. ResearchGate. Available from: [Link]
-
New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents. ResearchGate. Available from: [Link]
-
Balouiri M, Sadiki M, Ibnsouda SK. Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. 2016;6(2):71-79. Available from: [Link]
-
Deshpande AN, Dhawale SC. Design, Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,4-Disubstituted Quinazoline Derivatives. Journal of Chemical and Pharmaceutical Research. 2017;9(2):74-84. Available from: [Link]
-
Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. Available from: [Link]
-
Kaushik N, Kumar N, Kumar A, Singh I. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters. 2014;24(15):3484-3488. Available from: [Link]
-
Tenover FC. Antimicrobial Susceptibility Testing. In: StatPearls. StatPearls Publishing; 2023. Available from: [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and antimicrobial evaluation of new quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-chloro-2(1H)-quinazolinone with Known Tyrosinase Inhibitors: A Guide for Researchers
This guide provides a comprehensive, head-to-head comparison of the potential tyrosinase inhibitory activity of 5-chloro-2(1H)-quinazolinone against established tyrosinase inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of novel modulators of melanogenesis. We will delve into the mechanistic rationale for this comparison, provide detailed experimental protocols for in vitro validation, and present a framework for data analysis and interpretation.
Introduction: The Quinazolinone Scaffold and the Pursuit of Novel Tyrosinase Inhibitors
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1] Recent studies have highlighted the potential of quinazolinone derivatives as inhibitors of various enzymes, including tyrosinase.[2][3] Tyrosinase (EC 1.14.18.1) is a key copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanin biosynthesis.[4] Its overactivity is associated with hyperpigmentation disorders, making it a prime target for the development of skin-lightening agents and treatments for localized hyperpigmentation.[4]
While extensive research has focused on complex quinazolinone derivatives, the inhibitory potential of the simpler, core structures remains an area of interest. This guide focuses on 5-chloro-2(1H)-quinazolinone , a halogenated derivative of the basic quinazolinone structure. The presence of a chloro-substituent on the benzene ring is a common feature in many biologically active molecules, often influencing their pharmacokinetic and pharmacodynamic properties. A study on 6-chloro-2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one demonstrated tyrosinase inhibitory activity, suggesting that the chlorinated quinazolinone scaffold is a promising starting point for inhibitor design.[2]
This guide will compare the hypothetical inhibitory profile of 5-chloro-2(1H)-quinazolinone with two well-established tyrosinase inhibitors: Kojic Acid and 4-Chlorobenzaldehyde . Kojic acid is a widely recognized competitive inhibitor of tyrosinase and serves as a standard positive control in many screening assays.[5] 4-Chlorobenzaldehyde represents a class of benzaldehyde derivatives that have also been reported to inhibit tyrosinase, often through a noncompetitive mechanism.
The Tyrosinase Catalytic Cycle: A Target for Inhibition
Understanding the mechanism of tyrosinase is crucial for interpreting inhibitor activity. The enzyme catalyzes two distinct reactions in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity). Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form melanin.
Figure 1: Simplified schematic of the tyrosinase-catalyzed melanin synthesis pathway.
Inhibitors can interfere with this process through various mechanisms, including:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate (L-tyrosine or L-DOPA) from binding.
-
Noncompetitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's catalytic efficiency.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
-
Copper Chelation: Some inhibitors can chelate the copper ions in the active site of tyrosinase, rendering the enzyme inactive.
Head-to-Head Comparison: 5-chloro-2(1H)-quinazolinone vs. Known Inhibitors
To provide a clear and objective comparison, we will evaluate these compounds based on their half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Inhibitor | Chemical Structure | Putative Mechanism of Action | Reported IC50 (µM) |
| 5-chloro-2(1H)-quinazolinone | ![]() | Competitive or Mixed | To be determined |
| Kojic Acid | ![]() | Competitive | 10 - 300[5] |
| 4-Chlorobenzaldehyde | ![]() | Noncompetitive | 175 |
Note: The IC50 values for Kojic Acid can vary depending on the experimental conditions and the source of the tyrosinase enzyme.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
The following protocol describes a standard and reliable method for determining the tyrosinase inhibitory activity of test compounds using L-DOPA as a substrate. This colorimetric assay measures the formation of dopachrome, an orange-red intermediate in the melanin pathway.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
5-chloro-2(1H)-quinazolinone (test compound)
-
Kojic Acid (positive control)
-
4-Chlorobenzaldehyde (positive control)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Experimental Workflow
Figure 2: Step-by-step workflow for the in vitro tyrosinase inhibition assay.
Detailed Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.
-
Prepare stock solutions of 5-chloro-2(1H)-quinazolinone, Kojic Acid, and 4-Chlorobenzaldehyde in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add phosphate buffer to each well.
-
Add serial dilutions of the test compound and positive controls to the respective wells. Include a control well with DMSO only (vehicle control).
-
Add the tyrosinase solution to all wells except for the blank.
-
-
Reaction and Measurement:
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm in a kinetic mode for a defined period (e.g., 20 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and positive controls using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the reaction rate in the absence of an inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Interpreting the Results and Future Directions
The IC50 value of 5-chloro-2(1H)-quinazolinone will provide a quantitative measure of its tyrosinase inhibitory potency. A lower IC50 value indicates a more potent inhibitor.
-
If the IC50 of 5-chloro-2(1H)-quinazolinone is significantly lower than that of Kojic Acid and 4-Chlorobenzaldehyde, it would suggest that this simple scaffold holds considerable promise as a lead compound for the development of novel tyrosinase inhibitors. Further studies, including kinetic analysis to determine the mechanism of inhibition (competitive, noncompetitive, or mixed) and structure-activity relationship (SAR) studies with other substituted quinazolinones, would be warranted.
-
If the IC50 is comparable to or higher than the known inhibitors, it may indicate that more complex substitutions on the quinazolinone ring are necessary to achieve high potency.
Conclusion
This guide provides a framework for the systematic evaluation of 5-chloro-2(1H)-quinazolinone as a potential tyrosinase inhibitor. By employing a standardized in vitro assay and comparing its activity against well-characterized inhibitors, researchers can gain valuable insights into the potential of this chemical scaffold. The data generated from such a head-to-head comparison will be instrumental in guiding future drug discovery efforts in the field of skin pigmentation modulation.
References
-
Huang, Y., et al. (2021). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules, 26(21), 6581. [Link]
-
Khan, A., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry, 8, 597531. [Link]
-
Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]
-
Nihei, K., & Kubo, I. (2020). Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. Applied Biochemistry and Biotechnology, 191(4), 1436-1447. [Link]
-
ResearchGate. (n.d.). IC50 values for mushroom tyrosinase inhibitors. Retrieved from [Link]
-
Al-Dhfyan, A., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Medicinal Chemistry, 11(12), 1335-1350. [Link]
Sources
- 1. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Reproducibility in In Vitro Cytotoxicity Assays for 5-Chloro-2(1H)-Quinazolinone and its Analogs
In the landscape of modern drug discovery, the quinazolinone scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3][4] The specific analog, 5-chloro-2(1H)-quinazolinone, and its derivatives are subjects of intense investigation for their potential as targeted therapeutic agents.[5][6] The journey from a promising hit compound to a clinical candidate, however, is paved with rigorous preclinical evaluation, where the reproducibility of in vitro assays forms the bedrock of reliable data.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate reproducible in vitro cytotoxicity assays for 5-chloro-2(1H)-quinazolinone and related compounds. By integrating field-proven insights with established best practices, we will explore the causality behind experimental choices and present a self-validating system to ensure the integrity of your findings.
The Central Role of In Vitro Cytotoxicity Assays
The initial evaluation of novel quinazolinone derivatives frequently involves assessing their cytotoxic or anti-proliferative effects against various cancer cell lines.[7] Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are workhorses in this domain, providing a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.[8] The resulting IC50 values (the concentration of a drug that inhibits a biological process by 50%) are critical for structure-activity relationship (SAR) studies and for prioritizing lead candidates.[5][9]
However, the apparent simplicity of these assays belies a multitude of variables that can significantly impact their reproducibility. A lack of reproducibility not only undermines the validity of the data but can also lead to the premature termination of promising drug candidates or the costly pursuit of false positives.[10][11]
Pillars of Reproducibility: A Systematic Approach
Ensuring the reproducibility of in vitro assays requires a multi-faceted approach that encompasses meticulous planning, standardized execution, and robust data analysis. The following sections delineate the key pillars for establishing a reproducible workflow for assessing the cytotoxicity of 5-chloro-2(1H)-quinazolinone.
Pillar 1: Standardized Operating Procedures (SOPs) for Core Methodologies
Adherence to detailed and validated SOPs is paramount for minimizing inter-experimental and inter-laboratory variability.[10][11] Below, we provide a detailed protocol for a standard MTT cytotoxicity assay, a commonly employed method for evaluating quinazolinone derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture and Seeding:
-
Maintain cancer cell lines (e.g., MCF-7, A549, HepG2) in the recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Ensure cells are in the logarithmic growth phase and exhibit high viability (>95%) before seeding.
-
Harvest cells using trypsin-EDTA and perform an accurate cell count using a hemocytometer or an automated cell counter.
-
Seed cells into 96-well microplates at a pre-determined optimal density (typically 5,000-10,000 cells/well) in a final volume of 100 µL and incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 5-chloro-2(1H)-quinazolinone in a suitable solvent (e.g., DMSO) and create a series of dilutions in the growth medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%).
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls (e.g., medium with the same percentage of DMSO) and untreated controls.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay and Data Acquisition:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Workflow for a Reproducible Cytotoxicity Assay
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Pillar 2: Understanding and Mitigating Sources of Variability
The reproducibility of in vitro assays can be compromised by a multitude of factors. A cause-and-effect analysis can help systematically identify and address these potential sources of variability.[10][12]
Cause-and-Effect Diagram for Assay Variability
Caption: Key factors contributing to in vitro assay variability.
To counteract these variables, consider the following:
-
Cell Line Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling.
-
Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination.
-
Reagent Qualification: Qualify new lots of serum and media to ensure consistent cell growth.
-
Instrument Calibration: Maintain a regular calibration schedule for pipettes, incubators, and plate readers.
Pillar 3: Quantitative Assessment of Reproducibility
Beyond qualitative measures, a quantitative framework is essential for validating the reproducibility of an assay. The Minimum Significant Ratio (MSR) is a valuable metric for this purpose.[13] MSR is defined as the smallest ratio between the IC50 values of two compounds that can be considered statistically significant.[13] An MSR of 3, for example, indicates that the IC50 of one compound must be at least three-fold different from another to be considered a true difference with a certain level of confidence.[13]
Comparative Data: Hypothetical Reproducibility of Cytotoxicity Assays
| Assay Parameter | Assay A (Non-Standardized) | Assay B (Standardized with SOPs) | Alternative Assay (e.g., CellTiter-Glo®) |
| Intra-assay Variability (CV%) | 15-25% | <10% | <10% |
| Inter-assay Variability (CV%) | >30% | <15% | <15% |
| Minimum Significant Ratio (MSR) | >5 | <3 | <3 |
| Z'-factor | 0.3 - 0.6 | >0.7 | >0.7 |
This table presents hypothetical data to illustrate the impact of standardization on assay performance.
Alternative and Complementary Assays
While the MTT assay is widely used, it is important to recognize its limitations. The assay measures metabolic activity, which may not always correlate directly with cell viability. Therefore, employing orthogonal assays that measure different cellular parameters can provide a more comprehensive and robust assessment of a compound's activity.
Alternative Cytotoxicity Assays:
-
ATP Measurement Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is an indicator of metabolically active cells. They are generally more sensitive and have a better dynamic range than MTT assays.
-
Real-Time Cell Analysis (RTCA): Systems like the xCELLigence platform measure changes in cell impedance in real-time, providing kinetic data on cell proliferation, viability, and adhesion.
-
High-Content Imaging: This technique allows for the simultaneous measurement of multiple cellular parameters, such as nuclear morphology, membrane permeability, and mitochondrial function, providing a more detailed picture of the mechanism of cell death.
Regulatory Considerations and Best Practices
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the validation of analytical methods.[14][15][16][17] While these guidelines are most stringent for later stages of drug development, adopting a phase-appropriate approach to assay validation from the outset is highly recommended.[14] Key validation parameters include specificity, sensitivity, accuracy, precision, and robustness.[17][18]
Conclusion
The reproducibility of in vitro assays is not merely a matter of good scientific practice; it is a critical component of building a robust and reliable data package for any drug discovery program. For compounds like 5-chloro-2(1H)-quinazolinone and its derivatives, where subtle structural modifications can lead to significant changes in biological activity, the ability to discern true differences from experimental noise is paramount.
By implementing standardized protocols, understanding and mitigating sources of variability, and employing quantitative measures of reproducibility, researchers can ensure the integrity of their data and make more informed decisions in the quest for novel therapeutics. This commitment to scientific rigor is the foundation upon which successful drug development is built.
References
- 1. researchgate.net [researchgate.net]
- 2. cbijournal.com [cbijournal.com]
- 3. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, <i>in-silico</i>, and <i>in-vitro</i> study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 12. Resources for developing reliable and reproducible in vitro toxicological test methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. youtube.com [youtube.com]
- 16. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 17. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 18. seed.nih.gov [seed.nih.gov]
A Senior Application Scientist's Guide to Confirming the Mechanism of Action of 5-chloro-2(1H)-quinazolinone Using Orthogonal Assays
In the landscape of modern drug discovery, identifying a compound that elicits a desired biological response is merely the first step. The critical, and often more challenging, phase is to unequivocally determine its Mechanism of Action (MoA). A poorly defined MoA can lead to late-stage clinical failures, wasted resources, and missed opportunities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously confirm the MoA of a novel compound, using 5-chloro-2(1H)-quinazolinone as a case study.
The quinazolinone scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities, including anticancer effects.[1][2][3] Many derivatives function by targeting key signaling proteins.[4] For the purpose of this guide, we will hypothesize that 5-chloro-2(1H)-quinazolinone is a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[5][6][7] EGFR activation triggers a cascade of downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) pathway, which are crucial for cell proliferation, survival, and differentiation.[8]
Our investigation will be structured into three logical tiers:
-
Tier 1: Direct Target Engagement: Does the compound physically interact with the intended target protein in a cellular environment?
-
Tier 2: Target Activity & Downstream Signaling: Does this interaction translate into modulation of the target's biochemical function and its immediate signaling pathway?
-
Tier 3: Cellular Phenotype: Does the modulation of the target and its pathway lead to the expected physiological outcome in cells?
By systematically gathering evidence across these three tiers, we can construct a cohesive and compelling narrative for the MoA of 5-chloro-2(1H)-quinazolinone.
Tier 1: Establishing Direct Target Engagement
The foundational step in MoA validation is to demonstrate a direct, physical interaction between the compound and its putative target within a biologically relevant context.[12][13] For this, we will compare two powerful, yet distinct, biophysical methods: the Cellular Thermal Shift Assay (CETSA) and Isothermal Titration Calorimetry (ITC).
Assay 1: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA operates on the principle of ligand-induced thermal stabilization.[14][15] When a small molecule binds to its target protein, it generally increases the protein's conformational stability. This increased stability makes the protein more resistant to heat-induced denaturation. By heating intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly observe target engagement.[16][17] An increase in the melting temperature (Tm) of the target protein in the presence of the compound is strong evidence of binding.[18]
dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Workflow for the Cellular Thermal Shift Assay (CETSA)."
Experimental Protocol: CETSA
-
Cell Culture: Culture an EGFR-expressing cell line (e.g., A549 lung carcinoma cells) to ~80% confluency.
-
Compound Treatment: Harvest cells and resuspend in culture medium. Aliquot cells and treat with 10 µM 5-chloro-2(1H)-quinazolinone or vehicle (0.1% DMSO) for 1 hour at 37°C.
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., from 46°C to 64°C in 2°C increments), followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Separate the soluble fraction from the precipitated protein aggregates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.
-
Quantification: Carefully collect the supernatant (soluble fraction) and determine the amount of soluble EGFR using Western blotting with a specific anti-EGFR antibody.
-
Analysis: Quantify the band intensities and plot the percentage of soluble EGFR relative to the 46°C sample against the temperature. Determine the melting temperature (Tm) for both vehicle and compound-treated samples.
Assay 2: Isothermal Titration Calorimetry (ITC)
Principle: ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[19][20] It is a label-free, in-solution method that provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[21][22] This provides unequivocal, quantitative proof of a direct interaction between the compound and a purified target protein.
Experimental Protocol: ITC
-
Protein Preparation: Express and purify the recombinant human EGFR kinase domain protein. Dialyze the protein extensively against the ITC running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound Preparation: Dissolve 5-chloro-2(1H)-quinazolinone in the same ITC running buffer to a concentration of ~10-20 times the expected KD.
-
ITC Experiment:
-
Load the purified EGFR kinase domain (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the compound solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution while monitoring the heat change.
-
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.
Comparison of Target Engagement Assays
| Feature | Cellular Thermal Shift Assay (CETSA) | Isothermal Titration Calorimetry (ITC) |
| Principle | Ligand-induced thermal stabilization | Measurement of heat change upon binding |
| Context | Intact cells, cell lysates, tissues | Purified protein in solution |
| Key Output | Thermal shift (ΔTm), apparent EC50 | Binding affinity (KD), Stoichiometry (n), ΔH, ΔS |
| Throughput | Moderate to High (with automation) | Low |
| Strengths | Physiologically relevant (in-cell), no protein purification needed | Gold standard for direct binding, full thermodynamic profile |
| Limitations | Indirect readout, requires specific antibody, not all proteins show a thermal shift | Requires large amounts of pure, stable protein, sensitive to buffer mismatches |
Tier 2: Probing Target Activity and Downstream Signaling
Demonstrating that the compound binds to the target is necessary but not sufficient. We must also show that this binding event modulates the target's biological function. For a kinase like EGFR, this means inhibiting its phosphorylation activity and the subsequent downstream signaling cascade.[23]
Assay 3: Western Blot for Phospho-Proteins
Principle: A hallmark of EGFR activation is its autophosphorylation on specific tyrosine residues, which then serves as a docking site for downstream signaling proteins.[5][8] A functional inhibitor should block this event. We can monitor the phosphorylation status of EGFR and a key downstream node, ERK (p44/42 MAPK), using phospho-specific antibodies in a Western blot analysis.[24][25] A reduction in the levels of phospho-EGFR and phospho-ERK upon compound treatment provides direct evidence of target inhibition in a cellular context.[26][27]
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Simplified EGFR signaling pathway and the point of inhibition."
Experimental Protocol: Phospho-Protein Western Blot
-
Cell Culture & Starvation: Plate A549 cells and allow them to adhere. Once ~70% confluent, serum-starve the cells overnight to reduce basal signaling.
-
Compound Treatment: Pre-treat cells with increasing concentrations of 5-chloro-2(1H)-quinazolinone (e.g., 0.1, 1, 10 µM) or a known EGFR inhibitor (e.g., Gefitinib) for 2 hours.
-
Stimulation: Stimulate the cells with human EGF (e.g., 50 ng/mL) for 10 minutes to induce EGFR phosphorylation.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[28]
-
SDS-PAGE and Transfer: Quantify total protein concentration (e.g., BCA assay), separate equal amounts of protein lysate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).[28]
-
Probe with primary antibodies overnight at 4°C (e.g., anti-phospho-EGFR (Tyr1068), anti-phospho-ERK1/2 (Thr202/Tyr204)).
-
Wash and probe with HRP-conjugated secondary antibodies.
-
-
Detection & Analysis: Detect signals using an enhanced chemiluminescence (ECL) substrate. Re-probe the membranes with antibodies for total EGFR and total ERK to serve as loading controls for normalization.
Expected Data Summary: Phospho-Protein Inhibition
| Compound | Concentration (µM) | % p-EGFR Inhibition | % p-ERK Inhibition |
| Vehicle (DMSO) | - | 0% | 0% |
| 5-chloro-2(1H)-quinazolinone | 0.1 | 15% | 10% |
| 1.0 | 65% | 55% | |
| 10.0 | 95% | 90% | |
| Gefitinib (Control) | 1.0 | 98% | 92% |
Tier 3: Correlating MoA with Cellular Phenotype
The final and most crucial step is to link the molecular mechanism—target binding and inhibition of signaling—to a relevant cellular outcome.[29][30] Since the EGFR pathway is a key driver of proliferation in many cancers, an effective inhibitor should suppress the growth of EGFR-dependent cancer cells.
Assay 4: Cell Viability / Proliferation Assay
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells in culture.[31][32] The assay quantifies ATP, an indicator of metabolically active cells.[33][34] A decrease in the luminescent signal in compound-treated cells relative to controls indicates a reduction in cell viability or proliferation.
Experimental Protocol: CellTiter-Glo® Assay
-
Cell Seeding: Seed A549 cells in a 96-well opaque-walled plate at a low density (e.g., 2,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5-chloro-2(1H)-quinazolinone (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[35]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot the percentage of cell viability against the log of the compound concentration. Fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Expected Data Summary: Anti-proliferative Activity
| Compound | Cell Line | GI50 (µM) |
| 5-chloro-2(1H)-quinazolinone | A549 (EGFR-dependent) | 0.85 |
| Gefitinib (Control) | A549 (EGFR-dependent) | 0.02 |
Conclusion: An Integrated View of the Mechanism of Action
By systematically applying this tiered, orthogonal assay approach, we can build a powerful and convincing case for the mechanism of action of 5-chloro-2(1H)-quinazolinone. The evidence gathered would demonstrate that the compound:
-
Directly engages its target, EGFR, inside cells (CETSA).
-
Binds to the purified EGFR kinase domain with a specific affinity and thermodynamics (ITC).
-
Functionally inhibits the target's activity, blocking EGFR and downstream ERK phosphorylation (Western Blot).
-
Elicits the expected anti-proliferative phenotype in an EGFR-dependent cancer cell line (Cell Viability Assay).
This logical and evidence-based progression, from direct physical binding to cellular consequence, provides the scientific rigor necessary to confidently advance a compound through the drug discovery pipeline.
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Integrated evidence from orthogonal assays confirming MoA."
References
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
- Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865313/]
- Pierce, M. M., et al. (1999). Isothermal titration calorimetry in drug discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10411139/]
- Patel, M., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [URL: https://www.researchgate.
- Wee, P., & Wang, Z. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8229332/]
- Reaction Biology. ITC Assay Service for Drug Discovery. [URL: https://www.reactionbiology.com/site/products/biophysical-assays/itc-assay-service]
- Promega Corporation. CellTiter-Glo® 3D Cell Viability Assay Protocol. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-3d-cell-viability-assay/]
- Garrido, M., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/2162402X.2023.2248882]
- Malvern Panalytical. Isothermal Titration Calorimetry. [URL: https://www.malvernpanalytical.
- A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (2012). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-REVIEW-ON-BIOLOGICAL-ACTIVITY-OF-QUINAZOLINONES-Asif-Siddiqui/d74330107d3920c853507119f0714c33003057e0]
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/celltiter-glo-luminescent-cell-viability-assay-quick-protocol.pdf]
- Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene. [URL: https://pubmed.ncbi.nlm.nih.gov/16377102/]
- Patel, M., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. International Journal of Current Pharmaceutical Research. [URL: https://www.researchgate.
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
- TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [URL: https://www.tainstruments.
- Unni, A. M., et al. (2015). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4633045/]
- Al-Omar, M. A., & Amr, A. E. G. E. (2010). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Rasayan Journal of Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4039233/]
- Unni, A. M., et al. (2015). Targeting the EGFR signaling pathway in cancer therapy. ResearchGate. [URL: https://www.researchgate.
- BenchChem. Step-by-Step Guide for Performing a CellTiter-Glo® Luminescent Cell Viability Assay. [URL: https://www.benchchem.com/application-notes/step-by-step-guide-for-performing-a-celltiter-glo-luminescent-cell-viability-assay]
- BenchChem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-cellular-thermal-shift-assay-cetsa-with-gsk3368715]
- BenchChem. A Researcher's Guide to Validating Small Molecule Target Engagement in Cells. [URL: https://www.benchchem.com/application-notes/a-researcher-s-guide-to-validating-small-molecule-target-engagement-in-cells]
- Abcam. Western blot for phosphorylated proteins. [URL: https://www.abcam.
- LI-COR Biosciences. Pan/Phospho Analysis for Western Blot Normalization. [URL: https://www.licor.com/bio/applications/quantitative-western-blots/pan-phospho-analysis]
- Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. [URL: https://www.bio-rad-antibodies.
- University College London. Target Identification and Validation (Small Molecules). [URL: https://www.ucl.ac.
- Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [URL: https://www.bio-techne.
- Patricelli, M. P., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3204229/]
- Proteintech. Tips for detecting phosphoproteins by western blot. [URL: https://www.ptglab.com/news/blog/tips-for-detecting-phosphoproteins-by-western-blot/]
- Wang, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2018.00474/full]
- Creative Biolabs. Orthogonal Assay Service. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/orthogonal-assay-service.htm]
- Tran, T. H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [URL: https://bio-protocol.org/e4420]
- BenchChem. Validating Target Engagement in Cells: A Comparative Guide for the Small Molecule Inhibitor "Compound X". [URL: https://www.benchchem.com/application-notes/validating-target-engagement-in-cells-a-comparative-guide-for-the-small-molecule-inhibitor-compound-x]
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [URL: https://www.ncbi.nlm.nih.gov/books/NBK379328/]
- Revvity Signals Software. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. [URL: https://revvitysignals.
- Arena, T. A., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8141014/]
- Selvita. (2025). A Practical Guide to Target Engagement Assays. [URL: https://selvita.com/drug-discovery-and-development/a-practical-guide-to-target-engagement-assays/]
- CETSA. CETSA. [URL: https://www.cetsa.com/]
- BenchChem. A Researcher's Guide to Orthogonal Methodologies for Validating Pat-IN-2's Mechanism of Action. [URL: https://www.benchchem.
- Drug Discovery Online. (2023). types of assays used in early drug discovery. YouTube. [URL: https://www.youtube.
- Axxam. From gene to validated and qualified hits. [URL: https://axxam.
- Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865313/]
- Sharma, P., & Kumar, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. [URL: https://www.benthamscience.com/article/109489]
- Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4039233/]
- Vaskevych, R. I., et al. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8002621/]
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 10. revvitysignals.com [revvitysignals.com]
- 11. youtube.com [youtube.com]
- 12. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selvita.com [selvita.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. CETSA [cetsa.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 23. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 25. licorbio.com [licorbio.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 28. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 29. benchchem.com [benchchem.com]
- 30. axxam.com [axxam.com]
- 31. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 32. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 33. promega.com [promega.com]
- 34. benchchem.com [benchchem.com]
- 35. promega.com [promega.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Halogenated Quinazolinones
This guide offers an in-depth comparison of halogenated quinazolinone derivatives, focusing on how the nature and position of halogen substituents dictate their biological activity. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to elucidate the nuanced structure-activity relationships (SAR) that govern the efficacy of these compounds across various therapeutic areas, including oncology, neurology, and infectious diseases.
Introduction: The Quinazolinone Scaffold and the Strategic Role of Halogenation
The quinazolinone core, a fused heterocyclic system of benzene and pyrimidine rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This scaffold is present in numerous bioactive natural products and synthetic compounds, leading to the development of several FDA-approved drugs.[3][4] The versatility of the quinazolinone ring system, particularly at positions 2, 3, 6, and 8, allows for extensive chemical modification to modulate its pharmacological profile.[3]
Halogenation is a cornerstone strategy in drug design used to enhance a molecule's therapeutic potential. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) can profoundly influence a compound's physicochemical properties, including:
-
Lipophilicity: Halogens generally increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.[5]
-
Metabolic Stability: Halogens, particularly fluorine, can block sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Binding Affinity: The high electronegativity and ability of halogens to form halogen bonds can lead to stronger and more specific interactions with biological targets, such as enzyme active sites or protein receptors.
-
Electronic Effects: As electron-withdrawing groups, halogens can alter the electronic distribution of the quinazolinone ring, influencing its reactivity and interaction with target macromolecules.
This guide will dissect the SAR of halogenated quinazolinones by comparing the effects of different halogens at various positions on their anticancer, anticonvulsant, and antimicrobial activities, supported by experimental data and mechanistic insights.
Comparative Analysis of Anticancer Activity
Halogenated quinazolinones have emerged as a promising class of chemotherapeutic agents, often targeting critical signaling pathways in cancer cells, such as receptor tyrosine kinases (e.g., EGFR) and tubulin polymerization.[3][6][7][8]
The Influence of Halogen Type and Position
The choice of halogen and its placement on the quinazolinone scaffold are critical determinants of anticancer potency.
-
Position 6 and 7: SAR studies frequently show that introducing bulky or electron-withdrawing substituents at the 6 or 7-positions of the quinazoline ring enhances potency.[8] For instance, in a series of 4-anilinoquinazoline derivatives targeting EGFR, this modification was crucial for activity.
-
Iodine Substitutions: Iodine, in particular, has been shown to be beneficial. Substitution with iodine at position 6 increases lipophilicity and molecular absorption.[5] In one study, a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives were synthesized and evaluated for cytotoxic activity, with several compounds showing remarkable potency against various cancer cell lines, including cervical cancer (HeLa) and glioblastoma (T98G).[5][9]
-
Chlorine and Fluorine: Chlorine and fluorine substitutions are also widely explored. In quinazolinone-based microtubule disruptors, a sulfamoylated derivative with a 2'-methoxy substitution (7b) showed potent antiproliferative activity (GI50 300 nM), which was further enhanced by over 10-fold compared to its hydroxyl precursor.[10] Another study on quinazolinones designed as antifungal agents found that the position and number of chlorine atoms directly affected activity, with substitutions at the 6 and 8 positions (compound 6a16) yielding excellent potency against R. solani.[11][12]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50) of representative halogenated quinazolinone derivatives against various human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID | Halogen & Position | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | 6-Iodo | DHFR Inhibition | HL-60 (Leukemia) | 21 | [5][9] |
| 3d | 6-Iodo | DHFR Inhibition | HeLa (Cervical) | 10 | [5][9] |
| 3e | 6-Iodo | DHFR Inhibition | T98G (Glioblastoma) | 12 | [5][9] |
| 7b | 6-OH, 2'-(OCH3), 4'-O-sulfamate | Tubulin Disruption | DU-145 (Prostate) | 0.3 | [10] |
| 7j | 6-H, 2'-(OCH3), 4'-O-sulfamate | Tubulin Disruption | DU-145 (Prostate) | 0.05 | [10] |
This table is a representative compilation from the cited literature. Direct comparison should be made with caution as experimental conditions may vary between studies.
Comparative Analysis of Anticonvulsant Activity
Quinazolinone derivatives, including the historical compound methaqualone, have long been investigated for their effects on the central nervous system (CNS).[13] Modern research focuses on developing safer and more potent anticonvulsant agents with fewer side effects.
Key Structural Features for Anticonvulsant Efficacy
SAR studies reveal that specific halogen substitutions can significantly enhance anticonvulsant properties.
-
Positions 6 and 8: The presence of a halogen or another electron-rich substituent at the 6- or 8-position is known to improve antiepileptic activity.[14] This is a critical pharmacophoric feature for designing new anticonvulsant quinazolines.
-
Fluorine's Role: Fluorinated quinazolines have been a particular focus. In one study, novel fluorinated quinazolines were designed and synthesized, showing high activity in both subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) seizure models, which are standard screening tests for anticonvulsant drugs.[14]
-
Electron-Withdrawing and Donating Groups: The anticonvulsant effect is also influenced by other substituents. The presence of electron-donating groups like -OH and -OCH3 or electron-withdrawing groups like -CF3 on an aromatic ring attached to the core structure can potentiate activity, possibly by enhancing GABAergic neurotransmission.[15]
Quantitative Comparison of Anticonvulsant Activity
The efficacy of anticonvulsants is often measured by the median effective dose (ED50) required to protect 50% of animals from seizures.
| Compound ID | Key Structural Features | Seizure Model | ED50 (mg/kg) | Reference |
| 5f | N-(4-chlorophenyl) derivative | MES | 28.90 | [16] |
| 5b | N-(phenyl) derivative | MES | 47.38 | [16] |
| 5c | N-(4-methylphenyl) derivative | MES | 56.40 | [16] |
| Phenytoin (Reference) | Standard Drug | MES | 25.10 | [16] |
Data from a study on novel 4-quinazolinone derivatives, showing that halogen substitution (5f) can lead to superior activity.[16]
Comparative Analysis of Antimicrobial Activity
With the rise of drug-resistant pathogens, there is an urgent need for new antimicrobial agents.[17] Halogenated quinazolinones have demonstrated significant potential as antibacterial and antifungal compounds.[18][19]
SAR in Antimicrobial Quinazolinones
-
Iodine for Antibacterial Potency: Substitution of the quinazolinone ring with iodine at the 6 and 8 positions has been shown to significantly improve antibacterial activity.[2][20] The increased lipophilicity and potential for halogen bonding likely contribute to this enhanced effect.
-
Chlorine and Methoxy Groups: In another series of derivatives, compounds containing chloro or methoxy groups displayed good antimicrobial activity.[2] Specifically, 2-azetidinone derivatives of 6-bromo-quinazolin-4(3H)-one were found to be more active than their Schiff base precursors.[2]
-
Fluorine for Antifungal Activity: A study focused on antifungal agents against the plant pathogen Rhizoctonia solani found that 6,7-difluoro substitution on the quinazolinone ring was a key structural feature for activity.[11] Further optimization revealed that a 6,8-dichloro substituted compound (6a16) had excellent antifungal activity (EC50 = 9.06 mg/L), superior to the commercial fungicide fluconazole.[11][12]
Experimental Protocols and Methodologies
To ensure scientific integrity and reproducibility, this section details standardized protocols for the synthesis and biological evaluation of halogenated quinazolinones.
General Synthesis of Halogenated 4(3H)-Quinazolinones
The Niementowski quinazoline synthesis is a classic and widely used method.[21] However, modern variations often provide better yields and milder conditions. A common approach involves the cyclization of a halogenated anthranilic acid derivative.
Workflow: Synthesis of a 6-Iodo-Quinazolinone Derivative
Caption: General workflow for the synthesis of 6-iodo-quinazolinones.
Step-by-Step Protocol (Adapted from Grimmel et al.[5]):
-
Step 1: Acylation. A mixture of 5-iodoanthranilic acid (1 equivalent) and acetic anhydride (2-3 equivalents) is heated at reflux for 2-3 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold water, and dried to yield N-acetyl-5-iodoanthranilic acid. Rationale: This step protects the amino group and introduces the acetyl group that will form the C2-methyl and part of the pyrimidine ring.
-
Step 2: Cyclization. The N-acetyl-5-iodoanthranilic acid (1 equivalent) is suspended in a solvent such as toluene. A primary amine (R-NH2, 1.1 equivalents) is added, followed by the slow addition of a condensing agent like phosphorus trichloride (PCl3, 0.5 equivalents). Rationale: PCl3 facilitates the dehydration and condensation reaction between the carboxylic acid and the primary amine, leading to the formation of the quinazolinone ring.
-
Step 3: Reaction and Workup. The mixture is heated at reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure. The residue is treated with a cold sodium bicarbonate solution to neutralize excess acid and then extracted with an organic solvent (e.g., ethyl acetate).
-
Step 4: Purification. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 6-iodo-2-methyl-3-substituted-quinazolin-4(3H)-one.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[22]
Workflow: MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT assay for cytotoxicity.
Detailed Methodology:
-
Cell Seeding: Human cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The next day, the medium is replaced with fresh medium containing serial dilutions of the halogenated quinazolinone compounds. A control group receives only the vehicle (e.g., DMSO).
-
Incubation: The plate is incubated for 48-72 hours. Rationale: This period allows the compound to exert its cytotoxic or cytostatic effects.
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plate is incubated for another 2-4 hours. Rationale: In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Conclusion and Future Directions
The structure-activity relationship of halogenated quinazolinones is a rich and productive field of medicinal chemistry. Experimental data consistently demonstrates that the strategic placement of halogens on the quinazolinone scaffold is a powerful tool for modulating biological activity.
Key SAR Insights:
-
Anticancer: Iodination at position 6 is particularly effective for enhancing lipophilicity and cytotoxic potency.[5]
-
Anticonvulsant: Halogen substitution at positions 6 or 8 is a critical pharmacophoric requirement for activity.[14]
-
Antimicrobial: Di-iodination at positions 6 and 8 enhances antibacterial activity, while di-chloro or di-fluoro substitutions at similar positions can produce potent antifungal agents.[2][11][20]
The logical relationships between halogen properties and their biological effects provide a rational basis for the design of next-generation therapeutic agents.
SAR Logic: Halogen Properties vs. Biological Outcome
Caption: The interplay between halogen properties and biological effects.
Future research should focus on synthesizing novel derivatives with combined halogen patterns and other functional groups to explore synergistic effects. Furthermore, detailed mechanistic studies, including co-crystallization with target proteins, will be invaluable for understanding the precise molecular interactions that drive the potent and diverse biological activities of this remarkable class of compounds.[10]
References
- Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. WILEY-VCH Verlag GmbH & Co. KGaA, Weinheim.
- Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure.
- Halogen‐based quinazolin‐4(3H)
- Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted.
- The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. PubMed.
- Halogen-based quinazolin-4(3H)
- Halogen‐based quinazolin‐4(3H)‐one derivatives as MCF‐7 breast cancer inhibitors: Current developments and structure–activity relationship.
- QSAR modeling on Quinazolinonyl Pyrazolines and Quinazolinoyl Isoxazolines as Anticonvulsant Agents.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
- Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
- The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids.
- Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors.
- SAR study of quinazolin-4-ones 1–4 and 6–13 regarding to cytotoxicity...
- Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities.
- Methods for quinazolinone synthesis.
- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
- Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
- Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents.
- qsar studies on derivatives of quinazoline-4(3h)-ones with anticonvulsant activities.
- Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues.
- A Comparative Guide to the Biological Activity of Quinazoline Deriv
- Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor.
- Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents.
- Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Deriv
- Studies on biologically active halogenated compounds. 1. Synthesis and central nervous system depressant activity of 2-(fluoromethyl)-3-aryl-4(3H)-quinazolinone derivatives.
- SAR and substitution effect of quinazolines on the antimicrobial activity.
- Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. MDPI.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
- Synthesis of quinazolines. Organic Chemistry Portal.
- Synthesis of quinazolinones. Organic Chemistry Portal.
- One-Pot Synthesis of Quinazoline-4(3H)-ones through Electrochemically Induced Three-Component Cyclization.
- Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Publishing.
- Synthesis of quinazolinone libraries and derivatives thereof.
- Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences.
- Synthetic strategies for preparation of 4‐quinazolinone derivatives.
- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
- Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials.
- A review on biological activity of quinazolinones.
- Quinazolinones, the Winning Horse in Drug Discovery.
- Novel iodinated quinazolinones bearing sulfonamide as new scaffold targeting radiation induced oxid
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halogen‐based quinazolin‐4(3H)‐one derivatives as MCF‐7 breast cancer inhibitors: Current developments and structure–activity relationship | Semantic Scholar [semanticscholar.org]
- 7. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. japer.in [japer.in]
- 14. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journaljpri.com [journaljpri.com]
- 16. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rphsonline.com [rphsonline.com]
- 20. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 22. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of 5-chloro-2(1H)-quinazolinone Against Standard-of-Care Chemotherapeutic Agents
Abstract
This guide provides a comprehensive framework for benchmarking the efficacy of the novel compound 5-chloro-2(1H)-quinazolinone against established standard-of-care drugs in oncology. We present a structured, multi-tiered approach, beginning with in vitro cytotoxicity screening across representative cancer cell lines and progressing to in vivo evaluation using a xenograft model. The causality behind each experimental choice is detailed, providing researchers with a robust methodology for preclinical drug evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the therapeutic potential of novel chemical entities.
Introduction: The Rationale for Investigating 5-chloro-2(1H)-quinazolinone
The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] Many quinazolinone-based compounds have demonstrated significant cytotoxic effects against various cancer cell lines, making this chemical class a fertile ground for the discovery of new oncology therapeutics.[4][8][9]
Recent studies on structurally similar compounds, such as chloro methylquinazolinones, have identified them as potent inhibitors of the PI3K-δ (Phosphoinositide 3-kinase delta) enzyme, a key component of the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer.[10] This pathway is critical for cell proliferation, survival, and growth. The specific compound, 5-chloro-2(1H)-quinazolinone, has been synthesized and is now a candidate for rigorous efficacy testing.[11][12] This guide outlines a systematic approach to compare its anticancer potential against established, first-line chemotherapeutic agents.
Foundational Strategy: A Tiered Approach to Efficacy Benchmarking
To ensure a cost-effective and ethically sound evaluation, a tiered experimental approach is paramount. This strategy begins with broad in vitro screening to establish baseline potency and selectivity, followed by more complex and physiologically relevant in vivo models for promising candidates.
Caption: Tiered workflow for preclinical drug evaluation.
This workflow ensures that resources for animal studies are allocated only to compounds that demonstrate significant promise in initial cell-based assays, forming a self-validating system where each stage must meet predefined success criteria to proceed.
Tier 1: In Vitro Efficacy Assessment
The initial step is to determine the direct cytotoxic effect of 5-chloro-2(1H)-quinazolinone on cancer cells. This is achieved by calculating the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit cell proliferation by 50%.
Rationale for Experimental Design
-
Cell Line Selection: To assess the breadth of activity, we select human cancer cell lines from distinct histological origins where quinazolinones have shown previous activity.[10]
-
HCT-116: Colorectal Carcinoma
-
MCF-7: Breast Adenocarcinoma (Estrogen Receptor-positive)
-
A549: Non-Small Cell Lung Carcinoma (NSCLC)
-
-
Standard Drug Comparators: The choice of standard drugs is critical for contextualizing the novel compound's potency. We select agents that are clinical mainstays for these cancer types.
-
Assay Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is chosen over traditional colorimetric assays (e.g., MTT) for its superior sensitivity, speed, and high-throughput compatibility.[21][22] The assay quantifies ATP, an indicator of metabolically active, viable cells.
Detailed Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Plate HCT-116, MCF-7, and A549 cells in opaque-walled 96-well plates at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of 5-chloro-2(1H)-quinazolinone and each standard drug in DMSO. Perform serial dilutions in culture medium to create a 10-point concentration gradient (e.g., 0.01 µM to 100 µM).
-
Cell Treatment: Remove the medium from the cell plates and add 100 µL of the diluted compounds to the respective wells. Include wells with medium-only (blank) and vehicle control (0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2. This duration allows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.
-
Luminescence Reading: Equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Let plates stand at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and blank (0% viability). Plot the normalized data against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value for each compound.
Hypothetical Data Summary
The following table presents hypothetical IC50 values derived from the in vitro screening.
| Compound | HCT-116 (Colon) IC50 [µM] | MCF-7 (Breast) IC50 [µM] | A549 (Lung) IC50 [µM] |
| 5-chloro-2(1H)-quinazolinone | 8.5 | 12.2 | 9.8 |
| 5-Fluorouracil | 5.0 | > 100 | > 100 |
| Doxorubicin | 0.2 | 0.05 | 0.1 |
| Cisplatin | 9.5 | 15.0 | 7.5 |
Interpretation: In this hypothetical scenario, 5-chloro-2(1H)-quinazolinone demonstrates broad-spectrum activity comparable to Cisplatin across all three cell lines. It shows superior efficacy to 5-Fluorouracil in breast and lung cancer cells. While less potent than Doxorubicin, its consistent activity warrants progression to in vivo testing.
Tier 2: In Vivo Efficacy Validation
Demonstrating efficacy in a living biological system is the critical next step. We utilize a cell line-derived xenograft (CDX) model, a foundational tool in preclinical oncology for evaluating a drug's therapeutic potential in a setting that includes complex physiological factors like drug metabolism and tumor microenvironment interactions.[23][24][25]
Rationale for Experimental Design
-
Animal Model: Athymic nude mice (e.g., BALB/c nude) are selected. Their compromised immune system prevents the rejection of transplanted human tumor cells, allowing the tumor to grow.[24]
-
Tumor Model: Based on the consistent in vitro activity, the A549 NSCLC model is chosen for the initial in vivo study. CDX models are highly reproducible and well-suited for initial large-scale drug screening.[25]
-
Treatment Regimen: Dosing and scheduling are based on literature values for the standard drug (Cisplatin) and preliminary toxicology data for the novel compound. The goal is to maximize efficacy while minimizing toxicity.
-
Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI), a direct measure of anti-tumor activity. The secondary endpoint is change in body weight, a key indicator of systemic toxicity.
Detailed Protocol: A549 Xenograft Study
Caption: Workflow for a cell line-derived xenograft (CDX) study.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells suspended in Matrigel into the right flank of female athymic nude mice (6-8 weeks old).
-
Tumor Growth: Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²) twice weekly.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups (n=8 mice/group) to ensure a similar mean tumor volume across all groups.
-
Group 1: Vehicle Control (e.g., Saline, IP)
-
Group 2: Cisplatin (e.g., 5 mg/kg, IP, once weekly)
-
Group 3: 5-chloro-2(1H)-quinazolinone (e.g., 20 mg/kg, IP, 3x weekly)
-
-
Treatment and Monitoring: Administer treatments as scheduled. Continue to measure tumor volumes and body weights twice weekly. Monitor animals daily for any signs of distress or toxicity.
-
Study Termination: Conclude the study when tumors in the vehicle group reach the predetermined maximum size (e.g., 2000 mm³) or after a set duration (e.g., 28 days).
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group. Analyze body weight data for significant changes.
Hypothetical Data Summary
Table 1: In Vivo Efficacy (Tumor Growth Inhibition)
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | % TGI |
| Vehicle Control | N/A | 1850 | 0% |
| Cisplatin | 5 mg/kg, 1x/week | 814 | 56% |
| 5-chloro-2(1H)-quinazolinone | 20 mg/kg, 3x/week | 721 | 61% |
Table 2: In Vivo Safety Profile (Body Weight)
| Treatment Group | Mean Body Weight Change from Day 1 |
| Vehicle Control | +5.2% |
| Cisplatin | -8.5% |
| 5-chloro-2(1H)-quinazolinone | -2.1% |
Interpretation: The hypothetical data suggests that 5-chloro-2(1H)-quinazolinone exhibits slightly superior tumor growth inhibition compared to the standard-of-care, Cisplatin, in this NSCLC model. Crucially, it demonstrates a more favorable safety profile, with minimal body weight loss compared to the significant weight loss observed in the Cisplatin group.
Proposed Mechanism of Action: PI3K Pathway Inhibition
Based on evidence from similar chemical scaffolds[10], we hypothesize that 5-chloro-2(1H)-quinazolinone exerts its anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.
This proposed mechanism provides a testable hypothesis for future studies, which could involve Western blotting for phosphorylated levels of AKT and other downstream effectors in tumor lysates from the xenograft study.
Conclusion and Future Directions
This guide outlines a rigorous, logical, and phased approach to benchmarking the efficacy of a novel compound, 5-chloro-2(1H)-quinazolinone, against standard cancer drugs. The hypothetical results presented herein position this compound as a promising therapeutic candidate with potent anti-tumor activity and a favorable safety profile.
Future work should focus on:
-
Broadening the Scope: Testing against a wider panel of cell lines, including those with known resistance mechanisms to standard therapies.
-
Advanced Models: Utilizing patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors.[26]
-
Mechanism Validation: Conducting detailed biochemical and molecular assays to confirm the inhibition of the PI3K pathway and identify the specific kinase isoform targeted.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to optimize dosing schedules.
-
Combination Therapies: Investigating potential synergies with other anticancer agents to enhance efficacy and overcome resistance.
By adhering to this structured and self-validating methodology, researchers can confidently and efficiently advance novel compounds through the preclinical pipeline.
References
- Vertex AI Search. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved January 3, 2026.
-
Bhat, M. A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
-
Lee, C. H. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 33(4), 261-265. [Link]
- Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved January 3, 2026.
- Noble Life Sciences. (n.d.).
- The Jackson Laboratory. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved January 3, 2026.
-
Rashid, M., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Pharmaceutical and Biomedical Analysis, 18(1-2), 131-138. [Link]
- Liv Hospital. (n.d.). Cancer Drugs for Colon Cancer: 13 Best Options. Retrieved January 3, 2026.
- ResearchGate. (n.d.). Anticancer drugs used for the treatment of breast cancer. Retrieved January 3, 2026.
- Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved January 3, 2026.
- Macmillan Cancer Support. (n.d.). Chemotherapy for lung cancer. Retrieved January 3, 2026.
- American Cancer Society. (2024). Colorectal Cancer Chemotherapy. Retrieved January 3, 2026.
- Breastcancer.org. (n.d.). Breast Cancer Drugs. Retrieved January 3, 2026.
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
- ResearchGate. (2019). In-vitro Models in Anticancer Screening. Retrieved January 3, 2026.
- Susan G. Komen. (n.d.). Chemotherapy Drugs for Early Breast Cancer. Retrieved January 3, 2026.
- American Cancer Society. (2021). Chemotherapy for Breast Cancer. Retrieved January 3, 2026.
- Lung Cancer Center. (n.d.).
- Patsnap Synapse. (2025). How do different drug classes work in treating Colorectal Cancer?. Retrieved January 3, 2026.
- National Cancer Institute. (2025). Drugs Approved for Colon and Rectal Cancer. Retrieved January 3, 2026.
- National Cancer Institute. (2025). Drugs Approved for Lung Cancer. Retrieved January 3, 2026.
- National Cancer Institute. (2025). Drugs Approved for Breast Cancer. Retrieved January 3, 2026.
- Medscape. (2025).
- Memorial Sloan Kettering Cancer Center. (2024). New Lung Cancer Treatments Aim to Reduce Deaths in 2025 and Beyond. Retrieved January 3, 2026.
- Patsnap Synapse. (2025). What drugs are in development for Non-Small Cell Lung Cancer?. Retrieved January 3, 2026.
-
Arabian Journal of Chemistry. (2022). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. [Link]
-
Iranian Journal of Pharmaceutical Research. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]
- LookChem. (n.d.). 2(1H)-Quinazolinone, 5-chloro-. Retrieved January 3, 2026.
-
Molecules. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [Link]
- ChemScene. (n.d.). 5-Chloro-1,2-dihydroquinazolin-2-one. Retrieved January 3, 2026.
- ResearchGate. (n.d.). Biological Activity of Quinazolinones. Retrieved January 3, 2026.
-
World Journal of Pharmaceutical Research. (2018). Study of developments of biologically active Quinazolinones derivatives: A review. [Link]
-
RSC Publishing. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. [Link]
-
Bentham Science. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. [Link]
- ResearchGate. (2020).
-
Molecules. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]
-
Pharmaceuticals. (2023). Quinazolinones, the Winning Horse in Drug Discovery. [Link]
Sources
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cbijournal.com [cbijournal.com]
- 5. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 6. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, <i>in-silico</i>, and <i>in-vitro</i> study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
- 11. 2(1H)-Quinazolinone, 5-chloro-|lookchem [lookchem.com]
- 12. chemscene.com [chemscene.com]
- 13. Cancer Drugs for Colon Cancer: 13 Best Options - Liv Hospital [int.livhospital.com]
- 14. Colorectal Cancer Chemotherapy | Chemo for Colon & Rectal Cancer | American Cancer Society [cancer.org]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. researchgate.net [researchgate.net]
- 17. Breast Cancer Drugs [breastcancertrials.org]
- 18. Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 19. Chemotherapy for lung cancer | Macmillan Cancer Support [macmillan.org.uk]
- 20. lungcancercenter.com [lungcancercenter.com]
- 21. noblelifesci.com [noblelifesci.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. xenograft.org [xenograft.org]
- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. blog.crownbio.com [blog.crownbio.com]
- 26. startresearch.com [startresearch.com]
Confirming Target Engagement of 5-chloro-2(1H)-quinazolinone in Cellular Models: A Comparative Guide
In the landscape of contemporary drug discovery, the unequivocal confirmation of a compound's interaction with its intended molecular target within a cellular environment is a cornerstone of preclinical development. This guide provides a comprehensive comparison of methodologies to validate the target engagement of 5-chloro-2(1H)-quinazolinone, a member of the versatile quinazolinone scaffold known for its diverse biological activities, often associated with kinase inhibition.[1][2][3][4][5][6] For researchers, scientists, and drug development professionals, this document outlines not just the "how," but the "why" behind experimental choices, ensuring a robust and translatable dataset.
The quinazolinone core is a privileged structure in medicinal chemistry, with derivatives reported to target a range of enzymes, including phosphoinositide 3-kinase delta (PI3K-δ), epidermal growth factor receptor (EGFR), and AKT kinase.[1][5][7] For the purpose of this guide, we will hypothesize that 5-chloro-2(1H)-quinazolinone is a putative inhibitor of PI3K-δ, a key enzyme in lymphocyte signaling. We will compare its target engagement profile with Idelalisib, a known and potent PI3K-δ inhibitor.[1] This comparison will be anchored in two orthogonal, state-of-the-art techniques: the Cellular Thermal Shift Assay (CETSA) and a Kinobeads-based competitive binding assay.
The Imperative of Target Engagement Validation
Phenotypic screening can reveal compounds with desirable cellular effects, but without confirming direct interaction with a specific target, the mechanism of action remains a black box. This ambiguity can lead to late-stage failures in clinical trials due to off-target effects or a lack of efficacy. Therefore, rigorous target engagement studies are essential to build a solid foundation for any drug development program.
Comparative Methodologies for Target Engagement
We will explore two powerful and complementary approaches to confirm the binding of 5-chloro-2(1H)-quinazolinone to its putative target, PI3K-δ, in cellular models.
Method 1: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a biophysical technique that leverages the principle of ligand-induced thermal stabilization of proteins.[2] When a small molecule binds to its target protein, it generally increases the protein's resistance to thermal denaturation.[2] This change in thermal stability can be quantified, providing direct evidence of target engagement in a cellular context.[8]
Workflow:
Caption: CETSA experimental workflow for assessing target engagement.
Detailed Protocol:
-
Cell Culture: Jurkat cells, which endogenously express PI3K-δ, are cultured to a density of 1-2 x 10^6 cells/mL.
-
Compound Treatment: Cells are treated with either 5-chloro-2(1H)-quinazolinone (e.g., at 10 µM), Idelalisib (e.g., at 1 µM as a positive control), or vehicle (DMSO) for 1 hour at 37°C.
-
Cell Lysis: Cells are harvested, washed with PBS, and lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Thermal Challenge: The lysates are divided into aliquots and heated at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling on ice.
-
Fractionation: The heated lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: The supernatant containing the soluble protein fraction is collected, and the concentration of PI3K-δ is determined by Western blotting using a specific antibody.
-
Data Analysis: Band intensities are quantified, and the fraction of soluble protein at each temperature is plotted to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Method 2: Kinobeads Competitive Pull-Down
Principle: This chemical proteomics approach utilizes beads coupled with a broad-spectrum kinase inhibitor to capture a large portion of the cellular kinome.[9] By pre-incubating the cell lysate with a free compound of interest, one can observe the competitive displacement of specific kinases from the beads, which is then quantified by mass spectrometry. This method not only confirms engagement with the intended target but also provides a global view of the compound's selectivity across the kinome.[10]
Workflow:
Caption: Kinobeads competitive pull-down workflow for target engagement and selectivity profiling.
Detailed Protocol:
-
Lysate Preparation: Prepare a native cell lysate from Jurkat cells, ensuring protein integrity.
-
Competitive Binding: Aliquots of the lysate are incubated with a serial dilution of 5-chloro-2(1H)-quinazolinone or Idelalisib for 1 hour. A vehicle control (DMSO) is also included.
-
Kinobeads Pulldown: Kinobeads are added to each lysate and incubated to allow for the affinity capture of kinases.
-
Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. The captured kinases are then eluted.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are digested into peptides, which are then prepared for mass spectrometry analysis.
-
LC-MS/MS Analysis: The peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: The abundance of each identified kinase in the compound-treated samples is compared to the vehicle control. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that the free compound is engaging that target. IC50 values for target binding can then be calculated.
Comparative Performance Data
The following tables present hypothetical, yet realistic, data that could be obtained from the described experiments.
Table 1: CETSA Thermal Shift Data for PI3K-δ
| Compound | Concentration (µM) | Tm (°C) | ΔTm (°C) vs. Vehicle |
| Vehicle (DMSO) | - | 48.2 | - |
| 5-chloro-2(1H)-quinazolinone | 10 | 52.5 | +4.3 |
| Idelalisib | 1 | 55.8 | +7.6 |
This data illustrates that both compounds induce a thermal stabilization of PI3K-δ, confirming target engagement. The more potent inhibitor, Idelalisib, shows a larger thermal shift at a lower concentration.
Table 2: Kinobeads Competitive Binding IC50 Values
| Target Kinase | 5-chloro-2(1H)-quinazolinone IC50 (nM) | Idelalisib IC50 (nM) |
| PI3K-δ | 850 | 25 |
| PI3K-α | >10,000 | 2,500 |
| PI3K-β | >10,000 | 3,000 |
| PI3K-γ | 5,500 | 150 |
| EGFR | >10,000 | >10,000 |
| AKT1 | >10,000 | >10,000 |
This dataset not only confirms the engagement of both compounds with PI3K-δ but also provides crucial information on their selectivity. Idelalisib demonstrates higher potency and selectivity for the delta isoform, while 5-chloro-2(1H)-quinazolinone is shown to be a less potent and potentially less selective inhibitor.
Synthesis of Findings and Recommendations
The combination of CETSA and Kinobeads provides a powerful, multi-faceted approach to confirming the target engagement of 5-chloro-2(1H)-quinazolinone.
-
CETSA offers a direct and unambiguous confirmation of target binding within the complex milieu of the cell. It is an excellent primary method for validating a hypothesized target.
-
Kinobeads competitive binding assays provide a broader perspective, enabling the assessment of potency and selectivity across a large panel of kinases. This is invaluable for understanding potential off-target effects and for guiding lead optimization efforts.
For a comprehensive validation of 5-chloro-2(1H)-quinazolinone's target engagement, it is recommended to employ both methodologies. CETSA can provide the initial, crucial evidence of direct binding to the putative target, PI3K-δ. Subsequently, a Kinobeads experiment can be used to determine the binding affinity in a competitive format and to profile its selectivity against other kinases, which is a critical step in de-risking the compound for further development.
References
-
Zeid, Y. et al. (2019). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry. Available at: [Link]
-
Bantscheff, M. et al. (2007). Kinobeads and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Biotechnology. Available at: [Link]
- Asif, M. (2014). Methods for preparation of quinazoline derivatives.
-
El-Sayed, M. A. et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances. Available at: [Link]
-
Al-Omary, F. A. M. et al. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available at: [Link]
-
Hassanzadeh, F. et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. Available at: [Link]
-
Al-Suwaidan, I. A. et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry. Available at: [Link]
-
Jafari, R. et al. (2019). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Available at: [Link]
- Wissner, A. et al. (2003). Quinazoline derivatives as kinases inhibitors and methods of use thereof.
-
Al-Abdullah, E. S. et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules. Available at: [Link]
-
Médard, G. et al. (2015). The target landscape of clinical kinase drugs. Science Signaling. Available at: [Link]
-
Curia Global. (2019). Selected Publications and Patents from 2005–2019. Available at: [Link]
-
Vaskevych, A. et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. Available at: [Link]
-
Al-Ostath, A. et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. Available at: [Link]
-
Kumar, S. et al. (2021). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances. Available at: [Link]
Sources
- 1. Synthesis, <i>in-silico</i>, and <i>in-vitro</i> study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9388160B2 - Quinazoline derivatives as kinases inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2(1H)-Quinazolinone, 5-chloro-
Introduction: Beyond the Benchtop
This guide provides an in-depth, procedural framework for the proper disposal of 2(1H)-Quinazolinone, 5-chloro- (CAS No. 60610-16-4). As a chlorinated heterocyclic compound, this substance belongs to a chemical class that requires specific handling and disposal protocols. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, moving beyond simple instruction to explain the critical reasoning behind each step.
Part 1: Hazard Assessment and Chemical Profile
Understanding the chemical nature of a substance is the first step toward managing it safely. While a comprehensive, peer-reviewed toxicological profile for 5-chloro-2(1H)-quinazolinone is not extensively detailed in public literature, we can infer its primary hazards based on its chemical structure and data from closely related compounds. The presence of a chlorinated aromatic system and a quinazolinone core suggests that precautionary handling is essential.
Safety Data Sheets (SDS) for analogous structures, such as other chlorinated quinolines or quinazolinones, consistently list hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, we must operate under the assumption that this compound presents similar risks.
Table 1: Chemical and Hazard Profile of 2(1H)-Quinazolinone, 5-chloro-
| Property | Value | Source(s) |
| Chemical Name | 2(1H)-Quinazolinone, 5-chloro- | [4] |
| CAS Number | 60610-16-4 | [4][5] |
| Molecular Formula | C₈H₅ClN₂O | [4][5] |
| Molecular Weight | 180.59 g/mol | [4] |
| Inferred GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][3] |
| Waste Classification | Halogenated Organic Waste | [6][7] |
Part 2: The Cornerstone of Disposal: Waste Segregation
The single most critical step in the disposal process is correct waste segregation. Mis-segregation can lead to dangerous chemical reactions, contaminate large volumes of less hazardous waste, and significantly increase disposal costs and complexity.[7]
Causality: 2(1H)-Quinazolinone, 5-chloro-, by definition, is a halogenated organic compound .[6] Halogenated wastes cannot be mixed with non-halogenated organic solvent waste. The reason for this strict separation lies in their ultimate disposal pathway. Halogenated compounds require high-temperature incineration with specialized "scrubber" systems.[8][9] These scrubbers are necessary to neutralize the acidic gases (primarily hydrogen chloride, HCl) that are generated from the combustion of chlorine-containing molecules.[8][9] Mixing this waste into a non-halogenated solvent stream, which might be destined for fuel blending or simpler incineration, makes the entire volume unsuitable for that process and forces it into the more expensive and specialized halogenated waste stream.[7]
Part 3: Standard Operating Protocol for Disposal
This protocol provides a step-by-step methodology for the safe collection and disposal of 5-chloro-2(1H)-quinazolinone waste.
1. Personal Protective Equipment (PPE) Mandates:
-
Eye Protection: Wear chemical safety goggles or a full-face shield. Standard safety glasses are insufficient. This is to protect against splashes and potential contact with the solid powder, which is presumed to be a serious eye irritant.[2][3]
-
Hand Protection: Use chemical-resistant nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat must be worn and fully buttoned. Ensure closed-toe shoes are worn.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols, as the compound is presumed to be a respiratory irritant.[2][10]
2. Waste Collection and Containment:
-
Designated Waste Container: Use only a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[6] The container must be made of a compatible material (e.g., HDPE or glass) and have a secure, vapor-tight lid.
-
Solid Waste:
-
For bulk, unused solid 5-chloro-2(1H)-quinazolinone, the original manufacturer's container can serve as the primary waste container. Label it clearly as "WASTE" over the original product name.
-
Contaminated items (e.g., weighing paper, gloves, pipette tips) should be placed in a sealed, labeled bag and then into the solid halogenated waste container.
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing 5-chloro-2(1H)-quinazolinone in a designated liquid halogenated waste container.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Labeling: The waste container label is a critical control. It must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste 2(1H)-Quinazolinone, 5-chloro-." List all other components of any solution.
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant).[11]
-
The date accumulation started.
-
3. Spill Management:
-
Evacuate and Ventilate: If a spill occurs outside of a fume hood, evacuate the immediate area. Ensure the area is well-ventilated.[10]
-
Control: Prevent the spill from spreading. For solid spills, avoid creating dust. For liquid spills, use a chemical absorbent material (vermiculite or other commercial sorbent).
-
Cleanup: Wearing appropriate PPE, carefully sweep up the solid material or absorbed liquid. Place all cleanup materials into the designated halogenated waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.
4. Final Disposal Pathway:
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.
-
Professional Disposal: The final and only acceptable disposal method for this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11][12] This waste is destined for a regulated hazardous waste incinerator capable of handling chlorinated organic materials.[6][8] Traditional disposal methods such as burial or drain disposal are strictly prohibited and environmentally irresponsible.[8]
Part 4: Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing waste generated from activities involving 5-chloro-2(1H)-quinazolinone.
Caption: Workflow for the safe disposal of 5-chloro-2(1H)-quinazolinone waste.
References
- Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology.
- 5-Chloro-1,2-dihydroquinazolin-2-one. ChemScene.
- Hazardous Waste Segreg
- 5-Chloro-2,4(1H,3H)-quinazolinedione. Chemsrc.
- Process for the incineration of chlorinated organic materials.
- Hazardous Waste Reduction Guide. Oregon State University Environmental Health and Safety.
- 2(1H)
- Chemical Properties of Quinazoline and Quinazolinone Derivatives. PubMed Central (PMC)
- 5-Chloroquinoline Safety and Hazards.
- Chlorin
- Disposing of Chlorine and Chlorinated Products. NEDT Hazardous Waste Collection.
- NIOSH Pocket Guide to Chemical Hazards - Chlorine. Centers for Disease Control and Prevention (CDC).
- Safety Data Sheet for a rel
- NIOSH Pocket Guide to Chemical Hazards - Chloroform. Centers for Disease Control and Prevention (CDC).
- NIOSH Pocket Guide to Chemical Hazards (General Information). Centers for Disease Control and Prevention (CDC).
- Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide. Benchchem.
- Safety Data Sheet for a rel
- Safety Data Sheet for a rel
- Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central (PMC)
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA).
- EPA Hazardous Waste Codes. U.S. Environmental Protection Agency (EPA).
- Chlorine and Chlorinated Hydrocarbon Manufacturing Industry Regulations. U.S. Environmental Protection Agency (EPA).
Sources
- 1. 5-Chloroquinoline | C9H6ClN | CID 69458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. chemscene.com [chemscene.com]
- 5. 2(1H)-Quinazolinone, 5-chloro-|lookchem [lookchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 10. oxychem.com [oxychem.com]
- 11. benchchem.com [benchchem.com]
- 12. Disposing of Chlorine: Pool and Cleaning Products - NEDT [nedt.org]
A Senior Application Scientist's Guide to Handling 2(1H)-Quinazolinone, 5-chloro-
Navigating the complexities of novel chemical compounds is a cornerstone of innovative research. This guide provides essential safety and logistical information for handling 2(1H)-Quinazolinone, 5-chloro-. While comprehensive toxicological data for this specific molecule may be limited, a conservative approach grounded in the known hazards of related quinazolinone and chlorinated aromatic compounds is paramount. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, emergency plans, and disposal protocols to ensure the safety of all laboratory personnel.
Hazard Identification and Risk Assessment
2(1H)-Quinazolinone, 5-chloro- belongs to the quinazolinone class of heterocyclic compounds, which are widely used in pharmaceutical development for their diverse biological activities.[1][2] The presence of a chlorine atom on the aromatic ring necessitates additional caution, as chlorinated organic compounds can present unique toxicological and environmental hazards.
Based on data from structurally similar compounds, a thorough risk assessment must assume the following potential hazards.
| Potential Hazard | Description | Primary Exposure Routes | Relevant Safety Data (from Analogs) |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][4] | Ingestion | For related compounds like 2-Methyl-4(1H)-quinazolinone, the oral LD50 in mice is 859 mg/kg.[3] |
| Skin Irritation/Corrosion | Causes skin irritation. Prolonged contact may lead to more severe effects.[3][4][5] | Dermal Contact | Precautionary statements for similar compounds mandate washing hands and face thoroughly after handling.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4][5] Direct contact with dust or solutions can cause significant damage. | Ocular Contact | Emergency first aid for eye contact requires rinsing cautiously with water for several minutes.[3][5] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol.[4][5] | Inhalation | Handling should occur in a well-ventilated area, preferably a chemical fume hood, to avoid generating dust. |
| Chronic Effects | The toxicological properties of this specific material have not been fully investigated.[6] Some substituted quinazoline derivatives have been identified as having the potential for serious chronic effects.[7] | All Routes | Assume potential for unknown chronic toxicity and minimize exposure at all times. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial for minimizing exposure. The selection of PPE must be matched to the scale of the operation and the potential for exposure.
| Protection Type | Minimum Requirement (Small Quantities, <1g) | Recommended for Larger Scale or Splash Risk | Rationale and Expert Insights |
| Eye/Face Protection | Tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8] | Safety goggles and a full-face shield. | A face shield provides an essential secondary barrier against splashes when handling solutions or performing vigorous agitation. |
| Hand Protection | Double-gloving with nitrile gloves. | Heavy-duty chemical-resistant gloves (e.g., Viton, Butyl) over a nitrile inner glove.[9] | Studies show that chlorinated aromatic compounds can permeate nitrile gloves in under an hour.[10] Viton offers superior resistance.[9][10] Always check manufacturer-specific permeation data. |
| Body Protection | Flame-resistant lab coat with closed cuffs. | Chemical-resistant apron or a Tychem coverall for extensive work.[11] | Standard lab coats offer minimal protection against significant splashes. An impervious apron or suit is necessary when handling larger volumes of solutions.[9][12] |
| Respiratory Protection | All handling of the solid compound must be performed in a certified chemical fume hood. | For situations where a fume hood is not available (e.g., certain instrument maintenance), a full-face respirator with multi-sorbent cartridges is required.[11] | This prevents inhalation of fine particulates or aerosols.[13] Respirator use must be part of a formal institutional respiratory protection program with fit-testing and training. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, methodical workflow is critical to prevent accidental exposure and contamination.
Workflow for Safe Chemical Handling
Caption: A standardized workflow from preparation to disposal minimizes risk.
Detailed Protocol:
-
Preparation:
-
Confirm that the chemical fume hood has been certified within the last year.
-
Don all required PPE as outlined in the table above.
-
Prepare the work surface by laying down absorbent, plastic-backed paper.
-
Ensure all necessary glassware, solvents, and utensils are within the fume hood to minimize reaching in and out.
-
-
Handling the Solid Compound:
-
Use a dedicated spatula to gently transfer the required amount of 2(1H)-Quinazolinone, 5-chloro- onto anti-static weigh paper or into a tared container. Avoid any actions that could generate dust.
-
To prepare a solution, slowly add the weighed solid to the solvent while stirring to prevent splashing. Do not add solvent directly to the bulk solid.
-
Tightly cap all containers immediately after use.
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces with a solvent-moistened towel. Dispose of the towel as hazardous waste.
-
Decontaminate the work surface within the fume hood.
-
Carefully remove PPE, starting with the outer gloves (if double-gloving), followed by the lab coat/apron, face shield, and goggles. Remove inner gloves last.
-
Wash hands and forearms thoroughly with soap and water.
-
Emergency Procedures: Plan for the Unexpected
Immediate and correct action during an emergency can significantly mitigate harm.
Emergency Response Logic
Caption: Immediate, specific actions are required for different exposure routes.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]
-
Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes.[3][6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[6] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[14]
-
Spill Response:
-
Small Spill (inside a fume hood): Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or sand). Gently sweep the material into a designated hazardous waste container.
-
Large Spill (outside a fume hood): Evacuate the immediate area. Alert others and contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean it up yourself.
-
Disposal Plan: Ensuring a Safe Final Step
All materials contaminated with 2(1H)-Quinazolinone, 5-chloro- must be disposed of as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: This includes excess reagent, contaminated weigh paper, and absorbent materials from spills. Place in a clearly labeled, sealable container marked "Hazardous Waste: 2(1H)-Quinazolinone, 5-chloro-".
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated PPE: All used gloves, disposable lab coats, and other contaminated items must be placed in a designated hazardous waste bag or container.[13]
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name. Include appropriate hazard pictograms.
-
Final Disposal: Arrange for waste pickup through your institution's EHS department or a licensed chemical waste disposal contractor. Adhere strictly to all local, state, and federal regulations.[13]
References
-
Szabo-Scandic. Quinazoline - Safety Data Sheet. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Quinazoline, 98%. [Link]
-
Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal, 45(9), 617-621. [Link]
-
GOV.UK. What to do in a chemical emergency. [Link]
-
Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]
-
University of South Carolina. Personal Protective Equipment - Environmental Health & Safety Services. [Link]
-
Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]
-
Centers for Disease Control and Prevention. Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. [Link]
-
Duke University Safety Office. Safe Handling of Hazardous Drugs. [Link]
-
Global Substance Registration System. QUINAZOLIN-2(1H)-ONE. [Link]
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 833. [Link]
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. echemi.com [echemi.com]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



